molecular formula C11H24 B14563736 3-Ethyl-2,2,4-trimethylhexane CAS No. 61868-74-4

3-Ethyl-2,2,4-trimethylhexane

Cat. No.: B14563736
CAS No.: 61868-74-4
M. Wt: 156.31 g/mol
InChI Key: UDUTWNYTAVENNO-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,4-trimethylhexane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-74-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,2,4-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-9(3)10(8-2)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

UDUTWNYTAVENNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,2,4-trimethylhexane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As an isomer of undecane, its specific arrangement of ethyl and methyl groups along the hexane (B92381) backbone imparts distinct physical and chemical properties compared to its linear counterpart and other isomers. Understanding these properties is fundamental for its application as a solvent, a component in fuel mixtures, or as a reference compound in analytical chemistry. This guide provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and logical diagrams to illustrate relevant concepts.

Core Physicochemical Properties

The structural formula of this compound is (CH₃)₃CCH(CH₂CH₃)CH(CH₃)CH₂CH₃[1]. Its identity is confirmed by the CAS Registry Number 61868-74-4[2][3]. The following table summarizes its key quantitative physicochemical properties.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [3]
Boiling Point 177.2 °C[1]
Melting Point Data not readily available
LogP (Octanol-Water Partition Coefficient) 4.10480[2]
Density Not experimentally determined; estimated for similar isomers (~0.777 g/cm³)[4]
Refractive Index Not experimentally determined; estimated for similar isomers (~1.435)[4]

Note on Availability: Data for melting point, density, and refractive index for this specific isomer are not widely published. The values for similar isomers provide a reasonable estimate. As a highly branched, non-symmetrical alkane, it has a low melting point and is typically liquid under standard conditions. Its solubility profile is characteristic of nonpolar alkanes; it is soluble in organic solvents like ether and hexane and insoluble in polar solvents such as water.

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound identification and quality control. The following sections detail standard laboratory protocols for measuring key properties of liquid hydrocarbons like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a convenient micro-scale technique for its determination.[5]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Fill the Durham tube to about half-full with this compound (approx. 0.5 mL)[5].

  • Capillary Insertion: Place the capillary tube into the Durham tube with the open end down and the sealed end up[5].

  • Assembly: Attach the Durham tube to the thermometer using a small rubber band. The bottom of the tube should be aligned with the thermometer bulb[5].

  • Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil in the main body of the tube.

  • Observation: Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure uniform heating[5]. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[6]. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Recording: Record the temperature. Also, record the ambient barometric pressure, as boiling point is pressure-dependent[7].

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is used for precise measurements of liquid density.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer (m₁).

  • Reference Liquid: Fill the pycnometer with deionized water (a liquid of known density) and place it in the constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Ensure the capillary in the stopper is filled.

  • Weighing Reference: Remove the pycnometer, carefully wipe it dry on the outside, and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is V = (m₂ - m₁)/ρ_water, where ρ_water is the density of water at the specific temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

  • Thermal Equilibration: Place the filled pycnometer in the constant temperature bath to allow the sample to reach the same temperature as the water.

  • Weighing Sample: Remove the pycnometer, wipe it dry, and weigh it (m₃).

  • Calculation: The mass of the sample is (m₃ - m₁). The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds[8].

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium D-line lamp, λ = 589 nm)

  • Dropper or pipette

  • Soft lens tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Calibration: Turn on the refractometer and the light source. If temperature control is available, set the circulator to the desired temperature (e.g., 20.0°C). Calibrate the instrument by placing a few drops of a standard liquid (e.g., distilled water) on the prism and adjusting until the known refractive index is read[9].

  • Cleaning: Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a volatile solvent, then allow them to dry completely[9][10].

  • Sample Application: Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism. Close the prisms together firmly[9].

  • Initial Adjustment: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Focusing: Adjust the eyepiece to bring the crosshairs into sharp focus.

  • Measurement: Turn the fine adjustment knob to move the boundary line between the light and dark regions exactly onto the center of the crosshairs. If the boundary appears colored, adjust the chromaticity compensator to achieve a sharp, black-and-white line.

  • Reading: Press the switch to illuminate the scale and read the refractive index value to four decimal places[10].

  • Temperature Correction: Record the temperature. If the measurement was not made at the standard temperature of 20°C, a correction can be applied. The refractive index of most organic liquids decreases with increasing temperature by approximately 0.00045 units per degree Celsius[8][10]. n²⁰_D = nᵀ_D + 0.00045 * (T - 20.0)

Visualizations: Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol for determining boiling point using the Thiele tube method.

BoilingPointWorkflow start Start prep_sample Prepare Sample: Fill Durham tube with liquid. Insert inverted capillary tube. start->prep_sample assemble Assemble Apparatus: Attach tube to thermometer. prep_sample->assemble setup Setup Thiele Tube: Insert assembly into oil-filled Thiele tube. assemble->setup heat Apply Gentle Heat to side arm. setup->heat observe_bubbles Observe Bubbles: Wait for a rapid, continuous stream of bubbles from capillary. heat->observe_bubbles observe_bubbles->heat No / slow bubbles cool Remove Heat & Cool Slowly observe_bubbles->cool Bubbles are rapid observe_entry Observe Liquid Entry: Watch for liquid to enter capillary. cool->observe_entry observe_entry->cool No entry yet record_temp Record Temperature (Boiling Point) observe_entry->record_temp Liquid enters end End record_temp->end

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Structure-Property Relationship

For alkanes, molecular structure directly influences physical properties like boiling point. Branching reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point compared to a linear alkane of the same molecular weight.

StructureProperty cluster_structure Molecular Structure cluster_property Physical Property A Linear Alkane (e.g., n-Undecane) C Higher Surface Area Stronger van der Waals forces A->C B Branched Alkane (this compound) D Lower Surface Area Weaker van der Waals forces B->D E Higher Boiling Point (n-Undecane: 196 °C) C->E F Lower Boiling Point (This compound: 177.2 °C) D->F

Caption: Impact of Alkane Branching on Boiling Point.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the highly branched alkane, 3-Ethyl-2,2,4-trimethylhexane. Given the sterically hindered nature of this target molecule, this document focuses on robust carbon-carbon bond-forming strategies, primarily centered around organometallic reagents. The information presented herein is curated for an audience with a strong background in organic chemistry and is intended to support research and development efforts that require the synthesis of complex alkanes.

Retrosynthetic Analysis and Proposed Synthetic Strategies

The structure of this compound presents a significant synthetic challenge due to the presence of a quaternary carbon and substantial steric hindrance around the core of the molecule. A retrosynthetic analysis suggests several key bond disconnections that lead to plausible synthetic pathways. The most logical approaches involve the formation of the C3-C4 bond or the C4-C5 bond, as these disconnections lead to readily accessible starting materials.

Two primary strategies are proposed, leveraging the well-established reactivity of Grignard and organocuprate reagents, which are workhorses in the synthesis of complex carbon skeletons.

  • Route 1: Grignard Reagent Addition to a Ketone followed by Reduction. This versatile two-step approach involves the nucleophilic addition of a Grignard reagent to a sterically hindered ketone to construct the carbon framework, followed by the removal of the resulting hydroxyl group.

  • Route 2: Organocuprate Coupling with an Alkyl Halide. This method utilizes a Gilman reagent (a lithium dialkylcuprate) to couple with a suitable alkyl halide, offering a direct approach to forming one of the key carbon-carbon bonds.

The following sections will provide detailed theoretical protocols for these synthetic routes, supported by data from analogous reactions found in the chemical literature.

Detailed Synthetic Routes and Experimental Protocols

Route 1: Synthesis via Grignard Reagent Addition and Subsequent Reduction

This pathway constructs the C11 carbon skeleton by forming the C3-C4 bond through the reaction of an ethyl Grignard reagent with a highly substituted ketone. The resulting tertiary alcohol is then deoxygenated to yield the target alkane.

Logical Flow for Route 1

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation Ketone 2,2,4-Trimethyl-3-pentanone (B1266196) Alcohol 3-Ethyl-2,2,4-trimethyl-3-hexanol Ketone->Alcohol EtMgBr, THF Grignard Ethylmagnesium Bromide Grignard->Alcohol Alkene_Mix Alkene Mixture Alcohol->Alkene_Mix H2SO4, heat Alkane This compound Alkene_Mix->Alkane H2, PtO2

Caption: Workflow for the Grignard-based synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-2,2,4-trimethyl-3-hexanol via Grignard Reaction

The initial step involves the reaction of 2,2,4-trimethyl-3-pentanone with ethylmagnesium bromide. The high reactivity of the Grignard reagent is necessary to overcome the steric hindrance of the ketone.

  • Experimental Protocol:

    • All glassware must be rigorously dried in an oven at 120°C overnight and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) and a crystal of iodine to initiate the reaction.

    • A solution of ethyl bromide (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • The Grignard solution is cooled to 0°C in an ice bath.

    • A solution of 2,2,4-trimethyl-3-pentanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

ParameterValue/Condition
Reactants 2,2,4-trimethyl-3-pentanone, Ethyl Bromide, Mg
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours
Workup Saturated aq. NH₄Cl
Anticipated Yield 70-85% (based on similar reactions)

Table 1: Reaction conditions for the synthesis of 3-Ethyl-2,2,4-trimethyl-3-hexanol.

Step 2 & 3: Dehydration of the Tertiary Alcohol and Hydrogenation of the Resulting Alkene

The tertiary alcohol produced is prone to elimination reactions under acidic conditions to form a mixture of alkenes. Subsequent hydrogenation of this alkene mixture will yield the saturated target compound.

  • Experimental Protocol (Dehydration):

    • The crude 3-ethyl-2,2,4-trimethyl-3-hexanol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • The mixture is heated to induce dehydration, and the resulting alkene is distilled from the reaction mixture.

    • The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the alkene mixture is used in the next step without further purification.

  • Experimental Protocol (Hydrogenation):

    • The alkene mixture is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • A catalytic amount of platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) is added to the solution.

    • The reaction vessel is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-3 atm).

    • The reaction is stirred vigorously until the uptake of hydrogen ceases.

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The solvent is removed by rotary evaporation, and the resulting crude product can be purified by fractional distillation to yield pure this compound.

Parameter (Dehydration)Value/Condition
Reactant 3-Ethyl-2,2,4-trimethyl-3-hexanol
Reagent Catalytic H₂SO₄ or p-TsOH
Temperature Elevated (sufficient for distillation of alkene)
Anticipated Yield >90% (for the elimination step)

Table 2: Reaction conditions for the dehydration of the tertiary alcohol.

Parameter (Hydrogenation)Value/Condition
Reactant Alkene Mixture
Catalyst PtO₂ or 10% Pd/C
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 1-3 atm
Anticipated Yield Quantitative

Table 3: Reaction conditions for the hydrogenation of the alkene mixture.

Route 2: Synthesis via Organocuprate Coupling

This route aims to form the C4-C5 bond via the coupling of a lithium di(sec-butyl)cuprate with tert-pentyl halide. Organocuprates are known for their efficacy in coupling with alkyl halides, including sterically hindered ones.

Logical Flow for Route 2

cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Coupling Reaction secBuLi sec-Butyllithium (B1581126) Gilman Lithium di(sec-butyl)cuprate secBuLi->Gilman 2 eq. CuI Copper(I) Iodide CuI->Gilman Alkane This compound Gilman->Alkane tertPentyl_halide 2-Bromo-2-methylbutane (B1582447) tertPentyl_halide->Alkane THF, -78 °C to RT

Caption: Workflow for the organocuprate-based synthesis of this compound.

  • Experimental Protocol:

    • All glassware must be rigorously dried and the reaction must be carried out under an inert atmosphere.

    • In a round-bottom flask, copper(I) iodide (0.5 equivalents) is suspended in anhydrous THF and cooled to -78°C (dry ice/acetone bath).

    • A solution of sec-butyllithium (1.0 equivalent) in a suitable solvent (e.g., hexanes) is added dropwise to the stirred suspension of CuI. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the lithium di(sec-butyl)cuprate (Gilman reagent).

    • A solution of 2-bromo-2-methylbutane (1.0 equivalent) in anhydrous THF is then added dropwise to the Gilman reagent at -78°C.

    • The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with pentane (B18724) or diethyl ether.

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • After filtration and removal of the solvent, the crude product is purified by fractional distillation.

ParameterValue/Condition
Reactants sec-Butyllithium, Copper(I) Iodide, 2-Bromo-2-methylbutane
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C to Room Temperature
Reaction Time Overnight
Workup Saturated aq. NH₄Cl
Anticipated Yield 50-70% (highly dependent on substrate and conditions)

Table 4: Reaction conditions for the organocuprate coupling reaction.

Conclusion

The synthesis of this compound is a challenging endeavor due to the sterically congested nature of the molecule. The two primary routes detailed in this guide, one based on a Grignard reaction followed by reduction and the other on organocuprate coupling, represent the most viable strategies based on established organic synthesis principles. The Grignard approach is likely to be more reliable and higher yielding due to the stepwise nature of the synthesis, which allows for the isolation and purification of intermediates. The organocuprate route, while more direct, may be lower yielding due to potential side reactions such as elimination. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. The provided protocols and data tables serve as a robust starting point for the development of a successful synthesis of this complex alkane.

3-Ethyl-2,2,4-trimethylhexane structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Ethyl-2,2,4-trimethylhexane

Introduction

This compound is a saturated acyclic hydrocarbon belonging to the alkane series. Its molecular formula is C11H24, making it a structural isomer of undecane (B72203).[1][2] Alkanes are characterized by their single carbon-carbon bonds, rendering them relatively unreactive and nonpolar.[3] While not typically involved in biological signaling pathways, the physicochemical properties of highly branched alkanes like this compound are of significant interest in fields ranging from materials science to analytical chemistry, where they may be used as solvents, reference compounds, or components in complex hydrocarbon mixtures.[3][4] This guide provides a detailed overview of its structure, isomers, physicochemical properties, and relevant experimental protocols for its characterization.

Molecular Structure and Isomerism

The systematic IUPAC name, this compound, precisely defines its molecular architecture. The structure consists of a six-carbon main chain (hexane) with an ethyl group (-CH2CH3) attached to the third carbon, two methyl groups (-CH3) on the second carbon, and one methyl group on the fourth carbon.

Structural Formula

The arrangement of atoms and bonds in this compound is visualized below.

Caption: 2D structural representation of this compound.
Isomers of Undecane (C11H24)

This compound is one of the 159 structural isomers of undecane (C11H24).[4][5][6] Structural isomers share the same molecular formula but differ in the connectivity of their atoms. This variation in structure leads to different physical and chemical properties.[4] Generally, increased branching disrupts intermolecular van der Waals forces, which tends to lower the boiling point compared to the linear isomer, n-undecane.[4]

Physicochemical Properties

The properties of this compound are compared with those of its linear isomer, n-undecane, and other branched isomers in the table below. Limited experimental data is available for many highly branched isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
This compound 61868-74-4C11H24156.31Not AvailableNot AvailableNot Available
n-Undecane1120-21-4C11H24156.31196-260.740
2-Methyldecane6975-98-0C11H24156.31189.3Not Available0.737
3-Methyldecane13151-34-3C11H24156.31188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5C11H24156.31188.7Not Available0.741

(Data sourced from[1][3][4][7])

Experimental Protocols

As simple alkanes are generally considered biologically inert, their primary relevance in drug development is as potential excipients or solvents.[4] The most common experimental procedures involving these compounds are for identification, purification, and purity assessment.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile organic compounds like undecane and its isomers.[3]

Objective: To separate and quantify the target compound and any impurities, such as other isomers or related hydrocarbons.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). An internal standard may be added for precise quantification.

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • GC Parameters:

    • Column: A nonpolar capillary column (e.g., DB-1, HP-5ms) of sufficient length (e.g., 30 m) is chosen to resolve closely boiling isomers.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: Set high enough to ensure rapid vaporization of the sample (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is employed, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) to elute all components.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Data Analysis: The retention time of the major peak is compared to a known standard of this compound for identification. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Logical Workflow for Isomer Characterization

The definitive identification and characterization of a specific alkane isomer from a complex mixture or a synthesis reaction requires a systematic workflow combining multiple analytical techniques.

Isomer_Characterization_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Sample Sample Acquisition (Synthesis Product or Mixture) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Separation & MW Determination NMR NMR Spectroscopy (¹H, ¹³C, COSY) GCMS->NMR Fraction Collection or Parallel Analysis IR FT-IR Spectroscopy GCMS->IR Data Data Interpretation & Comparison NMR->Data IR->Data Structure Final Structure Confirmation Data->Structure

Caption: A logical workflow for the characterization of an unknown alkane isomer.

References

Spectroscopic Analysis of 3-Ethyl-2,2,4-trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethyl-2,2,4-trimethylhexane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the predicted spectral characteristics of this branched alkane.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-1 (CH₃)0.88t7.5
H-3~1.4 - 1.6m-
H-4~1.6 - 1.8m-
H-5 (CH₃)0.85d6.5
H-6 (CH₃)0.90s-
H-7 (CH₃)0.92s-
H-8 (CH₂)~1.2 - 1.4m-
H-9 (CH₃)0.86t7.5
H-10 (CH₃)0.84d7.0
H-11 (CH₃)0.83d7.0
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C-1~14.5
C-2~25.0
C-3~45.0
C-4~38.0
C-5~18.0
C-6~33.0
C-7~28.0
C-8~23.0
C-9~12.0
C-10~20.0
C-11~19.0
Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for branched alkanes. The molecular ion peak (m/z = 156) may be of low abundance or absent.

m/zPredicted FragmentNotes
141[M-CH₃]⁺Loss of a methyl group
127[M-C₂H₅]⁺Loss of an ethyl group
99[M-C₄H₉]⁺Loss of a butyl group (cleavage at C3-C4)
85[C₆H₁₃]⁺Cleavage at C3-C4 with charge retention on the smaller fragment
71[C₅H₁₁]⁺Further fragmentation
57[C₄H₉]⁺t-butyl cation (highly stable)
43[C₃H₇]⁺Isopropyl cation
29[C₂H₅]⁺Ethyl cation
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this alkane will be dominated by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H stretchAlkane (CH₃, CH₂, CH)
1470-1450C-H bendAlkane (CH₂ scissors)
1385-1365C-H bendAlkane (CH₃ umbrella)
~1370C-H bendGem-dimethyl split

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical solvent peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane) if dilution is needed

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Sample Introduction:

    • For a pure liquid sample, a direct insertion probe can be used. A small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.

    • Alternatively, and more commonly for volatile compounds, GC-MS is used. Dilute the sample in a suitable volatile solvent and inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization:

    • The sample molecules are introduced into the ion source, which is under high vacuum.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the liquid this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly using a lint-free wipe soaked in a suitable solvent like isopropanol or acetone.

Visualizations

Logical Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prepared_Sample Dissolved in Deuterated Solvent (NMR) or Neat (MS, IR) Sample->Prepared_Sample NMR NMR Spectroscopy (¹H, ¹³C) Prepared_Sample->NMR MS Mass Spectrometry (EI) Prepared_Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Prepared_Sample->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies, Functional Groups IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

A general workflow for the spectroscopic analysis of an organic compound.
Molecular Structure and Predicted MS Fragmentation

MS_Fragmentation cluster_mol This compound (M=156) cluster_frags Predicted Major Fragments mol f141 m/z = 141 [M-CH₃]⁺ mol->f141 -CH₃ f127 m/z = 127 [M-C₂H₅]⁺ mol->f127 -C₂H₅ f99 m/z = 99 [M-C₄H₉]⁺ mol->f99 -C₄H₉ (butyl) f57 m/z = 57 [C₄H₉]⁺ f99->f57 rearrangement

Predicted electron ionization fragmentation of this compound.
Predicted Key Infrared Vibrations

IR_Vibrations Predicted IR Vibrations for this compound stretch C-H Stretch (sp³) 2960-2850 cm⁻¹ bend_ch2 CH₂ Bend (Scissoring) ~1465 cm⁻¹ bend_ch3 CH₃ Bend (Umbrella) ~1380 cm⁻¹ bend_gem Gem-dimethyl (Split) ~1370 cm⁻¹

Key predicted infrared vibrational modes for an alkane structure.

CAS number and molecular weight of 3-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding 3-Ethyl-2,2,4-trimethylhexane is limited. This guide summarizes the available data and provides a general framework for chemical compound characterization in the absence of specific experimental protocols and biological data for this particular molecule.

Compound Identification and Properties

This compound is a saturated acyclic hydrocarbon. Its fundamental identifiers and computed physicochemical properties are summarized below.

Physicochemical Data
PropertyValueSource
CAS Number 61868-74-4[1][2]
Molecular Formula C₁₁H₂₄[2]
Molecular Weight 156.31 g/mol [2][3]
IUPAC Name This compound[2]
Canonical SMILES CCC(C(C)C)C(C)(C)C[2]
InChI Key UDUTWNYTAVENNO-UHFFFAOYSA-N[2]

Note: The properties listed are primarily computed and not derived from extensive experimental studies.

Synthesis and Characterization Workflow

Due to the absence of specific published experimental protocols for this compound, a generalized workflow for the synthesis and characterization of a novel chemical entity is presented. This workflow is conceptual and serves as a template for the type of experimental process that would be required to thoroughly investigate a compound like this compound.

G General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physicochemical Characterization cluster_biological Biological Evaluation (Conceptual for Drug Development) cluster_data Data Analysis and Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification structural Structural Elucidation (NMR, MS) purification->structural physchem Physicochemical Analysis (m.p., b.p., solubility) structural->physchem purity Purity Assessment (HPLC, GC) physchem->purity invitro In Vitro Screening (Target Binding, Cell-based Assays) purity->invitro invivo In Vivo Studies (Animal Models) invitro->invivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) invivo->admet analysis Data Analysis admet->analysis reporting Reporting and Publication analysis->reporting

References

An In-depth Technical Guide on the Thermodynamic Properties of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24), an alkane with 159 structural isomers, presents a fascinating case study in the influence of molecular architecture on thermodynamic properties. As nonpolar hydrocarbons, the isomers of undecane are generally characterized by their low reactivity. However, their thermodynamic characteristics—enthalpy of formation, entropy, heat capacity, and Gibbs free energy—are of significant interest in fields ranging from chemical engineering and materials science to pharmacology, where they may be used as solvents, excipients, or reference compounds. This technical guide provides a comprehensive overview of the available thermodynamic data for select undecane isomers, details the experimental methodologies for their determination, and outlines a logical workflow for these characterization processes.

Core Thermodynamic Properties: A Comparative Analysis

The structural diversity among undecane isomers, primarily in their degree of branching, leads to notable differences in their thermodynamic properties. Generally, increased branching tends to lower the enthalpy of formation (making the isomer more stable) and decrease the boiling point due to reduced intermolecular van der Waals forces. The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers. It is important to distinguish between experimentally determined and computationally calculated values, as the latter may have higher uncertainties.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Molar Heat Capacity (Cp) of Select C11H24 Isomers (Liquid Phase, 298.15 K and 1 bar)

Isomer NameCAS NumberΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Data Type
n-Undecane1120-21-4-327.2 ± 2.6[1]458.15[1]345.05[1][2]Experimental
2-Methyldecane6975-98-0-275.65[3]485.53341.21[4]Calculated (ΔfH°), Experimental (S°, Cp)[4]
3-Methyldecane13151-34-3-271.71--Calculated
4-Methyldecane2847-72-5-271.71--Calculated[5]
2,2-Dimethylnonane17302-14-6---No Data Available
3-Ethylnonane17302-11-3-268.22--Calculated[6]

Note: The data for branched isomers, where specified as "Calculated," are derived from computational models and should be considered estimates.

Table 2: Standard Gibbs Free Energy of Formation (ΔfG°) of Select C11H24 Isomers (Gas Phase, 298.15 K and 1 bar)

Isomer NameCAS NumberΔfG° (kJ/mol)Data Type
2-Methyldecane6975-98-039.30[3]Calculated
3-Ethylnonane17302-11-342.79Calculated[6]
4-Methyldecane2847-72-539.30[5]Calculated

Note: Experimental Gibbs free energy of formation data for individual undecane isomers is scarce. The values presented are from computational estimations.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of C11H24 isomers relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a compound is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the undecane isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

Methodology:

  • Sample Preparation: A precise mass of the liquid undecane isomer is weighed into a crucible.

  • Apparatus Setup: The crucible is placed in the bomb calorimeter, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (Dewar). A stirrer is used to ensure uniform temperature distribution, and a high-precision thermometer is used to monitor the temperature.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation:

    • The heat absorbed by the calorimeter and the water is calculated using the measured temperature change and the predetermined heat capacity of the calorimeter system.

    • Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from nitrogen impurities).

    • The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the undecane isomer.

    • Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure is a measure of the heat required to raise the temperature of one mole of a substance by one degree Celsius. Adiabatic calorimetry is a common and accurate method for this determination.

Principle: A known quantity of heat is supplied to a sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured.

Methodology:

  • Sample Preparation: A known mass of the undecane isomer is placed in a sample cell within the adiabatic calorimeter.

  • Apparatus Setup: The sample cell is equipped with a heater and a temperature sensor. This cell is housed within a series of concentric shields, with the temperature of the inner shield being controlled to precisely match the temperature of the sample cell at all times, thus preventing any heat loss.

  • Heating: A measured amount of electrical energy is supplied to the heater over a specific period, causing the temperature of the sample to rise.

  • Temperature Measurement: The temperature of the sample is continuously monitored throughout the heating process.

  • Calculation: The heat capacity is calculated by dividing the supplied heat by the measured temperature change and the number of moles of the sample. Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a liquid at a given temperature is determined by measuring the heat capacity from a very low temperature (approaching 0 K) up to the temperature of interest and integrating the data, accounting for the entropies of any phase transitions.

Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity as a function of temperature and the enthalpy of any phase transitions (solid-solid, fusion, vaporization), the absolute entropy can be calculated.

Methodology:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the solid undecane isomer is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.

  • Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) is determined by measuring the heat required to melt the sample at its melting point.

  • Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid isomer is measured from the melting point up to the desired temperature (e.g., 298.15 K).

  • Calculation: The standard molar entropy at the target temperature is calculated by integrating C_p/T with respect to temperature from 0 K to the target temperature, and adding the entropy changes associated with any phase transitions: S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔfusH/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT

Visualizing the Experimental Workflow

The characterization of the thermodynamic properties of a C11H24 isomer follows a logical progression of experiments. The following diagram, generated using the DOT language, illustrates this workflow.

experimental_workflow cluster_sample Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_data_analysis Data Analysis and Calculation cluster_results Final Thermodynamic Properties sample Obtain Pure Isomer Sample mass Precise Mass Determination sample->mass bomb Bomb Calorimetry (ΔcH°) mass->bomb adiabatic Adiabatic Calorimetry (Cp(T)) mass->adiabatic calc_hf Calculate ΔfH° (Hess's Law) bomb->calc_hf calc_s Calculate S° (Integration of Cp/T) adiabatic->calc_s calc_g Calculate ΔfG° (ΔfG° = ΔfH° - TΔS°) calc_hf->calc_g calc_s->calc_g results Tabulated Thermodynamic Data (ΔfH°, S°, Cp, ΔfG°) calc_g->results

A generalized experimental workflow for determining the thermodynamic properties of a C11H24 isomer.

As alkanes, the C11H24 isomers are not directly involved in biological signaling pathways. Their relevance in drug development is primarily as formulation components, where their thermodynamic properties can influence solubility, stability, and delivery of active pharmaceutical ingredients. The data and protocols presented in this guide provide a foundational understanding for the rational selection and application of these compounds in a research and development setting.

References

The Natural Occurrence of Branched Undecane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched undecane (B72203) isomers, particularly methylundecanes, are naturally occurring hydrocarbons found across various biological systems. In the insect kingdom, they are integral components of the cuticular hydrocarbon (CHC) layer, serving critical roles in preventing water loss and mediating complex chemical communication, including nestmate recognition and pheromonal signaling. Their presence has also been noted in the epicuticular wax of certain plants, contributing to the protective surface layer. This technical guide provides an in-depth exploration of the natural occurrence of these isomers, summarizing available quantitative data, detailing experimental protocols for their analysis, and illustrating their role in biological signaling pathways.

Introduction: The Significance of Branched Alkanes

Hydrocarbons are the primary constituents of the insect cuticle, a waxy layer that provides a crucial barrier against desiccation.[1][2] This layer is a complex mixture of straight-chain alkanes, alkenes, and methyl-branched alkanes.[2] Among these, branched alkanes, including isomers of undecane, play a dual role. Functionally, the methyl branches disrupt the orderly packing of the hydrocarbon chains, which can influence the melting point and fluidity of the wax, thereby enhancing desiccation resistance in varying environmental conditions.[3]

Beyond this physiological role, branched alkanes are pivotal semiochemicals that mediate a wide array of insect behaviors.[4] These compounds can act as species and sex recognition cues, trail pheromones, and alarm signals.[5] The specific blend of isomers, including their position and stereochemistry, can create a unique chemical signature for an individual, colony, or species.

In the plant kingdom, epicuticular wax forms a protective barrier against environmental stressors. While dominated by longer-chain alkanes, branched isomers are also present and contribute to the overall physicochemical properties of the plant surface.[6][7]

Quantitative Distribution of Branched Undecane Isomers

The precise quantification of individual branched undecane isomers is challenging due to the complexity of natural hydrocarbon mixtures and the co-elution of isomers during chromatographic analysis.[8][9] However, studies on various insect species have identified and, in some cases, quantified the relative abundance of these compounds.

Occurrence in Insects

Branched undecanes are frequently identified as components of the Dufour's gland secretions in ants, where they often function as alarm pheromones.[5][10] They are also significant components of the overall cuticular hydrocarbon profile in various insect orders.

Table 1: Relative Abundance of Undecane Isomers in Selected Insect Species

SpeciesFamily/OrderIsomerRelative Abundance (%)Source / GlandReference
Camponotus japonicusFormicidaen-UndecanePresentDufour's Gland[5]
Pachycondyla sennaarensisFormicidaen-UndecaneNot specifiedDufour's Gland[11]
Messor meridionalisFormicidae5-Methyltridecane0.25 ± 0.21Dufour's Gland[11]
Formica fuscaFormicidaeMethyl-branched alkanesPresent (sex-specific quantitative differences)Cuticle[12][13]
Drosophila melanogasterDrosophilidaeMethyl-branched alkanesPresent (variation across lines)Cuticle[14]
Drosophila birchiiDrosophilidae2-MethylalkanesPresent (low levels)Cuticle[15]
Drosophila serrataDrosophilidae2-MethylalkanesPresentCuticle[15]

Note: The presented data is often part of a broader hydrocarbon profile, and the relative abundance can vary significantly based on caste, sex, age, and environmental factors. Many studies confirm the presence of methyl-branched alkanes without specifying the isomeric distribution of undecanes.

Occurrence in Plants

The study of branched alkanes in plant waxes is less extensive compared to insects. While alkanes are major components of the epicuticular wax of many plant species, detailed isomeric analysis of undecane is not widely reported.

Table 2: Presence of Undecane in Selected Plant Species

SpeciesFamilyIsomerRelative Abundance (%)Reference
Dianthus spp.CaryophyllaceaeUndecaneTrace[6]
Dianthus cruentusCaryophyllaceaen-Alkanes (C25, C27, C29 are major)Present[16]

Note: The primary focus of many plant wax analyses is on longer-chain alkanes (typically >C20), and shorter-chain branched isomers like methylundecanes are often present in very low concentrations.

Biological Roles and Signaling Pathways

The most well-documented biological role of branched undecane isomers is in insect chemical communication. These semiochemicals can elicit specific behavioral responses in receiving individuals of the same species (pheromones).

Insect Chemical Communication

Chemical communication in insects is a fundamental process governing social interactions, mating, and defense.[4] Semiochemicals, including branched undecanes, are released by an individual and detected by the chemoreceptors of another, typically on the antennae. This detection triggers a neural signal that leads to a specific behavioral output.

Insect_Chemical_Communication cluster_sender Sender Insect cluster_environment Environment cluster_receiver Receiver Insect Sender Biosynthesis in Oenocytes/Glands Release Release of Semiochemicals (e.g., Methylundecanes) Sender->Release Cuticular deposition or active secretion Signal Chemical Signal in Environment Release->Signal Receiver Chemoreception (Antennae) Signal->Receiver Signal_Transduction Neural Signal Transduction Receiver->Signal_Transduction Behavior Behavioral Response (e.g., Aggression, Mating) Signal_Transduction->Behavior

Figure 1. Generalized signaling pathway for insect chemical communication mediated by semiochemicals like branched undecanes.

Experimental Protocols

The analysis of branched undecane isomers from natural sources primarily involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons from Insects

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

  • Insects (live or frozen)

  • Glass vials (2-4 mL) with PTFE-lined caps

  • Non-polar solvent (e.g., n-hexane or pentane, analytical grade)

  • Micropipettes

  • Vortex mixer (optional)

  • Nitrogen evaporator or gentle stream of nitrogen gas

  • GC vials with micro-inserts

Procedure:

  • Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

  • Add a known volume of n-hexane (e.g., 200-500 µL) to fully submerge the insect.

  • Gently agitate the vial for 5-10 minutes. Vortexing can be used but may increase the extraction of internal lipids.

  • Carefully remove the insect from the vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume of hexane (B92381) (e.g., 30-50 µL) and transfer to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the branched undecane isomers in the extracted sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-1, HP-5ms, 30-100 m length)

Typical GC Parameters:

  • Injector Temperature: 250-300 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: Increase to 220 °C at 20 °C/min

    • Ramp 2: Increase to 310 °C at 3 °C/min, hold for 20-30 minutes

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-600

    • Source Temperature: 230 °C

Data Analysis:

  • Identification: Individual compounds are identified by their mass spectra, which are compared to libraries (e.g., NIST), and by their retention indices (Kovats indices), which are calculated relative to a series of n-alkane standards.[9] The mass spectra of methyl-branched alkanes show characteristic fragmentation patterns that can help determine the branch position.

  • Quantification: The relative abundance of each isomer is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Figure 2. A typical experimental workflow for the analysis of branched undecane isomers from natural sources.

Conclusion

Branched undecane isomers are significant natural products, particularly within the chemical ecology of insects. Their dual role in physiological protection and as carriers of information highlights their evolutionary importance. While their presence is well-established, the detailed quantitative distribution of specific isomers across a wider range of species, especially in the plant kingdom, remains an area for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the occurrence and function of these fascinating molecules. Advances in chromatographic separation and mass spectrometric techniques will undoubtedly lead to a more comprehensive understanding of the isomeric complexity and biological significance of branched undecanes in nature.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Ethyl-2,2,4-trimethylhexane (CAS No. 61868-74-4). Due to the limited availability of specific safety data for this compound, this guide leverages data from structurally similar branched alkanes, a standard practice in chemical safety assessment, to provide a robust framework for its safe use in research and development settings.

Executive Summary of Chemical Hazards

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of surrogate compounds, which should be considered indicative for this compound.

Table 1: Physicochemical Properties of Surrogate Compounds

Property2,2,4-Trimethylpentane (B7799088) (Isooctane)3-Methylhexane
CAS Number 540-84-1589-34-4
Molecular Formula C8H18C7H16
Molecular Weight 114.23 g/mol 100.21 g/mol
Boiling Point 99 °C92 °C
Flash Point -12 °C (closed cup)-7 °C (closed cup)
Autoignition Temperature 415 °C280 °C
Vapor Pressure 5.1 kPa (at 20 °C)7.3 kPa (at 20 °C)
Density 0.692 g/cm³ (at 20 °C)0.687 g/cm³ (at 20 °C)

Table 2: Toxicological Data of Surrogate Compounds

Hazard2,2,4-Trimethylpentane (Isooctane)3-Methylhexane
GHS Classification Flammable Liquid (Category 2), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Narcotic effects), Aspiration Hazard (Category 1)Flammable Liquid (Category 2), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Narcotic effects), Aspiration Hazard (Category 1), Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)
Hazard Statements H225, H315, H336, H304H225, H315, H336, H304, H411
Signal Word DangerDanger
Acute Oral Toxicity (LD50) > 5000 mg/kg (rat)No data available
Acute Inhalation Toxicity (LC50) > 33.52 mg/L (4 h, rat)No data available

Experimental Protocols for Safety Assessment

To ensure the safe handling of this compound, standardized experimental protocols should be followed to determine its specific safety parameters. The following are summaries of relevant OECD and ASTM guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex (females are generally preferred) are used.

  • Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and provided with standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, a suitable vehicle like corn oil may be used. The concentration should be prepared to allow for a dose volume that does not exceed 1 mL/100g of body weight.

  • Dosing Procedure: A stepwise procedure is used, with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A single animal is dosed, and if it survives, the next higher dose is administered to another animal. If it dies, the next lower dose is used.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[1]

Methodology:

  • Test System: A commercially available reconstructed human epidermis (RhE) model is used.

  • Procedure:

    • The test substance is applied topically to the RhE tissue.

    • Following a defined exposure period (typically 15-60 minutes), the substance is removed by washing.

    • The tissues are incubated for a post-exposure period (around 42 hours).

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

  • Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[1]

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

This method determines the lowest temperature at which the vapors of a liquid will ignite.[2]

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester is used.

  • Procedure:

    • A sample of the liquid is placed in the test cup and heated at a slow, constant rate with continuous stirring.

    • An ignition source is directed into the cup at regular intervals.

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Visualized Workflows and Logical Relationships

General Safe Handling Workflow

G General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Consult SDS of Surrogate Compounds b Identify Hazards (Flammability, Irritation) a->b c Select Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Well-Ventilated Area (Fume Hood) c->d e Ground Equipment to Prevent Static Discharge d->e f Use Spark-Proof Tools e->f g Keep Away from Ignition Sources f->g h Store in a Tightly Sealed Container g->h i Store in a Cool, Dry, Well-Ventilated Area h->i j Store in a Flammable Liquids Cabinet i->j k Collect Waste in a Properly Labeled Container j->k l Dispose of as Hazardous Waste k->l

Caption: A workflow for the safe handling of this compound.

Emergency Response for a Minor Spill

G Emergency Response Protocol for a Minor Spill (<100 mL) start Spill Occurs alert Alert Personnel in the Immediate Area start->alert ppe Don Appropriate PPE (Goggles, Gloves, etc.) alert->ppe ignite Remove All Ignition Sources ppe->ignite contain Contain the Spill with Inert Absorbent Material ignite->contain collect Collect Absorbed Material with Spark-Proof Tools contain->collect waste Place in a Sealed, Labeled Hazardous Waste Container collect->waste clean Clean Spill Area with Suitable Solvent waste->clean ventilate Ventilate the Area clean->ventilate end Resume Work ventilate->end

Caption: Emergency response steps for a minor spill of this compound.

Mechanism of Toxicity

The toxicity of branched alkanes like this compound is primarily associated with two mechanisms:

  • Aspiration Hazard: Due to their low viscosity, if these substances are ingested, they can be easily aspirated into the lungs. This can lead to a severe chemical pneumonitis by disrupting the surfactant layer in the alveoli, causing inflammation, and impairing gas exchange.[3]

  • Central Nervous System (CNS) Depression: Inhalation of high concentrations of vapors can cause narcotic effects, leading to drowsiness, dizziness, and in severe cases, unconsciousness.[4] The lipophilic nature of these hydrocarbons allows them to readily cross the blood-brain barrier and interfere with nerve cell function.[5]

Currently, there is no evidence to suggest that the toxicity of simple branched alkanes is mediated by specific signaling pathways or receptor interactions. Their effects are generally considered to be non-specific, arising from their physical properties and ability to disrupt cell membranes.

Conclusion and Recommendations

This compound should be handled with the same precautions as other flammable and irritant branched alkanes. All laboratory personnel must be trained on the potential hazards and the appropriate safety procedures outlined in this guide. It is strongly recommended that researchers conduct a thorough risk assessment before using this chemical and consider substituting it with a less hazardous alternative if possible. Adherence to proper personal protective equipment protocols, handling in well-ventilated areas, and correct storage and disposal are paramount to ensuring a safe working environment.

References

A Comprehensive Guide to the IUPAC Nomenclature of Complex Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for complex branched alkanes. A systematic and unambiguous naming convention for organic compounds is paramount in scientific research and drug development to ensure clear communication and accurate identification of chemical structures. This document outlines the fundamental rules and procedures for naming alkanes with intricate branching, including those with complex substituents.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system provides a set of rules to assign a unique name to every organic compound. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain as the parent structure, and then locating and naming the various substituent groups attached to this chain.

Identifying the Parent Chain

The foundation of an alkane's name is its parent chain. The following criteria must be applied in order to correctly identify it:

  • Longest Continuous Carbon Chain : The primary step is to find the longest possible continuous chain of carbon atoms within the molecule. This chain may not always be written in a straight line in a 2D representation.[1][2][3][4][5]

  • Chain with the Most Substituents : If two or more chains have the same maximum length, the chain with the greater number of substituents is chosen as the parent chain.[3][6][7]

Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is determined by the following rules, applied in order:

  • Lowest Locant for the First Substituent : Numbering begins at the end of the parent chain that gives the lowest possible number (locant) to the first substituent group.[1][2][4][8][9]

  • Lowest Locants for All Substituents : If there is a tie in the position of the first substituent from either end, the chain is numbered to give the lowest possible locants for all substituents. The set of locants is compared term by term, and the one with the lower number at the first point of difference is chosen.

  • Alphabetical Order for Tie-Breaking : If the locants are identical from both directions, the substituents are cited in alphabetical order, and the group cited first receives the lower number.[10][11]

Naming Substituents

Alkyl groups, which are branches attached to the parent chain, are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[1][2][4]

Simple Alkyl Groups

Common simple alkyl groups are listed in the table below.

Number of Carbon AtomsAlkane NameAlkyl Group Name
1MethaneMethyl
2EthaneEthyl
3PropanePropyl
4ButaneButyl
5PentanePentyl
6HexaneHexyl
7HeptaneHeptyl
8OctaneOctyl
9NonaneNonyl
10DecaneDecyl
Complex Substituents

A substituent that is itself branched is termed a complex substituent.[12][13][14] The naming of a complex substituent follows a systematic procedure:

  • Numbering the Substituent Chain : The carbon atom of the complex substituent that is attached to the parent chain is always assigned the number 1.[12][15][16][17][18]

  • Identifying the Longest Chain of the Substituent : Find the longest continuous carbon chain starting from the carbon atom at position 1. This becomes the base name of the complex substituent (e.g., 'propyl', 'butyl').

  • Naming the Branches on the Substituent : Any smaller groups attached to this substituent chain are named as prefixes, with their positions indicated by the numbering of the substituent chain.

  • Enclosing in Parentheses : The entire name of the complex substituent is enclosed in parentheses to distinguish it from simple substituents.[12][13][14][15][17]

For example, a substituent with the structure -CH(CH₃)CH₂CH₃ would be named (1-methylpropyl).

Some common branched alkyl groups have retained their non-systematic or "trivial" names, which are recognized by IUPAC.

StructureSystematic NameCommon NameAlphabetized Under
-CH(CH₃)₂(1-methylethyl)isopropyli
-CH₂CH(CH₃)₂(2-methylpropyl)isobutyli
-CH(CH₃)CH₂CH₃(1-methylpropyl)sec-butylb
-C(CH₃)₃(1,1-dimethylethyl)tert-butylb

Assembling the Complete IUPAC Name

The final IUPAC name is assembled by combining the names of the substituents and the parent chain according to the following guidelines:

  • Order of Substituents : Substituents are listed in alphabetical order.[1][2][4][6][10][11][19] The prefixes "di-", "tri-", "tetra-", etc., used when multiple identical substituents are present, are ignored for alphabetization purposes.[2][4][9] However, the prefixes "iso-" and "neo-" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.[6][20] For complex substituents, the entire name within the parentheses is alphabetized based on its first letter, even if it is a numerical prefix like "di" or "tri".[12][15]

  • Locants and Punctuation : The position of each substituent on the parent chain is indicated by its locant, which precedes the substituent name. Numbers are separated from letters by a hyphen, and numbers are separated from each other by a comma.[2] The entire name is written as a single word.[2][8]

  • Prefixes for Multiple Identical Groups : If two or more identical simple substituents are present, the prefixes di-, tri-, tetra-, etc., are used.[2][10][19] For multiple identical complex substituents, the prefixes bis- (for two), tris- (for three), tetrakis- (for four), etc., are used.[15][17]

Logical Workflow for Naming Complex Branched Alkanes

The process of naming a complex branched alkane can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key decision-making steps.

IUPAC_Nomenclature_Workflow start Start with the chemical structure find_parent 1. Identify the Parent Chain start->find_parent longest_chain Find the longest continuous carbon chain find_parent->longest_chain tie_break_substituents If chains of equal length, choose the one with more substituents longest_chain->tie_break_substituents parent_identified Parent Chain Identified longest_chain->parent_identified No tie tie_break_substituents->parent_identified Yes tie_break_substituents->parent_identified No number_parent 2. Number the Parent Chain parent_identified->number_parent lowest_locant_first Number from the end giving the first substituent the lowest number number_parent->lowest_locant_first tie_break_locants If a tie, number to give the lowest locants for all substituents lowest_locant_first->tie_break_locants parent_numbered Parent Chain Numbered lowest_locant_first->parent_numbered No tie tie_break_alpha If still a tie, give the lower number to the alphabetically first substituent tie_break_locants->tie_break_alpha Yes tie_break_locants->parent_numbered No tie_break_alpha->parent_numbered Yes tie_break_alpha->parent_numbered No name_substituents 3. Identify and Name Substituents parent_numbered->name_substituents simple_or_complex Is the substituent branched? name_substituents->simple_or_complex name_simple Name as a simple alkyl group (e.g., methyl, ethyl) simple_or_complex->name_simple No name_complex Name as a complex substituent (e.g., (1-methylethyl)) simple_or_complex->name_complex Yes substituents_named All Substituents Named name_simple->substituents_named name_complex->substituents_named assemble_name 4. Assemble the Full Name substituents_named->assemble_name alphabetize List substituents alphabetically assemble_name->alphabetize add_locants Add locants and prefixes (di-, tri-, etc.) alphabetize->add_locants punctuate Use hyphens and commas correctly add_locants->punctuate final_name Final IUPAC Name punctuate->final_name

Caption: Overall workflow for IUPAC nomenclature of branched alkanes.

Naming_Complex_Substituent start Branched Substituent Identified number_sub Assign number 1 to the carbon attached to the parent chain start->number_sub find_sub_chain Find the longest continuous chain within the substituent starting from C1 number_sub->find_sub_chain name_sub_parent Name this chain as the base of the substituent (e.g., -propyl, -butyl) find_sub_chain->name_sub_parent identify_sub_branches Identify any smaller groups on the substituent chain name_sub_parent->identify_sub_branches name_sub_branches Name and number these smaller groups identify_sub_branches->name_sub_branches assemble_sub_name Assemble the complex substituent name name_sub_branches->assemble_sub_name add_parentheses Enclose the entire name in parentheses assemble_sub_name->add_parentheses final_sub_name Final Complex Substituent Name add_parentheses->final_sub_name

Caption: Workflow for naming a complex substituent.

Note on Experimental Protocols

The IUPAC nomenclature is a system of rules for naming chemical compounds based on their molecular structure. As such, this guide does not include experimental protocols. The determination of the chemical structure, which is a prerequisite for naming, is achieved through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The detailed methodologies for these experiments are extensive and fall outside the scope of this nomenclature guide.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are essential for professionals in chemistry and related fields. This guide provides a systematic framework for naming complex branched alkanes, which is crucial for the unambiguous identification and communication of chemical information in research, development, and regulatory contexts. Mastery of these rules ensures clarity and precision in the scientific discourse surrounding organic molecules.

References

An In-depth Technical Guide to the Potential Research Applications of Undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecane (B72203) (C₁₁H₂₄) is an acyclic alkane that, beyond its linear form (n-undecane), exists as 159 structural isomers.[1][2] These isomers, while sharing the same molecular formula, exhibit a wide range of physicochemical properties dictated by the degree and position of branching in their carbon chains.[1] This structural diversity translates into a variety of current and potential research applications. While generally considered to possess low biological reactivity, their roles as semiochemicals in insect communication, components in advanced biofuel formulations, and specialized excipients in pharmaceutical sciences are areas of active investigation.[1][2][3] This guide provides a comprehensive overview of the known properties and applications of undecane isomers, detailed experimental protocols for their characterization and bioactivity assessment, and logical workflows for their scientific exploration.

Physicochemical Properties of Undecane Isomers

The branching of the carbon skeleton in undecane isomers has a profound impact on their physical properties. Increased branching disrupts the efficiency of intermolecular van der Waals forces by reducing molecular surface area. This generally leads to lower boiling points compared to the linear n-undecane.[1] Conversely, molecular symmetry can lead to more efficient packing in the solid state, often resulting in higher melting points for highly branched, symmetrical isomers.[1]

Data Presentation: Physicochemical Properties

The following table summarizes available quantitative data for n-undecane and a selection of its branched isomers. It is important to note that comprehensive experimental data for all 159 isomers is not available, and some values are estimated.[1]

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
4,4-Dimethylnonane17302-18-0---

Research Application: Chemical Signaling in Insects

Undecane and its isomers are significant components of the cuticular hydrocarbons (CHCs) that cover the exoskeleton of many insects. These compounds play a crucial role in preventing desiccation and, importantly, as semiochemicals (signaling chemicals) that mediate intraspecific communication.[4][5]

Role as Pheromones and Kairomones
  • Alarm Pheromones: n-Undecane is a well-documented alarm pheromone in various ant species.[2][3] When released from glands (such as the Dufour's gland), its high volatility ensures rapid diffusion, alerting nearby nestmates to a threat and eliciting aggressive or defensive behaviors.[6]

  • Sex and Aggregation Pheromones: n-Undecane also functions as a mild sex attractant for certain species of moths and cockroaches.[2][3] Branched isomers are also implicated in chemical communication. For instance, methyl-branched alkanes are key components of contact sex pheromones in some parasitic wasps, where the position of the methyl group is critical for biological activity.[4] While specific data on undecane isomers is limited, 3-methylundecane (B86300) has been identified as a semiochemical in certain ant species.[7] The blend and ratio of different isomers can encode specific information, allowing for species and even colony-level recognition.[4]

Data Presentation: Electroantennogram (EAG) Response

Electroantennography measures the electrical response of an insect antenna to volatile compounds. It is a key technique for identifying compounds that an insect can smell. The table below presents an example of EAG data for n-undecane.

Insect SpeciesSexCompoundEAG Response (mV, Mean ± SD)Reference
Athetis dissimilis (Moth)Femalen-Undecane0.24 ± 0.02[8]
Athetis dissimilis (Moth)Malen-UndecaneSignificantly lower than female[8]

Note: This data highlights the potential for sex-specific responses to undecane isomers.

Experimental Protocols

Objective: To identify which compounds in a complex mixture (e.g., an insect cuticular extract) elicit an olfactory response.

Methodology:

  • Sample Preparation: Extract cuticular hydrocarbons from the target insect species by briefly washing them in a non-polar solvent like hexane. Concentrate the extract under a gentle stream of nitrogen.

  • GC-EAD Setup: A gas chromatograph is fitted with a column effluent splitter. One part of the effluent goes to the standard GC detector (e.g., Flame Ionization Detector - FID), and the other part is directed into a humidified, purified airstream flowing over an insect antenna preparation.

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed between two glass capillary microelectrodes filled with a saline solution.

  • Analysis: The extract is injected into the GC. As compounds elute from the column, they are simultaneously detected by the FID and the insect antenna. The electrical response from the antenna (the EAG) is recorded.

  • Data Interpretation: Peaks in the FID chromatogram that consistently align with a voltage deflection in the EAG recording are identified as biologically active compounds. These can then be further identified using GC-Mass Spectrometry (GC-MS).[9]

Objective: To determine the behavioral response of an insect to a specific volatile compound or blend.

Methodology:

  • Insect Preparation: Insects are separated by sex and acclimatized to the conditions of the wind tunnel room (e.g., temperature, humidity, light cycle) for at least 2 hours before the assay.[10]

  • Experimental Arena: A sustained-flight wind tunnel is used to create a laminar airflow of controlled speed (e.g., 0.3-0.5 m/s).

  • Odor Source: A synthetic sample of the undecane isomer to be tested is dissolved in a high-purity solvent (e.g., hexane). A specific dose is applied to a dispenser (e.g., filter paper or rubber septum), and the solvent is allowed to evaporate. The dispenser is placed at the upwind end of the tunnel.

  • Data Collection: An individual insect is released at the downwind end of the tunnel. Its behavior is observed and scored. Key behaviors include activation (walking or antennal movement), taking flight, upwind oriented flight (anemotaxis), and contact with the source.[9][10]

  • Controls: A solvent-only dispenser is used as a negative control to ensure the observed behaviors are in response to the test compound and not the solvent or the dispenser itself. A known active compound (positive control) may also be used.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_screening Screening for Activity cluster_identification Chemical Identification cluster_synthesis_validation Synthesis & Validation InsectCollection Insect Collection SolventExtraction Cuticular Hydrocarbon Extraction (Hexane) InsectCollection->SolventExtraction Concentration Sample Concentration SolventExtraction->Concentration GCEAD GC-EAD Analysis Concentration->GCEAD ActivePeaks Identification of Active Peaks GCEAD->ActivePeaks GCMS GC-MS Analysis ActivePeaks->GCMS StructureElucidation Structure Elucidation GCMS->StructureElucidation Synthesis Chemical Synthesis of Isomer StructureElucidation->Synthesis BehavioralAssay Behavioral Bioassay (Wind Tunnel) Synthesis->BehavioralAssay DoseResponse Dose-Response Study BehavioralAssay->DoseResponse Confirmation Confirmation DoseResponse->Confirmation Pheromone Confirmation

Workflow for insect pheromone identification.

semiochemical_communication cluster_emitter Emitter Insect cluster_receiver Receiver Insect Stimulus Environmental or Internal Stimulus PheromoneGland Pheromone Gland (e.g., Dufour's Gland) Stimulus->PheromoneGland Biosynthesis Biosynthesis of Undecane Isomers PheromoneGland->Biosynthesis Release Release into Environment Biosynthesis->Release Antenna Antenna Release->Antenna Pheromone Plume (Airborne Molecules) OBP Odorant Binding Proteins (OBPs) Antenna->OBP ORN Olfactory Receptor Neuron (ORN) OBP->ORN SignalTransduction Signal Transduction (Depolarization) ORN->SignalTransduction Brain Antennal Lobe (Brain) SignalTransduction->Brain Behavior Behavioral Response (e.g., Attraction, Alarm) Brain->Behavior

Process of semiochemical communication in insects.

Research Application: Biofuel Development

The structural differences between linear and branched alkanes significantly influence their combustion properties, making undecane isomers interesting candidates for research as components of surrogate fuels for diesel and jet fuel.[7][11][12]

Influence of Isomer Structure on Combustion
  • Heat of Combustion and Stability: Branched alkanes are thermodynamically more stable than their linear isomers. This increased stability is reflected in a lower heat of combustion; they release less energy upon burning because they start from a lower potential energy state.[4][8]

  • Ignition Quality (Cetane Number): The cetane number (CN) is a measure of a fuel's ignition delay—the time between injection into the combustion chamber and the start of combustion. Straight-chain alkanes, like n-undecane, generally have high cetane numbers, leading to shorter ignition delays. Highly branched isomers, on the other hand, tend to have lower cetane numbers, indicating a longer ignition delay and greater resistance to autoignition.[13] This property is crucial for controlling combustion timing in diesel engines.

  • Use as Surrogate Fuels: Due to the complexity of real-world fuels like diesel, which contain thousands of compounds, researchers use simpler "surrogate" mixtures with a few well-characterized components to model combustion processes. Undecane and its isomers are within the carbon number range of diesel fuel components. By blending different undecane isomers, researchers can create surrogate fuels that mimic the cetane number, density, and volatility of target fuels.[7][10]

Data Presentation: Combustion-Related Properties

Specific, directly comparable cetane number data for a wide range of undecane isomers is scarce in publicly available literature. However, the general principles are well-established.

Propertyn-Undecane (Linear)Branched Undecane IsomersRationale
Thermodynamic Stability LowerHigherBranching lowers potential energy.[8]
Heat of Combustion (-ΔH°) Higher (less negative)Lower (more negative)More stable molecules release less energy.[4][8]
Boiling Point HigherLowerReduced surface area decreases van der Waals forces.[1]
Cetane Number (Ignition Quality) HigherLowerStraight chains auto-ignite more readily.[13]
Ignition Delay Time ShorterLongerInversely related to cetane number.[14]

Research Application: Pharmaceutical Sciences

While undecane isomers are generally considered biologically inert, their physicochemical properties make them relevant in pharmaceutical formulation and drug delivery research.[1] It is critical to distinguish between undecane isomers and functionalized undecane derivatives, the latter of which can be designed for specific biological activity.

Role as Excipients and Solvents

Due to their non-polar, lipophilic nature and low reactivity, undecane isomers can be used as solvents or co-solvents in formulations for poorly water-soluble active pharmaceutical ingredients (APIs). They are particularly relevant in lipid-based drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), where they can act as the oil phase to dissolve lipophilic drugs.[15]

Potential as Penetration Enhancers

For transdermal drug delivery, the primary barrier is the lipid-rich stratum corneum of the skin. Chemical penetration enhancers are compounds that reversibly disrupt this barrier to increase drug permeation. Alkanes can function as penetration enhancers by partitioning into the intercellular lipid matrix of the stratum corneum, disrupting the highly ordered lipid packing and increasing the fluidity of the lipid bilayers.[16][17] This creates pathways for drug molecules to diffuse more easily through the skin. The specific efficacy of different undecane isomers would likely depend on their molecular shape and ability to integrate into and disrupt the skin's lipid structures.[18]

Interaction with Lipid Bilayers

The length and shape of alkanes determine how they interact with cell membranes. Research on model lipid bilayers has shown that shorter alkanes tend to partition into the center of the bilayer, increasing its width, while longer alkanes tend to align parallel with the lipid acyl chains.[19] By studying how different undecane isomers partition into and affect the fluidity and stability of lipid bilayers, researchers can better understand their potential as formulation excipients and their toxicological profiles.

Conclusion

The 159 isomers of undecane represent a diverse class of molecules whose research potential extends from fundamental chemical ecology to applied engineering and pharmaceutical sciences. While n-undecane is the most studied isomer, the distinct properties of its branched counterparts offer significant opportunities for innovation. In insect chemical communication, branched isomers may hold the key to developing highly specific pest management strategies. In biofuel research, the relationship between branching and combustion properties allows for the fine-tuning of surrogate fuels to model and improve engine performance. In drug development, their lipophilicity and low reactivity make them valuable as formulation components for challenging APIs. Further systematic characterization of the biological and physical properties of a wider range of undecane isomers is a promising frontier for future research.

References

Methodological & Application

Application Note: Gas Chromatographic Method for the Analysis of 3-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the qualitative and quantitative analysis of 3-Ethyl-2,2,4-trimethylhexane. As a branched alkane, this compound is often found in complex hydrocarbon mixtures such as gasoline.[1][2] The described protocol utilizes a non-polar capillary column for optimal separation based on boiling point and a flame ionization detector (FID) for high sensitivity hydrocarbon detection.[3] This method is suitable for accurate quantification in various matrices and can be adapted for similar branched-chain alkanes.

Introduction

This compound is a C11 branched alkane.[4][5] Accurate and precise analytical methods are crucial for its identification and quantification, particularly in the petroleum industry and in research settings involving hydrocarbon analysis.[6] Gas chromatography is a powerful and widely adopted technique for the separation and analysis of volatile and semi-volatile compounds like alkanes.[1][7][8] The selection of an appropriate capillary column and a sensitive detector is paramount for achieving the desired analytical performance.[3][9] This application note provides a comprehensive protocol for the GC-FID analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Principle

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1][8] For non-polar compounds like this compound, a non-polar stationary phase is employed, leading to elution primarily in order of increasing boiling point.[3] A flame ionization detector (FID) is used for detection, which is highly sensitive to organic compounds and provides a response proportional to the mass of carbon atoms entering the flame.

Experimental Protocol

Apparatus and Materials
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.[3][10] A column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

  • Carrier Gas: High-purity helium or nitrogen.[7]

  • Gases for FID: High-purity hydrogen and air.

  • Sample Vials: 2 mL autosampler vials with PTFE-lined septa.

  • Solvent: High-purity pentane (B18724) or hexane (B92381).[9]

  • Analytical Standard: this compound (purity ≥98%).

  • Internal Standard: Decane or another non-interfering branched alkane.[10]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[9]

  • Solvent Selection: Use a high-purity volatile solvent such as pentane or hexane to dissolve the sample.[9]

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., decane) at a concentration of 1000 µg/mL in the chosen solvent.

  • Analyte Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected sample concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[9] Add a constant amount of the internal standard stock solution to each calibration standard.

  • Sample Preparation: If the sample is a complex mixture, dilute it with the chosen solvent to bring the concentration of this compound within the calibration range. Add the same constant amount of the internal standard to the diluted sample.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials.[9]

Gas Chromatography Conditions

The following GC conditions can be used as a starting point and optimized as needed.

ParameterValue
Column 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 4 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

Quantitative data for a typical calibration curve are summarized in the table below. The peak area ratio is calculated by dividing the peak area of this compound by the peak area of the internal standard.

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
1150003000000.05
5760003020000.25
101520003010000.50
253800003030001.25
507550003010002.51
10015100003000005.03

Note: These values are for illustrative purposes and will vary depending on the specific instrument and conditions.

A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from the linear regression of this curve.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Analyte & Internal Standard Stock Solutions B Create Serial Dilutions for Calibration Standards A->B C Add Internal Standard to all Standards & Samples B->C E Transfer to Autosampler Vials C->E D Dilute Sample to fall within Calibration Range D->C F Inject Sample/Standard into GC-FID E->F G Separation on Non-Polar Column F->G H Detection by FID G->H I Integrate Peak Areas H->I J Calculate Peak Area Ratios (Analyte/Internal Standard) I->J K Construct Calibration Curve J->K L Quantify Analyte in Sample K->L

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Utilization of 3-Ethyl-2,2,4-trimethylhexane as a Gas Chromatography (GC) Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-21

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of analytical chemistry, particularly within the pharmaceutical and petrochemical industries, the accurate identification and quantification of volatile organic compounds are of paramount importance. Gas chromatography (GC) stands as a primary technique for these analyses, and the use of high-purity reference standards is critical for ensuring the accuracy and reliability of results.[1][2] This application note describes the use of 3-Ethyl-2,2,4-trimethylhexane as a reference standard in gas chromatography.

This compound (C11H24) is a branched-chain alkane.[3] Its stable, non-polar nature makes it an excellent candidate for use as a reference marker in the analysis of complex hydrocarbon mixtures, such as gasoline or other petroleum-derived products.[4] This document provides a detailed protocol for the use of this compound as a GC reference standard, including sample preparation, chromatographic conditions, and data analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol [5]
CAS Number 61868-74-4[3]
Boiling Point Not specified in search results
Density Not specified in search results

Experimental Protocol

This section details the methodology for using this compound as a GC reference standard.

1. Materials and Reagents

  • This compound (purity ≥99.5%)

  • High-purity volatile solvent (e.g., n-hexane or pentane, GC grade)

  • Sample containing the analyte of interest

  • 2 mL autosampler vials with PTFE-lined septa

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/splitless injector

  • High-resolution capillary column (e.g., HP-5, DB-1, or similar non-polar column)

  • Data acquisition and processing software

3. Standard Solution Preparation Proper preparation of standard solutions is crucial for accurate quantification.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of n-hexane in a class A volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with n-hexane to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard (Optional): For improved precision, an internal standard (e.g., n-dodecane) can be added to all standards and samples at a constant concentration.

4. Sample Preparation

  • Accurately weigh or measure a known amount of the sample.

  • Dissolve or dilute the sample in a known volume of n-hexane to bring the expected analyte concentration within the calibration range.

  • If using an internal standard, add the same amount to the sample solution as was added to the calibration standards.

  • Transfer the prepared sample to an autosampler vial.

5. Gas Chromatography Conditions The following GC parameters are recommended as a starting point and may require optimization for specific applications.

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Quantitative data obtained from the analysis of the calibration standards should be tabulated to construct a calibration curve. The peak area of this compound is plotted against its concentration.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Retention Time (min)Peak Area (Arbitrary Units)
112.34515,234
512.34676,170
1012.345152,340
2512.344380,850
5012.345761,700
10012.3461,523,400

Note: The retention time and peak area are illustrative and will vary depending on the specific instrument, column, and analytical conditions.

A linear regression of the calibration curve should yield a correlation coefficient (R²) of ≥0.995 for the method to be considered linear and suitable for quantification.

Experimental Workflow Diagram

GC_Workflow Standard_Prep Standard Preparation (Stock & Dilutions) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Dilution) Sample_Prep->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography FID_Detection FID Detection Chromatography->FID_Detection Peak_Integration Peak Integration & Identification FID_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for using this compound as a GC standard.

Signaling Pathway/Logical Relationship Diagram

The logical relationship in a quantitative GC analysis using an external standard is straightforward. The response of the detector to a known concentration of the standard is used to determine the concentration of the same compound in an unknown sample.

Logical_Relationship Standard_Concentration Known Concentration of This compound (Standard) Calibration_Factor Establish Calibration Factor / Curve Standard_Concentration->Calibration_Factor Detector_Response_Standard Detector Response (Peak Area of Standard) Detector_Response_Standard->Calibration_Factor Calculated_Concentration Calculated Concentration of Analyte in Sample Calibration_Factor->Calculated_Concentration Unknown_Sample Unknown Sample Containing Analyte Detector_Response_Sample Detector Response (Peak Area of Analyte) Unknown_Sample->Detector_Response_Sample Detector_Response_Sample->Calculated_Concentration

Caption: Logical flow for quantitative analysis using a reference standard.

Safety Precautions

This compound is a flammable liquid and vapor.[6][7] Handle with care in a well-ventilated area, away from ignition sources.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[6][7][8]

This compound is a suitable reference standard for the identification and quantification of branched-chain alkanes in complex mixtures by gas chromatography. The protocol outlined in this application note provides a robust starting point for method development. The use of a high-purity standard, coupled with appropriate sample preparation and optimized GC conditions, will ensure accurate and reproducible analytical results.

References

quantitative analysis of volatile organic compounds using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of Volatile Organic Compounds using Gas Chromatography-Flame Ionization Detection (GC-FID)

Introduction

Volatile Organic Compounds (VOCs) are a broad class of chemical compounds that have high vapor pressure at room temperature. Their presence, even at trace levels, is of significant interest in environmental monitoring, food and beverage quality control, pharmaceutical analysis for residual solvents, and clinical diagnostics.[1][2] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, sensitive, and widely used analytical technique for the separation and quantification of VOCs.[2][3]

The principle of GC-FID involves vaporizing a sample and injecting it onto the head of a chromatographic column.[4] An inert carrier gas moves the vaporized sample through the column, where the different VOCs are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it is burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of organic compound present. This signal is then measured by the Flame Ionization Detector (FID).[5]

This application note provides a detailed protocol for the quantitative analysis of a representative group of VOCs in aqueous and solvent-based matrices using both headspace and direct liquid injection techniques.

Scope

This protocol is applicable to the quantitative determination of volatile organic compounds that are thermally stable and amenable to analysis by GC. The described methods are suitable for researchers, scientists, and drug development professionals. The protocol covers sample preparation, instrument setup, calibration, and data analysis for common VOCs such as alcohols, ketones, and aromatic hydrocarbons.[6][7]

Apparatus and Materials

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID), a split/splitless injector, and a headspace autosampler.[7]

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% diphenyl- 95% dimethyl-siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness is commonly used.[8]

  • Gases: High purity Helium (or Hydrogen, Nitrogen) as carrier gas, Hydrogen for the FID flame, and compressed air.[7]

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa; 2 mL autosampler vials for liquid injection.[9]

  • Syringes: Gas-tight syringe for headspace, liquid autosampler syringes.

  • Volumetric flasks, pipettes, and general laboratory glassware.

  • Reagents: High-purity VOC standards, analytical grade solvents (e.g., methanol, acetonitrile, hexane), and deionized water.[8][9] Internal standards (e.g., n-propanol, fluorobenzene) may be required.[6][10]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standards is crucial for quantitative analysis.[11]

  • Primary Stock Standard (approx. 1000 mg/L): Prepare a stock solution for each target VOC by accurately weighing the pure compound and dissolving it in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution.[11] The concentration range should bracket the expected concentration of the analytes in the samples.[11] For example, for a range of 5-200 µg/L.[7]

  • Internal Standard (IS): If using the internal standard method, add a constant, known concentration of the IS to each calibration standard and sample.[6][12] The IS should be a compound not present in the sample, chemically similar to the analytes, and well-resolved chromatographically.[13]

Sample Preparation

Sample preparation is a critical step to ensure compatibility with the GC system and to concentrate analytes if necessary.[4][14]

This technique is ideal for analyzing volatile compounds in a liquid or solid matrix by analyzing the vapor phase in equilibrium with the sample.[9][14]

  • Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of the aqueous sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): To enhance the release of VOCs into the headspace, add a salt such as sodium chloride (NaCl) or lithium chloride (LiCl) to the vial.[15] This "salting out" effect increases the partition coefficient of the VOCs.[15]

  • Internal Standard Addition: Add the internal standard solution to the vial.

  • Sealing: Immediately seal the vial with a magnetic crimp cap.[9]

  • Incubation and Injection: Place the vial in the headspace autosampler. The system will incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow equilibrium to be reached between the liquid and gas phases.[9] A heated gas-tight syringe then automatically injects a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.[14]

This method is suitable for samples that are already dissolved in a volatile solvent compatible with the GC system.

  • Dilution: Dilute the sample with a suitable low-boiling-point solvent (e.g., hexane, dichloromethane) to bring the analyte concentrations within the calibration range.[8][9] A typical starting concentration is around 1 mg/mL.[8]

  • Internal Standard Addition: Add the internal standard to the diluted sample.

  • Filtration (if necessary): If the sample contains particulates, filter it through a 0.22 µm filter to prevent clogging the GC column.[9]

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

  • Injection: The autosampler will inject a small volume (e.g., 1 µL) of the liquid sample into the hot GC inlet, where it is rapidly vaporized.[4]

GC-FID Instrument Setup and Analysis

The following are typical GC-FID parameters. These should be optimized for the specific analytes and column used.

Parameter Typical Value Reference
Injector Split/Splitless[7]
Injector Temperature250°C[7]
Split Ratio25:1 to 50:1[8][16]
Carrier Gas Helium[7]
Column Flow Rate1.2 mL/min[7]
Oven Program
Initial Temperature50°C, hold for 2 min[7]
Ramp Rate5°C/min to 120°C, hold for 2 min[7]
FID Detector
Detector Temperature300°C[7]
Hydrogen Flow40 mL/min[7]
Air Flow400 mL/min[7]
Makeup Gas (N₂)40 mL/min[7]

Data Analysis and Quantification

Quantitative analysis relies on the principle that the peak area of an analyte is proportional to its concentration.[5][17]

  • Peak Integration: The instrument's software integrates the area of each analyte peak in the chromatograms from the standard and sample runs.

  • Calibration Curve Construction: A calibration curve is constructed by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) on the y-axis against the known concentration of the standards on the x-axis.[11][18]

  • Linear Regression: Perform a linear regression on the plotted data. The resulting equation (y = mx + c) and the correlation coefficient (r²) are determined. A good calibration curve should have an r² value of >0.99.[6][7]

  • Quantification of Unknowns: The concentration of the analyte in the unknown sample is calculated by inputting its measured peak area (or area ratio) into the linear regression equation.[18]

Visualization of Workflows

G C C D D C->D F F G G F->G E E E->G

G A Prepare ≥ 5 Standards of Known Concentrations B Analyze Standards by GC-FID A->B C Measure Peak Area for each Standard B->C D Plot Peak Area vs. Concentration C->D E Perform Linear Regression y = mx + c, r² > 0.99 D->E H Calculate Concentration using Regression Equation E->H F Analyze Unknown Sample G Measure Peak Area of Unknown F->G G->H

Example Quantitative Data & Method Validation

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[6]

Analyte Linear Range (mg/L) Correlation Coefficient (r²) LOD (mg/L) LOQ (mg/L) Reference
Methanol50 - 2000> 0.991031[6]
Acetone50 - 2000> 0.9925[6]
2-Propanol50 - 2000> 0.9912[6]
Toluene5 - 1000> 0.9912[6]
p-Xylene5 - 1000> 0.9912[6]
Benzene0.005 - 0.2000.99740.0010.005[7]
Ethylbenzene0.005 - 0.2000.99610.0010.005[7]
  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve over a specified range.[7]

  • LOD/LOQ: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6][12]

  • Precision: The closeness of agreement between a series of measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision should be <6.4% and intermediate precision <7.0%.[6]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a certified reference material or through recovery studies. Relative error should be within ±10%.[6]

References

Application Notes & Protocols: Trace Level Analysis of Branched Alkanes using SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique for the extraction and analysis of volatile and semi-volatile organic compounds, including branched alkanes, at trace levels.[1] This method offers significant advantages in terms of simplicity, speed, and sensitivity, making it well-suited for various applications, from environmental monitoring to biomedical research.[2][3] The analysis of branched alkanes can be challenging due to the large number of isomers with similar physical properties and mass spectral fragmentation patterns.[4][5] This document provides a detailed protocol for the trace level analysis of branched alkanes using SPME-GC-MS, including method validation, data presentation, and experimental workflows.

Key Principles

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation.[6] Subsequent detection by mass spectrometry allows for identification and quantification.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a non-polar or mixed-polarity coating is recommended for branched alkanes. Common choices include:

    • 100 µm Polydimethylsiloxane (PDMS) for volatile, non-polar compounds.[7]

    • 50/30 µm Divinylbenzene/Carboxen on PDMS (DVB/CAR/PDMS) for a broader range of volatiles and semi-volatiles.[8]

  • SPME Holder: Manual or autosampler compatible.

  • Vials and Caps (B75204): 10 or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standards: Certified reference standards of target branched alkanes and a series of n-alkanes for retention index calculation.

  • Solvents: High-purity solvents (e.g., methanol, hexane) for preparing stock solutions.

  • Inert Gas: Helium (99.999% purity) as the GC carrier gas.

SPME Sampling Procedure (Headspace)

Headspace SPME is generally preferred for volatile and semi-volatile analytes like branched alkanes as it minimizes matrix effects.[9]

  • Sample Preparation:

    • For liquid samples, accurately transfer a known volume (e.g., 5 mL) into a headspace vial.

    • For solid samples, accurately weigh a known amount (e.g., 1-2 g) into a headspace vial.

    • For calibration standards, spike a blank matrix or an inert solvent with the desired concentrations of branched alkane standards. Prepare a series of calibration standards to cover the expected concentration range.[10]

  • Fiber Conditioning: Before first use and between analyses, condition the SPME fiber according to the manufacturer's instructions to remove contaminants. This typically involves heating the fiber in the GC injection port.

  • Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C). Allow the sample to equilibrate for a set time (e.g., 15 minutes).[9]

    • Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes). Consistency in extraction time and temperature is critical for reproducibility.

    • Agitation of the sample during extraction can improve the mass transfer of analytes to the headspace and onto the fiber.

  • Desorption:

    • After extraction, immediately retract the fiber into its protective needle and transfer it to the GC injection port.

    • Expose the fiber in the heated injection port (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) to ensure complete desorption of the analytes.[9]

GC-MS Analysis

The separation of branched alkane isomers requires a high-resolution capillary column and an optimized temperature program.

  • Gas Chromatograph (GC) Parameters:

    • Column: A long, non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms), is recommended for separating complex hydrocarbon mixtures.[4][11] A typical column dimension would be 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness.

    • Injection Port: Operate in splitless mode to maximize sensitivity for trace analysis. Set the temperature to 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program: An example program is:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes. This program should be optimized based on the specific branched alkanes of interest.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-550.

    • Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis of specific target compounds, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

Data Analysis and Quantitation
  • Identification: Branched alkanes are identified by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by their retention indices (Kovats indices). The mass spectra of branched alkanes are characterized by preferential fragmentation at the branching point, leading to more stable carbocations.[5]

  • Quantitation: For quantitative analysis, an internal standard method is often employed. A deuterated analog of the target analyte or a compound with similar chemical properties but not present in the sample is added at a known concentration. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[12] The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[13]

Method Validation

A summary of typical method validation parameters for the SPME-GC-MS analysis of branched alkanes is presented below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99[10]
Accuracy (Recovery) 70-130%[10]
Precision (RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of selected branched alkanes in a spiked water matrix. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)Linear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
2-Methylpentane5.80.5 - 1000.9950.10.595 ± 5
3-Methylpentane6.10.5 - 1000.9940.10.598 ± 6
2,4-Dimethylpentane8.20.5 - 1000.9970.20.692 ± 7
2,2,4-Trimethylpentane10.51 - 2000.9920.31.090 ± 8
2,5-Dimethylheptane14.71 - 2000.9910.41.288 ± 9

Visualizations

Experimental Workflow

SPME_GCMS_Workflow SPME-GC-MS Workflow for Branched Alkane Analysis cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Equilibrate Equilibrate at Controlled Temperature Spike->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation on Capillary Column Desorb->Separate Detect MS Detection (Full Scan / SIM) Separate->Detect Identify Identification (Mass Spectra & Retention Index) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for branched alkane analysis using SPME-GC-MS.

Logical Relationship for Method Development

Method_Development_Logic Logical Approach to SPME-GC-MS Method Development cluster_spme SPME Optimization cluster_gc GC Optimization cluster_ms MS Optimization Analyte Target Branched Alkanes Fiber Select Fiber Coating (e.g., PDMS, DVB/PDMS) Analyte->Fiber Column Select GC Column (Non-polar, long) Analyte->Column Mode Select Acquisition Mode (Scan vs. SIM) Analyte->Mode Matrix Sample Matrix Temp Optimize Extraction Temperature Matrix->Temp Fiber->Temp Time Optimize Extraction Time Temp->Time Validation Method Validation (Linearity, LOD, Accuracy) Time->Validation Oven Optimize Oven Program Column->Oven Oven->Validation Mode->Validation

Caption: Key considerations for SPME-GC-MS method development.

References

Application Note: An Analytical Protocol for the Identification of C11H24 Isomers in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24) is an alkane with 159 structural isomers.[1] The identification and differentiation of these isomers in complex mixtures, such as petroleum products, environmental samples, and biological matrices, present a significant analytical challenge due to their similar physicochemical properties. This application note provides a detailed analytical protocol using high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) for the effective separation and identification of C11H24 isomers.

Principle of Separation and Identification

The primary technique for separating the volatile isomers of undecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inner surface of a long capillary column. For non-polar alkanes, non-polar stationary phases are most effective, with the elution order primarily determined by the boiling point and molecular shape of the isomers. Generally, more branched isomers have lower boiling points and, consequently, shorter retention times compared to their linear or less branched counterparts.

For unambiguous identification, Kovats Retention Indices (KI) are utilized. The KI system standardizes retention times relative to those of n-alkanes, making the data more robust and transferable between different instruments and laboratories.[2] Final structural confirmation is achieved by mass spectrometry, which provides distinct fragmentation patterns that can be used to determine the branching structure of the hydrocarbon isomers.[3]

Data Presentation

Kovats Retention Indices of Selected C11H24 Isomers

The following table presents the Kovats Retention Indices (KI) for n-undecane and a selection of its isomers on a non-polar stationary phase. These values are crucial for the tentative identification of isomers in a complex mixture by comparing the calculated KI of the unknown peaks with these reference values.

Isomer NameStructureKovats Retention Index (KI) on a Non-Polar Column (e.g., DB-5)
n-UndecaneCH₃(CH₂)₉CH₃1100[4]
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃1089
3-MethyldecaneCH₃CH₂CH(CH₃)(CH₂)₆CH₃1094
4-MethyldecaneCH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃1097
5-MethyldecaneCH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃1098
2,2-Dimethylnonane(CH₃)₃C(CH₂)₆CH₃1075
3,3-DimethylnonaneCH₃CH₂C(CH₃)₂(CH₂)₅CH₃1114

Note: Retention indices are approximate and can vary slightly based on the specific column and analytical conditions.

Mass Spectral Data of Selected C11H24 Isomers

Mass spectrometry provides structural information through characteristic fragmentation patterns. For alkanes, fragmentation is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations.[5] This results in a unique mass spectrum for each isomer.

Isomer NameMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and (Relative Intensity)
n-Undecane156 (low abundance)43 (100), 57 (80), 71 (60), 85 (40)[6]
2-Methyldecane156 (low abundance)43 (100), 57 (60), 71 (30), 85 (20), 141 (5)
3-Methyldecane156 (low abundance)43 (100), 57 (90), 71 (40), 127 (10)
2,2-Dimethylnonane156 (very low/absent)57 (100), 43 (50), 71 (20), 141 (5)

Note: Relative intensities are approximate and can vary with instrument tuning.

Experimental Protocols

Sample Preparation
  • Liquid Samples (e.g., fuels, solvents): Dilute the sample in a volatile, high-purity solvent such as hexane (B92381). A typical dilution is 1:100 (v/v), but this may need to be optimized based on the concentration of the analytes.

  • Solid or Semi-solid Samples (e.g., environmental solids, biological tissues): Perform a solvent extraction using hexane or a similar non-polar solvent. Techniques such as sonication or Soxhlet extraction can be employed to ensure efficient extraction of the hydrocarbons. The resulting extract should then be concentrated and/or diluted as necessary.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard to the sample before analysis. An n-alkane that is not expected to be in the sample (e.g., n-dodecane) is a suitable choice.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column is recommended for optimal separation of alkane isomers.[2]

    • Recommended Column: Agilent J&W DB-1ms Ultra Inert, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 100% dimethylpolysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet:

    • Mode: Split (split ratio of 50:1 to 100:1 to avoid column overloading).

    • Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 2 °C/min to 120 °C.

    • Ramp 2: 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 10 minutes.

    • A slower ramp rate generally improves the resolution of closely eluting isomers.[2]

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 35-200.

Data Analysis
  • Peak Identification:

    • Tentatively identify the C11H24 isomers by comparing their calculated Kovats Retention Indices with the reference values in the data table. The KI can be calculated using a homologous series of n-alkanes (e.g., C8-C20) run under the same GC conditions.

    • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) and by interpreting the fragmentation pattern.[7]

  • Quantitative Analysis:

    • For each identified isomer, integrate the peak area of a characteristic, non-interfered ion.

    • Calculate the concentration of each isomer using the response factor relative to the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Dilution Dilution/Extraction in Hexane Sample->Dilution IS Addition of Internal Standard Dilution->IS Injection Injection into GC-MS IS->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectral Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing KI_Calc Kovats Index Calculation Processing->KI_Calc MS_Interp Mass Spectra Interpretation Processing->MS_Interp Quant Quantification MS_Interp->Quant

Caption: Experimental workflow for the analysis of C11H24 isomers.

Branching_vs_Retention n_Undecane n-Undecane (Linear) High_BP Higher Boiling Point n_Undecane->High_BP Methyl_Decane Methyldecane (Singly Branched) Mid_BP Intermediate Boiling Point Methyl_Decane->Mid_BP Dimethyl_Nonane Dimethylnonane (Doubly Branched) Low_BP Lower Boiling Point Dimethyl_Nonane->Low_BP Long_RT Longer Retention Time High_BP->Long_RT Mid_RT Intermediate Retention Time Mid_BP->Mid_RT Short_RT Shorter Retention Time Low_BP->Short_RT

Caption: Relationship between branching, boiling point, and GC retention time.

References

Application of 3-Ethyl-2,2,4-trimethylhexane in Fuel Composition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2,4-trimethylhexane is a highly branched C11 alkane of interest in fuel composition studies due to its potential to influence combustion properties. As a component of gasoline and jet fuel, its molecular structure suggests a high octane (B31449) rating, making it a valuable candidate for inclusion in surrogate fuel models and for studies aimed at understanding the relationship between fuel structure and engine performance. These application notes provide an overview of its utility, estimated properties, and detailed protocols for its experimental evaluation.

Physicochemical Properties and Expected Impact on Fuel Combustion

This compound (C11H24) is a colorless, flammable liquid. Its highly branched structure is expected to confer a high Research Octane Number (RON) and Motor Octane Number (MON), making it a desirable component for gasoline formulations to prevent engine knocking. In the context of surrogate fuel development, it can be used to represent the branched alkane fraction of real fuels.

Data Presentation: Estimated Properties
PropertyTest MethodPrimary Reference FuelsEstimated Value for this compound
Research Octane Number (RON)ASTM D26992,2,4-Trimethylpentane (iso-octane, RON=100) and n-heptane (RON=0)95 - 105
Motor Octane Number (MON)ASTM D27002,2,4-Trimethylpentane (iso-octane, MON=100) and n-heptane (MON=0)85 - 95
Cetane Number (CN)ASTM D613n-Hexadecane (cetane, CN=100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (isocetane, CN=15)< 20

Note: The estimated values are based on the general trend that highly branched alkanes have high octane numbers and low cetane numbers.

Experimental Protocols

Protocol for Blending this compound in a Surrogate Fuel Mixture

This protocol describes the preparation of a surrogate fuel blend containing this compound for subsequent combustion analysis.

Materials:

  • This compound (high purity)

  • Other surrogate fuel components (e.g., n-heptane, iso-octane, toluene)

  • Calibrated volumetric glassware (pipettes, burettes, or graduated cylinders)

  • Glass storage bottles with airtight caps

  • Analytical balance

Procedure:

  • Define Surrogate Composition: Determine the desired molar or volume percentage of each component in the surrogate fuel mixture.

  • Calculate Component Volumes: Based on the total volume of the surrogate fuel required, calculate the precise volume of each component needed.

  • Component Measurement: Using calibrated volumetric glassware, accurately measure the calculated volume of each component. For higher precision, mass-based measurements can be performed using an analytical balance and the density of each component.

  • Blending: In a clean, dry glass bottle, add the components in order of decreasing volume. Start with the largest volume component and add the others sequentially.

  • Mixing: Securely cap the bottle and mix the components thoroughly by gentle inversion or by using a magnetic stirrer. Avoid vigorous shaking to prevent volatilization.

  • Storage: Store the prepared surrogate fuel in a cool, dark, and well-ventilated area in a tightly sealed container to prevent compositional changes due to evaporation.

Protocol for Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane number of a fuel blend containing this compound is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON).

Apparatus:

  • Standard CFR engine with a variable compression ratio.

  • Instrumentation to measure engine speed, temperatures, and knock intensity.

Procedure Overview:

  • Engine Calibration: Calibrate the CFR engine using primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

  • Sample Introduction: Run the CFR engine on the fuel sample containing this compound.

  • RON Determination (ASTM D2699):

    • Set the engine to operate at 600 rpm with a controlled intake air temperature.

    • Adjust the compression ratio until a standard level of knock intensity is observed.

    • The octane number of the sample is determined by comparing its knocking behavior to that of the primary reference fuels.[1]

  • MON Determination (ASTM D2700):

    • Set the engine to operate at a higher speed of 900 rpm and with a preheated fuel-air mixture.[1]

    • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity.

    • The MON is determined by comparing the sample's performance to the primary reference fuels under these more severe conditions.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows in the application of this compound in fuel composition studies.

FuelBlendingWorkflow cluster_prep Preparation cluster_execution Execution cluster_output Output a Define Surrogate Composition b Calculate Component Volumes/Masses a->b c Measure Components b->c d Blend Components c->d e Thorough Mixing d->e f Surrogate Fuel Mixture e->f

Workflow for preparing a surrogate fuel blend.

OctaneTestingWorkflow cluster_ron RON (ASTM D2699) cluster_mon MON (ASTM D2700) start Fuel Sample (containing this compound) cfr_engine CFR Engine start->cfr_engine ron_conditions Set Conditions: 600 rpm Controlled Intake Temp cfr_engine->ron_conditions mon_conditions Set Conditions: 900 rpm Preheated Mixture cfr_engine->mon_conditions ron_knock Adjust Compression Ratio to Standard Knock ron_conditions->ron_knock ron_result Determine RON ron_knock->ron_result mon_knock Adjust Compression Ratio to Standard Knock mon_conditions->mon_knock mon_result Determine MON mon_knock->mon_result

Workflow for RON and MON determination.

Conclusion

This compound is a promising, yet under-characterized, component for advanced fuel formulations and surrogate model development. Its highly branched structure suggests favorable anti-knock properties. The protocols outlined above provide a framework for the systematic evaluation of this compound and its integration into fuel composition research. Further experimental studies are necessary to fully elucidate its combustion characteristics and optimize its application in next-generation fuels.

References

Application Notes and Protocols for 3-Ethyl-2,2,4-trimethylhexane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific application data for 3-Ethyl-2,2,4-trimethylhexane in published literature is scarce. The following application notes and protocols are based on the general characteristics of highly branched C11 alkanes and are intended to serve as a foundational guide for experimental design. Optimization for specific applications is highly recommended.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a non-polar, aprotic solvent, it presents a viable alternative to more common non-polar solvents like toluene, heptane, or cyclohexane, particularly in applications requiring a high boiling point and chemical inertness. Its branched structure can influence solubility and reaction kinetics. Alkanes, in general, are unreactive and serve primarily as a medium for reactions involving non-polar species.[2][3][4]

Physicochemical Properties

The properties of this compound make it suitable for a range of applications where a high-boiling, non-polar medium is required. A summary of its key physicochemical properties is provided below, alongside a comparison with other common non-polar solvents.

PropertyThis compoundn-HeptaneTolueneCyclohexane
CAS Number 61868-74-4[1][5]142-82-5108-88-3110-82-7
Molecular Formula C₁₁H₂₄[1]C₇H₁₆C₇H₈C₆H₁₂
Molecular Weight 156.31 g/mol [1]100.21 g/mol 92.14 g/mol 84.16 g/mol
Boiling Point ~176 °C (Predicted)98.4 °C110.6 °C80.74 °C
Density ~0.76 g/cm³ (Predicted)0.684 g/cm³0.867 g/cm³0.779 g/cm³
Water Solubility Insoluble[6][7]InsolubleInsolubleInsoluble
Solubility in SolubleSolubleSolubleSoluble
Organic Solvents
Polarity Non-polar[8][9]Non-polarNon-polarNon-polar
Vapor Pressure Low (inferred from high boiling point)4.8 kPa (at 20 °C)2.9 kPa (at 20 °C)10.4 kPa (at 20 °C)

Potential Applications

Based on its non-polar character and high boiling point, this compound can be considered for the following applications:

  • High-Temperature Organic Synthesis: Its high boiling point makes it an excellent solvent for reactions requiring elevated temperatures, allowing for faster reaction rates without the need for high-pressure apparatus.

  • Reaction Medium for Moisture-Sensitive Reactions: As an alkane, it is immiscible with water and can be rigorously dried, making it suitable for reactions involving water-sensitive reagents such as organometallics and hydrides.

  • Inert Reaction Environment: Alkanes are generally unreactive, providing an inert environment that minimizes solvent-reagent interactions and potential side reactions.[3]

  • Extraction Solvent: It can be used for the extraction of non-polar compounds from natural products or reaction mixtures, particularly when subsequent high-temperature processing is required.

  • Crystallization Solvent: Its low polarity may be advantageous for the crystallization of non-polar to moderately polar compounds, potentially yielding high-purity crystals.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in organic reactions.

Protocol 1: General Procedure for a High-Temperature, Inert Atmosphere Reaction

Objective: To provide a general methodology for conducting an organic reaction under inert conditions at elevated temperatures using this compound as a solvent.

Materials:

  • This compound (reagent grade, dried over a suitable drying agent like molecular sieves)

  • Reactant A

  • Reactant B

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up

Procedure:

  • Drying the Solvent: Prior to use, dry the this compound by passing it through a column of activated alumina (B75360) or by stirring over activated molecular sieves (4Å) overnight, followed by distillation under an inert atmosphere.

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas inlet for the inert gas.

  • Inerting the System: Flush the entire apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Reactants: Under a positive flow of inert gas, add Reactant A and this compound to the reaction flask via a syringe or a powder funnel. Stir the mixture to ensure dissolution or suspension.

  • Initiating the Reaction: Add Reactant B to the stirred solution/suspension.

  • Heating: Heat the reaction mixture to the desired temperature using a heating mantle. The high boiling point of this compound allows for reflux at temperatures around 176 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS) by periodically taking small aliquots from the reaction mixture.

  • Reaction Work-up: Once the reaction is complete, cool the flask to room temperature. The work-up procedure will be dependent on the nature of the product and reactants. A general liquid-liquid extraction protocol is described below.

Protocol 2: Post-Reaction Liquid-Liquid Extraction

Objective: To separate a non-polar product from a reaction mixture in this compound.

Materials:

  • Reaction mixture in this compound

  • Separatory funnel

  • Aqueous wash solutions (e.g., water, brine, dilute acid, or base as required by the reaction chemistry)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.

  • Aqueous Wash: Add an appropriate aqueous solution to the separatory funnel. The choice of wash depends on the impurities to be removed. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. This compound, being less dense than water, will be the top layer.

  • Separation: Drain the lower aqueous layer. Repeat the wash process as necessary. A final wash with brine can help to break up emulsions and remove residual water from the organic layer.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the this compound using a rotary evaporator. Due to its high boiling point, a good vacuum and a higher bath temperature may be required for efficient removal.[10]

  • Product Isolation: The remaining residue is the crude product, which can be further purified by techniques such as chromatography or crystallization.

Safety Precautions

As with all alkanes, this compound is a flammable liquid and its vapor can form explosive mixtures with air.[11] Handle with care in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.[12][13]

Visualizations

G Figure 1: General Experimental Workflow prep Solvent Preparation (Drying) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating/Stirring) setup->reaction workup Reaction Work-up (Quenching/Extraction) reaction->workup purification Product Purification (Chromatography/Crystallization) workup->purification analysis Product Analysis purification->analysis

Caption: General workflow for an organic reaction.

G Figure 2: Property-Application Relationship solvent This compound prop1 High Boiling Point solvent->prop1 prop2 Non-Polar solvent->prop2 prop3 Aprotic solvent->prop3 prop4 Chemically Inert solvent->prop4 app1 High-Temperature Reactions prop1->app1 app2 Reactions with Non-Polar Reagents prop2->app2 app3 Moisture-Sensitive Reactions prop3->app3 app4 Inert Reaction Medium prop4->app4

Caption: Relationship of properties to applications.

References

Application Notes and Protocols for Liquid-Liquid Extraction Using Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique in research, drug development, and various scientific fields. The method partitions compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and is dictated by the physicochemical properties of the analyte of interest. Branched alkanes, such as isooctane (B107328) and hexane (B92381) isomers, offer distinct advantages as non-polar solvents in LLE, including high purity, low water solubility, and chemical stability.

These application notes provide a detailed protocol for performing liquid-liquid extraction using branched alkanes for the selective separation of neutral, acidic, and basic compounds. The information is intended for researchers, scientists, and drug development professionals to aid in the development of robust and efficient extraction methodologies.

Principles of Extraction with Branched Alkanes

Branched alkanes are effective for extracting non-polar, lipophilic compounds from aqueous matrices. The efficiency of the extraction is governed by the compound's partition coefficient (LogP) or, for ionizable compounds, its distribution coefficient (LogD) at a specific pH. A higher positive LogP or LogD value indicates a greater affinity for the organic phase and thus higher extraction efficiency into the branched alkane solvent.

For ionizable compounds, such as acidic and basic drugs, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the ionization state of the analyte can be manipulated to favor its neutral, more organic-soluble form, thereby maximizing its partitioning into the branched alkane phase.

Data Presentation: Optimizing Extraction Parameters

The successful implementation of a liquid-liquid extraction protocol hinges on the careful optimization of several key parameters. The following tables summarize critical quantitative data for guiding the development of your extraction method using branched alkanes.

Table 1: pH Adjustment for Selective Extraction of Ionizable Compounds

The ionization state of acidic and basic compounds can be controlled by adjusting the pH of the aqueous sample. To maximize partitioning into the non-polar branched alkane phase, the analyte should be in its neutral form.

Compound TypepKa of AnalyteRecommended Aqueous pH for ExtractionRationale
Acidic 3.0 - 5.0≤ pKa - 2 (e.g., pH ≤ 1.0 - 3.0)At a pH at least two units below the pKa, the acidic compound is predominantly in its neutral, protonated form (HA), which is more soluble in the organic phase.
Basic 7.0 - 9.0≥ pKa + 2 (e.g., pH ≥ 9.0 - 11.0)At a pH at least two units above the pKa, the basic compound is predominantly in its neutral, deprotonated form (B), which is more soluble in the organic phase.[1]
Table 2: Recommended Solvent-to-Sample Ratios

The ratio of the organic solvent to the aqueous sample volume is a crucial factor influencing extraction efficiency. While a generic optimum is often cited, the ideal ratio can vary based on the analyte's partition coefficient.

Branched AlkaneAnalyte TypeRecommended Ratio (Organic:Aqueous, v/v)Notes
Isooctane/HexaneGeneral7:1Considered a generic optimum starting point for high recovery.[1]
Isooctane/HexaneHigh LogP Compounds2:1 to 5:1Compounds with a high affinity for the organic phase may be efficiently extracted with lower solvent volumes.
Isooctane/HexaneLow LogP Compounds7:1 to 10:1Higher solvent volumes may be required to efficiently extract compounds with lower partition coefficients.
HexaneBasic Drugs (after basification)Not specified, but high accuracy (94-107%) reported.The use of hexane for LLE after basification of plasma samples provided clean extracts and high reproducibility.[2]
HexaneAcidic Drugs5:1A sample-to-solvent ratio of 1:5 was used in a study of 28 acidic drugs.[3]
Table 3: Comparative Recovery of Pharmaceuticals Using Various Solvents

The choice of solvent significantly impacts the recovery of the target analyte. This table provides a qualitative comparison of recoveries for different drug classes with various solvents, including the branched alkane hexane.

Drug ClassHexaneDiethyl EtherToluenen-Butyl ChlorideChloroform
Barbiturates (Acidic) VariableOptimalVariableVariableVariable
Sulfonamides (Acidic) VariableOptimalVariableVariableVariable
Diuretics (Acidic) VariableOptimalVariableVariableVariable
Other Acidic Drugs VariableVariableVariableVariableVariable
Basic Drugs (e.g., Alprazolam, Chlorpromazine) Low recovery reported for some compounds.[4]----

Note: This table is a summary of findings from a study on acidic drugs, where diethyl ether was often found to be the optimal solvent.[5][6] However, branched alkanes like hexane can still be effective, especially when combined with proper pH adjustment.

Experimental Protocols

The following are detailed protocols for the liquid-liquid extraction of neutral, acidic, and basic compounds using a branched alkane solvent such as isooctane or hexane.

Materials and Reagents
  • Separatory funnel (appropriate volume)

  • Branched alkane solvent (e.g., isooctane or hexane, HPLC grade)

  • Aqueous sample containing the analyte of interest

  • Acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) for pH adjustment

  • pH meter or pH paper

  • Vortex mixer (optional)

  • Centrifuge (optional, for emulsion breaking)

  • Glassware (beakers, flasks, graduated cylinders)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

Protocol 1: Extraction of Neutral Compounds

This protocol is suitable for non-ionizable, non-polar compounds.

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • Solvent Addition: Add the branched alkane solvent to the separatory funnel. A starting solvent-to-sample ratio of 7:1 (v/v) is recommended.[1]

  • Extraction: Stopper the separatory funnel and invert it, opening the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes, with periodic venting.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to separate completely. The less dense branched alkane phase will be the top layer.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted neutral compound into a clean, dry flask.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic phase to remove any residual water.

  • Solvent Evaporation: If necessary, evaporate the solvent to concentrate the analyte before further analysis.

Protocol 2: Extraction of Acidic Compounds

This protocol is designed for the selective extraction of acidic compounds by converting them to their neutral form.

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • pH Adjustment: Measure the pH of the aqueous sample. Adjust the pH to be at least 2 units below the pKa of the acidic analyte using a suitable acid (e.g., 1M HCl).

  • Solvent Addition: Add the branched alkane solvent to the separatory funnel (a 7:1 v/v ratio is a good starting point).[1]

  • Extraction: Follow step 3 from Protocol 1.

  • Phase Separation: Follow step 4 from Protocol 1.

  • Collection: Follow step 5 from Protocol 1.

  • Back Extraction (Optional, for purification): a. To the collected organic phase in a clean separatory funnel, add an aqueous solution with a pH at least 2 units above the analyte's pKa (e.g., 1M NaOH). b. Shake vigorously to transfer the now ionized analyte back into the aqueous phase. c. Collect the aqueous phase. The neutral impurities will remain in the organic phase. d. Re-acidify the collected aqueous phase and re-extract with fresh branched alkane to isolate the purified acidic compound.

  • Drying and Concentration: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Extraction of Basic Compounds

This protocol is for the selective extraction of basic compounds by converting them to their neutral form.

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • pH Adjustment: Measure the pH of the aqueous sample. Adjust the pH to be at least 2 units above the pKa of the basic analyte using a suitable base (e.g., 1M NaOH).[1]

  • Solvent Addition: Add the branched alkane solvent to the separatory funnel (a 7:1 v/v ratio is a good starting point).[1]

  • Extraction: Follow step 3 from Protocol 1.

  • Phase Separation: Follow step 4 from Protocol 1.

  • Collection: Follow step 5 from Protocol 1.

  • Back Extraction (Optional, for purification): a. To the collected organic phase in a clean separatory funnel, add an aqueous solution with a pH at least 2 units below the analyte's pKa (e.g., 1M HCl). b. Shake vigorously to transfer the now ionized analyte back into the aqueous phase. c. Collect the aqueous phase. The neutral impurities will remain in the organic phase. d. Re-basify the collected aqueous phase and re-extract with fresh branched alkane to isolate the purified basic compound.

  • Drying and Concentration: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described liquid-liquid extraction protocols.

LLE_Workflow_Neutral cluster_start Start cluster_process Extraction Process cluster_separation Separation cluster_post Post-Extraction A Aqueous Sample (Neutral Analyte) B Add Branched Alkane (e.g., Isooctane) A->B C Shake & Vent B->C D Phase Separation C->D E Collect Organic Phase (Analyte) D->E F Discard Aqueous Phase D->F G Dry with Na2SO4 E->G H Evaporate Solvent G->H I Analyte for Analysis H->I

Caption: Workflow for Neutral Compound Extraction.

LLE_Workflow_Acidic_Basic cluster_start Start cluster_ph_adjust pH Adjustment cluster_extraction Extraction cluster_separation Separation cluster_back_extraction Optional Back Extraction (Purification) cluster_final Final Steps Start Aqueous Sample (Acidic/Basic Analyte) pH_Adjust Adjust pH to Neutralize Analyte (Acidic: pH < pKa-2 | Basic: pH > pKa+2) Start->pH_Adjust Add_Solvent Add Branched Alkane pH_Adjust->Add_Solvent Shake Shake & Vent Add_Solvent->Shake Separate Phase Separation Shake->Separate Organic_Phase Collect Organic Phase (Neutral Analyte) Separate->Organic_Phase Aqueous_Phase Discard Aqueous Phase Separate->Aqueous_Phase Back_Extract_pH Add Aqueous Phase with pH to Ionize Analyte (Acidic: pH > pKa+2 | Basic: pH < pKa-2) Organic_Phase->Back_Extract_pH Dry Dry Organic Phase Organic_Phase->Dry Back_Extract_Shake Shake & Separate Back_Extract_pH->Back_Extract_Shake Purified_Aqueous Collect Aqueous Phase (Ionized Analyte) Back_Extract_Shake->Purified_Aqueous Discard_Organic Discard Organic Phase (Neutral Impurities) Back_Extract_Shake->Discard_Organic Evaporate Evaporate Solvent Dry->Evaporate Final_Analyte Analyte for Analysis Evaporate->Final_Analyte

Caption: Workflow for Acidic/Basic Compound Extraction.

References

Application Note: Analysis of 3-Ethyl-2,2,4-trimethylhexane in Petrochemical Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,2,4-trimethylhexane is a saturated branched alkane with the molecular formula C11H24.[1] As a component of complex hydrocarbon mixtures such as gasoline and other fuels, its identification and quantification are crucial for quality control and regulatory compliance in the petrochemical industry. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in these intricate matrices.[2][3] This application note outlines a detailed protocol for the analysis of this compound in petrochemical samples.

Principle

This method utilizes a high-resolution gas chromatograph to separate this compound from other hydrocarbon isomers and components in a given sample. The separated compound is then introduced into a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, allows for unambiguous identification. Quantification can be achieved by using an internal standard and generating a calibration curve.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for preparing petrochemical samples:

  • Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to dissolve or dilute the sample.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: If the concentration of this compound in the sample is unknown, perform a preliminary screening or dilute the sample to ensure the analyte concentration falls within the established calibration range.

  • Internal Standard: For improved quantitative accuracy, add a suitable internal standard (e.g., n-dodecane or another non-interfering alkane) at a known concentration to all calibration standards and samples.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials equipped with PTFE-lined septa.

2. GC-MS Analysis

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation and sample matrix.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-300

Data Presentation

Table 1: Illustrative Retention and Mass Spectral Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~10.541, 43, 57, 71, 85, 99, 113, 156 (M+)
n-Dodecane (Internal Standard)~12.243, 57, 71, 85, 170 (M+)

Note: Retention times are estimates and will vary depending on the specific GC system and conditions. Mass fragments are predicted based on typical alkane fragmentation patterns.

Table 2: Illustrative Calibration Data

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
150,0001,000,0000.05
5255,0001,010,0000.25
10510,0001,005,0000.51
251,270,000995,0001.28
502,550,0001,000,0002.55
1005,100,000998,0005.11

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Petrochemical Sample dilution Dilution with Hexane sample->dilution is_add Add Internal Standard (n-Dodecane) dilution->is_add vial Transfer to Autosampler Vial is_add->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-300) ionization->detection integration Peak Integration detection->integration identification Mass Spectral Library Search & Retention Time Matching integration->identification quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

logical_relationship compound This compound (C11H24) technique GC-MS Analysis compound->technique separation Gas Chromatography (Separation by Boiling Point & Polarity) technique->separation leads to identification Mass Spectrometry (Identification by Fragmentation Pattern) technique->identification enables quantification Quantification (Internal Standard Method) identification->quantification allows for result Concentration in Sample quantification->result

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols for Internal Standard Selection in Hydrocarbon Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The use of an internal standard (IS) in quantitative gas chromatography (GC) is a critical technique for improving the accuracy and precision of hydrocarbon analysis.[1][2] An internal standard is a compound of known concentration that is added to all calibration standards and samples before analysis.[1][3] By comparing the peak area of the analyte to that of the internal standard, variations arising from sample preparation, injection volume, and instrument drift can be effectively minimized.[1][4] This document provides detailed guidance on the selection of an appropriate internal standard for hydrocarbon analysis, along with comprehensive experimental protocols.

2. Criteria for Selecting an Internal Standard

The choice of a suitable internal standard is paramount for the success of quantitative analysis.[2] The ideal internal standard should possess the following characteristics:

  • Chemical Similarity: The internal standard should be chemically similar to the hydrocarbon analytes of interest.[2][5] This ensures that it behaves similarly during sample preparation and chromatographic separation.[1] For instance, when analyzing a range of alkanes, an alkane that is not present in the sample would be a good choice.

  • Resolution: The internal standard's peak must be well-resolved from the peaks of all other components in the sample and any solvent peaks.[1] Co-elution will lead to inaccurate quantification.

  • Absence in Sample: The selected compound must not be naturally present in the unknown samples being analyzed.[1][2]

  • Similar Retention Time: Ideally, the internal standard should elute in close proximity to the analytes of interest.[6] This helps to minimize the impact of any changes in chromatographic conditions during the run.

  • Stability: The internal standard must be chemically stable and not react with the sample matrix or the solvent.

  • Purity: The internal standard should be of high and known purity.

  • Detector Response: For detectors like the Flame Ionization Detector (FID), which is common for hydrocarbon analysis, the response factor of the internal standard should be similar to that of the analytes.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, isotopically labeled analogs of the target analytes are the ideal internal standards.[2] These compounds, such as deuterated hydrocarbons (e.g., benzene-d6 (B120219) for benzene (B151609) analysis), have nearly identical chemical and physical properties to their non-labeled counterparts, leading to very similar chromatographic behavior.[2][7] However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer.[2]

3. Common Internal Standards for Hydrocarbon Analysis

The selection of an internal standard is highly dependent on the specific hydrocarbon analytes and the sample matrix. The following table summarizes some commonly used internal standards for hydrocarbon analysis.

Internal StandardChemical ClassBoiling Point (°C)Common ApplicationsDetector Compatibility
n-Alkanes
n-Undecane (C11)Alkane196Analysis of C8-C10 hydrocarbonsFID, MS
n-Dodecane (C12)Alkane216General hydrocarbon analysis, often for mid-range boiling point analytesFID, MS
n-Tridecane (C13)Alkane235Analysis of C10-C15 hydrocarbonsFID, MS
n-Tetradecane (C14)Alkane254Analysis of heavier hydrocarbonsFID, MS
Cycloalkanes
Cyclohexane-d12Deuterated Cycloalkane81GC-MS analysis of volatile cyclic hydrocarbonsMS
Aromatics
Benzene-d6Deuterated Aromatic80GC-MS analysis of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX)MS
Toluene-d8Deuterated Aromatic111GC-MS analysis of BTEX and other aromatic compoundsMS
Naphthalene-d8Deuterated Polycyclic Aromatic218GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs)MS
Other
1,4-Dichlorobenzene-d4Deuterated Halogenated Aromatic174GC-MS analysis of volatile organic compounds (VOCs)MS
2-FluorobiphenylFluorinated Aromatic274Surrogate standard in environmental analysisECD, FID, MS

4. Experimental Protocols

4.1. Preparation of Internal Standard Stock Solution

  • Select a high-purity internal standard compound.

  • Accurately weigh a known amount of the internal standard using an analytical balance.

  • Dissolve the internal standard in a high-purity solvent that is compatible with the GC analysis and will not interfere with the chromatogram. Common solvents for hydrocarbon analysis include pentane, hexane, and dichloromethane.

  • Quantitatively transfer the solution to a volumetric flask and dilute to the mark with the chosen solvent to achieve a precise final concentration (e.g., 1000 µg/mL).

  • Store the stock solution in a tightly sealed container in a refrigerator or freezer to minimize evaporation.

4.2. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards containing the target hydrocarbon analytes at different known concentrations.[3]

  • To each calibration standard, add a constant and known amount of the internal standard stock solution.[1][8] The final concentration of the internal standard should be similar to the expected concentration of the analytes in the samples.[1]

  • Dilute the calibration standards to the final volume with the appropriate solvent.

4.3. Preparation of Samples

  • Accurately weigh or measure a known amount of the unknown sample.

  • If necessary, perform sample preparation steps such as extraction or dilution.

  • To the prepared sample, add the same constant and known amount of the internal standard stock solution as was added to the calibration standards.[8]

  • Dilute the sample to a final volume with the appropriate solvent.

4.4. Gas Chromatography Analysis

  • Set up the gas chromatograph with the appropriate column, temperature program, and detector conditions for the hydrocarbon analysis. For hydrocarbon analysis, a non-polar column (e.g., DB-1, HP-5) is typically used with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Inject a consistent volume of each calibration standard and sample into the GC.

  • Acquire the chromatograms and integrate the peak areas of the analytes and the internal standard.

4.5. Data Analysis

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

  • Also for each calibration standard, calculate the ratio of the concentration of the analyte to the concentration of the internal standard (ConcAnalyte / ConcIS).

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration ratio (x-axis).[8]

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.995 is generally considered acceptable.

  • For each unknown sample, calculate the peak area ratio (AreaAnalyte / AreaIS).

  • Using the equation from the calibration curve, calculate the concentration ratio for the unknown sample.

  • Finally, calculate the concentration of the analyte in the unknown sample using the following formula:

    ConcAnalyte (Sample) = (Concentration Ratio(Sample)) x ConcIS (Sample)

5. Visualization of the Internal Standard Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate internal standard for hydrocarbon analysis.

Caption: Workflow for Internal Standard Selection.

6. Potential Interferences and Troubleshooting

  • Co-elution: If the internal standard peak co-elutes with another component, it will lead to inaccurate results. To resolve this, either select a different internal standard or modify the chromatographic conditions (e.g., temperature program, column) to improve separation.

  • Matrix Effects: The sample matrix can sometimes enhance or suppress the detector response for the analyte and/or the internal standard.[2] Using an internal standard that is chemically very similar to the analyte can help to mitigate these effects. For complex matrices, a stable isotope-labeled internal standard is the best choice to compensate for matrix effects, especially in GC-MS.[2]

  • Internal Standard Impurity: The presence of the analyte as an impurity in the internal standard can lead to a positive bias in the results. It is crucial to use a high-purity internal standard and to analyze the internal standard solution by itself to check for any impurities that might interfere with the analysis.

  • "Cross-talk" in GC-MS: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the stable isotope-labeled internal standard, which can lead to non-linear calibration curves.[9] This is more common for compounds with elements that have abundant heavy isotopes (e.g., chlorine, bromine).[9] Careful evaluation of the mass spectra and potential use of non-linear calibration models may be necessary.[9]

By following these guidelines and protocols, researchers can confidently select and utilize internal standards to achieve reliable and accurate quantitative results in the analysis of hydrocarbons by gas chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of 3-Ethyl-2,2,4-trimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of 3-Ethyl-2,2,4-trimethylhexane and its isomers. Here you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.

Troubleshooting Guide

Difficulties in separating this compound and its isomers often arise from their similar boiling points and chemical properties. Effective troubleshooting involves a systematic evaluation of your GC system and methodology.

Common Problems and Solutions
Problem Potential Causes Recommended Solutions
Poor Resolution / Peak Overlap - Inappropriate GC column phase.- Incorrect oven temperature program.- Column overloading.- Carrier gas flow rate is not optimal.[1]- Column Selection: Use a non-polar column (e.g., DB-5ms, HP-5MS) as separation is primarily based on boiling point. For highly similar isomers, consider longer columns for better resolution.[2]- Temperature Program: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.- Sample Concentration: Reduce the sample concentration or use a split injection to avoid overloading the column.[3]- Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity.
Peak Tailing or Fronting - Active sites in the column or inlet.- Column contamination.- Improper sample vaporization.[3]- Inlet Maintenance: Deactivate the inlet liner or use a liner with glass wool. Regularly replace the septum and clean the inlet.[4]- Column Conditioning: Bake out the column at a high temperature to remove contaminants.[3]- Injection Technique: Ensure the injection volume and speed are appropriate for your setup.
Inconsistent Retention Times - Fluctuations in oven temperature.- Leaks in the system.- Inconsistent carrier gas flow or pressure.[1]- System Check: Verify the stability of the oven temperature. Perform a leak check of the system, including fittings and septa.[5]- Gas Supply: Ensure a stable carrier gas supply with consistent pressure.
Ghost Peaks - Contamination from the syringe, inlet, or previous injections.- Column bleed.[3]- System Cleaning: Clean the syringe and injection port. Run a blank solvent injection to identify the source of contamination.[3]- Column Care: Condition the column properly. If bleed is excessive, the column may need to be replaced.[5]
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common GC separation issues.

GC_Troubleshooting_Workflow GC Separation Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Verification Poor Resolution Poor Resolution Check Method Parameters Check Method Parameters Poor Resolution->Check Method Parameters Peak Tailing/Fronting Peak Tailing/Fronting Inspect Hardware Inspect Hardware Peak Tailing/Fronting->Inspect Hardware Retention Time Shifts Retention Time Shifts Retention Time Shifts->Check Method Parameters Ghost Peaks Ghost Peaks Ghost Peaks->Inspect Hardware Optimize Temperature Program Optimize Temperature Program Check Method Parameters->Optimize Temperature Program Adjust Flow Rate Adjust Flow Rate Check Method Parameters->Adjust Flow Rate Check for Leaks Check for Leaks Inspect Hardware->Check for Leaks Clean/Replace Inlet Liner & Septum Clean/Replace Inlet Liner & Septum Inspect Hardware->Clean/Replace Inlet Liner & Septum Condition/Replace Column Condition/Replace Column Inspect Hardware->Condition/Replace Column Prepare Fresh Sample/Solvent Prepare Fresh Sample/Solvent Inspect Hardware->Prepare Fresh Sample/Solvent Run Standard/Blank Run Standard/Blank Optimize Temperature Program->Run Standard/Blank Adjust Flow Rate->Run Standard/Blank Check for Leaks->Run Standard/Blank Clean/Replace Inlet Liner & Septum->Run Standard/Blank Condition/Replace Column->Run Standard/Blank Prepare Fresh Sample/Solvent->Run Standard/Blank Evaluate Results Evaluate Results Run Standard/Blank->Evaluate Results Problem Resolved Problem Resolved Evaluate Results->Problem Resolved Consult Expert Consult Expert Evaluate Results->Consult Expert

Caption: A logical workflow for troubleshooting common GC separation problems.

Frequently Asked Questions (FAQs)

Q1: What makes separating this compound and its isomers so challenging?

A1: The primary challenge lies in the structural similarity of these isomers. Branched alkanes, like the isomers of C11H24, often have very close boiling points and similar polarities.[2] This makes their separation by conventional GC difficult, as elution is mainly driven by boiling point on non-polar stationary phases.[2]

Q2: Which type of GC column is best suited for this separation?

A2: A non-polar stationary phase is the industry standard for separating alkanes.[2] Columns with a (5%-Phenyl)-methylpolysiloxane phase (e.g., DB-5, Rtx-5MS) are a good starting point. For improved resolution of closely related isomers, consider using a longer column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[6]

Q3: How does the oven temperature program affect the separation?

A3: The temperature program is critical. A slow temperature ramp rate (e.g., 2-5 °C/min) generally provides better resolution for complex mixtures of isomers. A lower initial oven temperature can also enhance the separation of more volatile isomers.

Q4: Can changing the carrier gas improve separation?

A4: While the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) affects efficiency, optimizing its flow rate is more critical for improving resolution. Each gas has an optimal linear velocity at which it provides the best efficiency (the highest number of theoretical plates). Operating at this optimal flow rate will result in sharper peaks and better separation.

Q5: Are there any alternative stationary phases for separating challenging isomers?

A5: For extremely difficult separations of isomers, specialized stationary phases can be considered. Liquid crystalline stationary phases have shown high selectivity for separating positional and geometric isomers based on their molecular shape.[6][7] However, these are less common and may have different operating conditions than standard polysiloxane columns.

Experimental Protocols

Below is a representative experimental protocol for the analysis of C11H24 isomers. This should be considered a starting point and may require optimization for your specific instrumentation and sample matrix.

Detailed Hydrocarbon Analysis (DHA) Protocol

This protocol is designed for the detailed analysis of hydrocarbon isomers in the C10-C20 range.[2]

Parameter Condition Rationale
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is highly sensitive to hydrocarbons.
Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A long, narrow-bore column provides high resolution.
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow at optimal linear velocity (e.g., ~35 cm/s for He)Ensures maximum column efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 100:1 ratio)Prevents column overloading with concentrated samples.
Injection Volume 1 µL
Oven Program - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 2 °C/min to 200 °C- Hold: 10 minutes at 200 °CA slow ramp rate is crucial for separating closely boiling isomers.
Detector Temperature 300 °CPrevents condensation of analytes in the detector.
Sample Preparation Dilute sample in a volatile solvent like hexane (B92381) or pentane.Ensures appropriate concentration for GC analysis.[8]
Quantitative Data Summary

The following table presents hypothetical retention data for this compound and a closely related isomer to illustrate the separation challenge. Actual retention times will vary based on the specific GC system and conditions. The boiling point of this compound is 177.2 °C.[9]

Compound Boiling Point (°C) Expected Retention Time (min)
n-Undecane196> this compound
This compound177.2[9]~ 25-30 (example)
Other C11H24 IsomersVaries (e.g., 175-185)Close to this compound

References

Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers engaged in the gas chromatographic (GC) separation of branched alkanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a GC column for branched alkane separation?

The most important factor is the stationary phase.[1][2][3] For the separation of non-polar compounds like branched alkanes, a non-polar stationary phase is the industry standard.[1][2][4][5] The principle of "like dissolves like" governs this selection, where non-polar analytes interact most effectively with a non-polar stationary phase, and elution is primarily based on boiling points.[3][5]

Commonly used non-polar stationary phases include:

  • 100% Dimethylpolysiloxane

  • 5% Phenyl-95% Dimethylpolysiloxane[5]

For high molecular weight branched alkanes, it is also crucial to select a column with high thermal stability to withstand the elevated temperatures required for elution.[4]

Q2: How do column dimensions (length, internal diameter, and film thickness) affect the separation of branched alkanes?

Column dimensions significantly impact resolution, analysis time, and sample capacity.[6][7][8] Optimizing these parameters is key to achieving baseline separation of complex branched alkane isomers.

  • Length: Longer columns provide more theoretical plates, leading to better resolution, which can be essential for separating closely eluting isomers.[5][6] However, doubling the column length increases analysis time and cost.[6][8] A 30-meter column is a common starting point, with 60-meter or longer columns used for highly complex samples.[5]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[5][6][7] Halving the column ID can double the efficiency, improving resolution by a factor of 1.4.[6][8] However, smaller ID columns have lower sample capacity and can lead to higher head pressure.[6][8] A 0.25 mm ID is a widely used and effective choice for many applications.[1][2][5]

  • Film Thickness: Thicker films increase analyte retention, which can improve the resolution of very volatile (low boiling point) branched alkanes.[5] For higher boiling point compounds, a thinner film (e.g., 0.25 µm) is generally preferred to ensure reasonable analysis times.[5]

Q3: When should I use temperature programming versus an isothermal method for branched alkane analysis?

Temperature programming, where the column oven temperature is increased during the run, is highly recommended for samples containing a wide range of branched alkanes with different boiling points.[9][10]

Advantages of Temperature Programming:

  • Improved Resolution: It enhances the separation of compounds with a wide range of boiling points.[9][10]

  • Sharper Peaks: Later-eluting peaks are sharper, which increases sensitivity.[11]

  • Reduced Analysis Time: It helps to elute high-boiling point compounds faster than in an isothermal run set at a low temperature.[9]

An isothermal method (constant oven temperature) may be suitable if the branched alkanes in your sample have a narrow boiling point range. A good rule of thumb is to consider an isothermal analysis if all peaks of interest elute within one-quarter of the time of a scouting temperature program run.[12]

Troubleshooting Guides

This section addresses common problems encountered during the GC separation of branched alkanes.

Issue 1: Poor Resolution or Co-eluting Peaks

Symptoms: Peaks are not baseline separated, appearing as shoulders on other peaks or as a single broad peak.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase Ensure you are using a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).[5]
Suboptimal Column Dimensions For complex mixtures, increase resolution by using a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm).[5]
Incorrect Temperature Program A slow oven temperature ramp rate (e.g., 5-10°C/min) increases the interaction time of analytes with the stationary phase, which can enhance separation.[5][11] Lowering the initial oven temperature can also improve the resolution of early-eluting peaks.[11]
Carrier Gas Flow Rate Too High or Low An inappropriate flow rate can lead to band broadening.[5] Optimize the flow rate for your carrier gas (Helium or Hydrogen) to achieve the best efficiency.
Issue 2: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending towards the baseline.

Possible Causes & Solutions:

CauseSolution
Active Sites in the System Active sites, such as silanol (B1196071) groups in the injector liner or on the column itself, can interact with analytes, causing tailing.[5][13] Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming the first few centimeters of the column may help.
Column Overloading Injecting too much sample can lead to peak fronting or tailing.[13] Reduce the injection volume or dilute the sample.
Contamination Contamination in the injector, column, or detector can cause peak tailing.[14] Clean the injector and detector, and bake out the column.
Issue 3: Retention Time Shifts

Symptoms: The time it takes for a specific branched alkane to elute from the column changes between runs.

Possible Causes & Solutions:

CauseSolution
Leaks in the System Leaks in the injector, particularly the septum, are a common cause of retention time shifts.[15] Regularly check for leaks using an electronic leak detector and replace the septum frequently.[16]
Fluctuations in Flow or Pressure Unstable carrier gas flow or pressure will lead to inconsistent retention times.[13] Ensure your gas source is stable and that the electronic pneumatic control (EPC) is functioning correctly.
Oven Temperature Instability The GC oven must maintain a stable and reproducible temperature profile.[13] Verify the oven's temperature accuracy and stability.
Column Degradation As a column ages, its stationary phase can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced.

Experimental Protocols

Protocol 1: General Purpose Screening of Branched Alkanes

This protocol provides a starting point for the analysis of a wide range of branched alkanes.

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl-95% Dimethylpolysiloxane)A good general-purpose column for a wide range of alkanes.[5]
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.
Injection Mode SplitTo handle potentially concentrated samples and ensure sharp initial peaks.
Injector Temperature 250 °CTo ensure rapid vaporization of the sample.
Oven Program Initial Temp: 40 °C, hold for 2 min. Ramp: 10 °C/min to 320 °C. Hold for 10 min.A standard "scouting" gradient to elute a wide range of compounds.[11]
Detector Flame Ionization Detector (FID)Commonly used and highly sensitive for hydrocarbons.[17]
Detector Temperature 330 °CTo prevent condensation of analytes in the detector.

Visualizations

Logical Workflow for GC Column Selection

The following diagram illustrates a systematic approach to selecting the appropriate GC column for separating branched alkanes.

GC_Column_Selection A Define Analyte Properties (e.g., Boiling Point Range, Complexity) B Select Stationary Phase A->B C Non-Polar Phase (e.g., 5% Phenyl-95% Dimethylpolysiloxane) B->C For Branched Alkanes D Determine Required Resolution C->D E Select Column Dimensions D->E F Length (e.g., 30m, 60m) E->F G Internal Diameter (e.g., 0.25mm, 0.18mm) E->G H Film Thickness (e.g., 0.25µm, 0.50µm) E->H I Optimize GC Method Parameters F->I G->I H->I J Temperature Program I->J K Carrier Gas Flow Rate I->K L Final Column Selection and Method J->L K->L

Caption: A flowchart outlining the decision-making process for GC column selection.

Troubleshooting Flowchart for Common GC Issues

This diagram provides a logical path for diagnosing and resolving common chromatographic problems.

GC_Troubleshooting Start Identify Chromatographic Problem Prob_Res Poor Resolution? Start->Prob_Res Prob_Tail Peak Tailing? Start->Prob_Tail Prob_RT Retention Time Shift? Start->Prob_RT Sol_Res1 Optimize Temperature Program (Slower Ramp, Lower Initial Temp) Prob_Res->Sol_Res1 Yes Sol_Tail1 Check for Active Sites (Replace Liner, Trim Column) Prob_Tail->Sol_Tail1 Yes Sol_RT1 Check for Leaks (Especially Septum) Prob_RT->Sol_RT1 Yes Sol_Res2 Change Column Dimensions (Longer Length, Smaller ID) Sol_Res1->Sol_Res2 End Problem Resolved Sol_Res2->End Sol_Tail2 Reduce Sample Concentration Sol_Tail1->Sol_Tail2 Sol_Tail2->End Sol_RT2 Verify Carrier Gas Flow/Pressure Sol_RT1->Sol_RT2 Sol_RT3 Check Oven Temperature Stability Sol_RT2->Sol_RT3 Sol_RT3->End

Caption: A troubleshooting guide for common issues in GC analysis.

References

Technical Support Center: Improving Peak Resolution of C11H24 Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of C11H24 (undecane) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the resolution of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate C11H24 isomers?

A1: The 159 structural isomers of undecane (B72203) (C11H24) possess very similar physicochemical properties, such as boiling points and polarities, making their separation by conventional gas chromatography (GC) challenging.[1][2] Effective separation relies on highly selective stationary phases that can differentiate between the subtle structural differences of the isomers.[1][2] Increased branching in the carbon chain generally leads to lower boiling points compared to the linear n-undecane, which influences the elution order on non-polar columns.[3]

Q2: What is the most critical parameter for improving the resolution of C11H24 isomers?

A2: The choice of the stationary phase is the most crucial factor as it directly impacts the separation factor (α), which has the greatest effect on resolution.[4] For non-polar isomers like undecanes, a non-polar stationary phase that separates based on boiling point differences is a good starting point. However, for complex mixtures of isomers, more specialized columns may be necessary to exploit subtle differences in molecular shape and volatility.

Q3: How does the oven temperature program affect the separation of undecane isomers?

A3: The oven temperature program significantly influences the retention and resolution of C11H24 isomers. A slow temperature ramp rate allows isomers with small differences in boiling points more time to interact with the stationary phase, leading to better separation.[5] For every 15°C decrease in oven temperature, the retention time can roughly double, which can improve the resolution of early-eluting peaks. A scouting gradient with a slow ramp rate (e.g., 2-5 °C/min) is often a good starting point for method development.

Q4: Can changing the carrier gas flow rate improve resolution?

A4: Yes, optimizing the carrier gas flow rate is important for achieving the best column efficiency. Each column has an optimal flow rate at which the theoretical plate height is minimized, leading to sharper peaks and better resolution. Operating the carrier gas at a velocity that is too high or too low will lead to band broadening and a loss of resolution. A van Deemter plot analysis can be performed to determine the optimal flow rate for your specific column and conditions.

Q5: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and can it help in separating C11H24 isomers?

A5: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two columns with different stationary phases to significantly increase peak capacity and resolution.[6][7] This is particularly useful for highly complex samples like hydrocarbon mixtures containing numerous isomers.[6][8] GCxGC can separate compound classes into distinct bands in a two-dimensional chromatogram, which greatly aids in the identification and quantification of individual isomers that would otherwise co-elute in a one-dimensional GC separation.[6]

Troubleshooting Guides

Issue 1: Poor Resolution of Early-Eluting Isomers

Symptoms:

  • Broad, co-eluting peaks at the beginning of the chromatogram.

  • Inability to distinguish between isomers with similar low boiling points.

Possible Causes & Solutions:

CauseSolution
Initial oven temperature is too high. Lower the initial oven temperature. A good starting point is often 10-20°C below the boiling point of the most volatile isomer.
Initial hold time is too short. Increase the initial hold time to allow for better focusing of the analytes at the head of the column.
Fast temperature ramp rate. Decrease the initial ramp rate (e.g., to 1-3°C/min) to provide more time for the early-eluting isomers to separate.
Inappropriate stationary phase. Consider a stationary phase with higher shape selectivity, such as a liquid crystalline phase, which can differentiate isomers based on their molecular geometry.[9]
Issue 2: Co-elution of Isomers in the Middle of the Chromatogram

Symptoms:

  • Overlapping peaks for isomers with intermediate boiling points.

  • Shoulder peaks or unresolved peak clusters.

Possible Causes & Solutions:

CauseSolution
Temperature ramp rate is too fast. Optimize the temperature program by using a slower ramp rate through the elution range of the co-eluting peaks. Multiple ramp rates can be employed in a single run.
Sub-optimal carrier gas flow rate. Determine and set the optimal carrier gas linear velocity for your column to maximize efficiency.
Column is too short or has a large internal diameter. Use a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase the number of theoretical plates and improve resolving power.[5]
Incorrect stationary phase polarity. While non-polar phases are common, a mid-polarity phase might offer different selectivity and resolve critical pairs.
Issue 3: Peak Tailing for Some Isomers

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Active sites in the inlet or column. Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming the first few centimeters of the column from the inlet side can remove accumulated non-volatile residues.
Column contamination. Bake out the column at a high temperature (below the column's maximum limit) to remove contaminants.
Improper column installation. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

Quantitative Data Summary

The separation of C11H24 isomers is highly dependent on the analytical conditions. The following tables provide a summary of typical parameters and expected elution behavior.

Table 1: Physicochemical Properties of Selected Undecane Isomers

Isomer NameBoiling Point (°C)Elution Order on Non-Polar Column (Expected)
2,2,4,4-Tetramethylheptane177.3Early
2,2,5-Trimethylhexane178.1Early
3,3-Diethylheptane185.6Middle
4-Methyldecane188.7Middle
3-Methyldecane189.1Middle
2-Methyldecane189.3Middle
n-Undecane195.9Late

Note: The elution order is generally correlated with the boiling point on a non-polar stationary phase, with lower boiling point isomers eluting earlier.

Table 2: Recommended GC Column Specifications for C11H24 Isomer Analysis

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-methylpolysiloxane like DB-1, HP-5ms, DB-5)[10][11]Separates primarily based on boiling point differences, which is the main differentiator for alkane isomers.
Column Length 30 m - 100 mLonger columns provide higher theoretical plates and better resolution.[9]
Internal Diameter 0.18 mm - 0.25 mmNarrower bore columns offer higher efficiency.
Film Thickness 0.10 µm - 0.50 µmThinner films can provide sharper peaks for volatile compounds.

Experimental Protocols

Protocol 1: Standard GC-FID Method for Undecane Isomer Screening

This protocol provides a general starting point for the separation of a mixture of C11H24 isomers.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).[10]

2. GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 120°C at 2°C/minute.

    • Ramp 2: Increase to 200°C at 10°C/minute, hold for 5 minutes.

  • Detector Temperature: 280°C.

3. Sample Preparation:

  • Prepare a 100 ppm solution of the C11H24 isomer mixture in n-hexane.

4. Data Analysis:

  • Identify peaks based on retention times compared to known standards if available. The elution order on a non-polar column will generally follow the boiling points of the isomers.

Protocol 2: High-Resolution GC Method for Complex Undecane Isomer Mixtures

This protocol is designed to achieve a higher degree of separation for complex mixtures containing many co-eluting isomers.

1. Instrumentation:

  • Gas chromatograph with a high-sensitivity Flame Ionization Detector (FID).

  • High-resolution capillary column: 100 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1).

2. GC Conditions:

  • Carrier Gas: Hydrogen at an optimal linear velocity (determined by van Deemter analysis, typically around 40 cm/s).

  • Injector Temperature: 260°C.

  • Injection Mode: Split (split ratio 100:1).

  • Injection Volume: 0.5 µL.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 10 minutes.

    • Ramp: Increase to 180°C at 1°C/minute, hold for 10 minutes.

  • Detector Temperature: 300°C.

3. Sample Preparation:

  • Prepare a 50 ppm solution of the C11H24 isomer mixture in pentane.

4. Data Analysis:

  • Utilize retention indices (Kovats indices) for more reliable peak identification by co-injecting a series of n-alkane standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample C11H24 Isomer Mixture dissolve Dissolve in appropriate solvent (e.g., Hexane) sample->dissolve dilute Dilute to working concentration (e.g., 50-100 ppm) dissolve->dilute inject Inject sample into GC dilute->inject separate Separation on capillary column inject->separate detect Detection by FID separate->detect acquire Acquire chromatogram detect->acquire integrate Integrate peak areas acquire->integrate identify Identify isomers (retention time/index) integrate->identify quantify Quantify isomer concentrations identify->quantify

Caption: Experimental workflow for GC analysis of C11H24 isomers.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_early Early Eluters cluster_mid Mid-Eluters cluster_tailing Peak Tailing start Poor Peak Resolution q1 Are early peaks co-eluting? start->q1 a1_1 Lower initial oven temperature q1->a1_1 Yes q2 Are mid-chromatogram peaks co-eluting? q1->q2 No a1_2 Increase initial hold time a1_1->a1_2 a1_3 Decrease initial ramp rate a1_2->a1_3 a1_3->q2 a2_1 Optimize temperature ramp q2->a2_1 Yes q3 Are peaks tailing? q2->q3 No a2_2 Optimize carrier gas flow a2_1->a2_2 a2_3 Use longer/narrower column a2_2->a2_3 a2_3->q3 a3_1 Use deactivated liner q3->a3_1 Yes end_node Improved Resolution q3->end_node No a3_2 Trim column inlet a3_1->a3_2 a3_3 Check for leaks a3_2->a3_3 a3_3->end_node

Caption: Logical workflow for troubleshooting poor peak resolution.

References

Technical Support Center: Minimizing Co-elution of Branched Alkanes in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the co-elution of branched alkanes in complex sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing branched alkanes?

Co-elution, the incomplete separation of two or more compounds, is a significant challenge in the analysis of branched alkanes due to their structural similarity and comparable physicochemical properties.[1][2] The primary factors contributing to co-elution include:

  • Inadequate Stationary Phase Selectivity: The choice of the gas chromatography (GC) column's stationary phase is the most critical factor for achieving separation.[1][3][4] For non-polar branched alkanes, a non-polar stationary phase is typically used; however, subtle structural differences among isomers may necessitate a different phase chemistry to resolve them.[1][5]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very similar boiling points. This can be a result of the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too rapid does not provide sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1][3] Conversely, an initial temperature that is too high can hinder the proper focusing of analytes at the head of the column.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, resulting in peak broadening and co-elution.[1] Each column has an optimal flow rate for maximum resolution.[3]

Q2: How can I confirm if co-elution is occurring in my chromatogram?

Identifying co-elution is the first step toward resolving it. Look for the following signs in your chromatogram:

  • Distorted Peak Shapes: The presence of shoulders, tailing, or broader-than-expected peaks can indicate co-elution.[2][3] A shoulder is a distinct discontinuity on the side of a peak, which may suggest two peaks exiting at nearly the same time.[2]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can investigate the mass spectrum across the peak. A change in the mass spectrum from the leading edge to the tailing edge of a peak is a strong indicator of an impure peak containing more than one compound.[2][3] Many software packages include a "peak purity" function that automates this analysis.[6]

Q3: When should I consider changing my GC column?

Optimizing the temperature program and carrier gas flow rate should be your initial steps. If co-elution persists, consider changing the column dimensions or stationary phase.

  • Increase Column Length: Doubling the column length can increase resolution by approximately 40% by providing more interaction time between the analytes and the stationary phase.[1]

  • Decrease Internal Diameter (ID): Reducing the column ID, for instance from 0.25 mm to 0.18 mm, significantly enhances separation efficiency.[1]

  • Change Stationary Phase: If resolution cannot be achieved by optimizing other parameters, the stationary phase may not be suitable for your sample. Selecting a phase with a different selectivity is often necessary.[3][4]

Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and when should I use it?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that utilizes two columns with different stationary phases to achieve a much higher degree of separation than single-column GC.[7][8] Consider using GCxGC when:

  • Your sample is highly complex, containing hundreds or thousands of components, such as crude oil or environmental samples.[1]

  • You need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[1]

  • Significant co-elution of isomers persists even after optimizing your one-dimensional GC method.[1]

GCxGC provides enhanced peak capacity and improved resolution, revealing compounds that would otherwise co-elute in a single-dimension separation.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving co-elution issues with branched alkanes.

Problem: Poor resolution between adjacent branched alkane peaks.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Hardware & Consumables start Start: Co-eluting Branched Alkanes check_peak_shape Assess Peak Shape (Symmetry, Shoulders) start->check_peak_shape optimize_temp Optimize Temperature Program (Lower ramp rate, adjust initial temp) check_peak_shape->optimize_temp Distorted Peaks check_resolution1 Resolution Improved? optimize_temp->check_resolution1 optimize_flow Optimize Carrier Gas Flow Rate check_resolution2 Resolution Improved? optimize_flow->check_resolution2 check_resolution1->optimize_flow No end End: Resolution Achieved check_resolution1->end Yes change_column Change Column (Longer length, smaller ID, different phase) check_resolution2->change_column No check_resolution2->end Yes check_resolution3 Resolution Acceptable? change_column->check_resolution3 consider_gcxgc Consider Advanced Techniques (e.g., GCxGC) consider_gcxgc->end check_resolution3->consider_gcxgc No check_resolution3->end Yes

Caption: A logical workflow for troubleshooting co-elution of branched alkanes.

Parameter Optimization Summary

The following table summarizes the expected impact of adjusting key GC parameters on the separation of branched alkanes.[1]

Parameter ChangeImpact on Retention TimeImpact on ResolutionTypical Use Case
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)When baseline separation is not achievable by method optimization alone.
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.
Optimize Flow Rate VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.

Experimental Protocols

Protocol 1: General GC-FID Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of complex hydrocarbon mixtures containing branched alkanes.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.

    • If analyzing waxy samples, gently heat the mixture to approximately 80°C to ensure complete dissolution.[1]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with Flame Ionization Detector (FID).

    • Column: A non-polar column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is recommended. A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][9]

    • Injector: Split/Splitless injector at 280 - 320 °C.[9]

    • Carrier Gas: Helium or Hydrogen at an optimal flow rate for the column dimensions (typically 1-2 mL/min).[9]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 3 minutes.

      • Ramp: 6°C/min to 320°C.

      • Final Hold: Hold at 320°C for 10 minutes.[9]

      • Note: This program should be optimized based on the specific sample.

    • Detector: FID at 320°C.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

For complex matrices, a cleanup step can remove interferences that may co-elute with the branched alkanes.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) for non-polar analytes like branched alkanes.

  • Conditioning:

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the dissolved sample extract onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., 5 mL of water/methanol 90:10 v/v) to remove polar interferences.

  • Elution:

    • Elute the branched alkanes with a non-polar solvent (e.g., 5 mL of hexane (B92381) or dichloromethane).

  • Analysis:

    • The collected eluate can then be concentrated and injected into the GC system.

SPE Workflow Diagram

SPE_Workflow start Start: Sample in Solution condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Polar Interferences) load->wash waste1 Waste load->waste1 Unretained components elute 4. Elute Branched Alkanes (Non-polar solvent) wash->elute waste2 Waste wash->waste2 Polar interferences analyze 5. Analyze by GC elute->analyze

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

improving yield and purity in 3-Ethyl-2,2,4-trimethylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-2,2,4-trimethylhexane, focusing on improving both yield and purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing this compound?

A1: Due to its highly branched structure, this compound is best synthesized using methods that allow for the precise construction of carbon-carbon bonds. The two most common and effective approaches are:

  • Grignard Reagent Coupling: This is a versatile method involving the reaction of a Grignard reagent with a suitable alkyl halide. For this compound, a potential route is the reaction of a tert-butylmagnesium halide with 3-bromo-4-methylhexane. It is critical to perform this reaction under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water.[1][2]

  • Wurtz Coupling: This method involves the reductive coupling of two alkyl halides using sodium metal.[3][4] For this specific target, a cross-coupling between tert-butyl halide and a 3-halo-4-methylhexane could be envisioned. However, Wurtz couplings with two different alkyl halides often lead to a mixture of products, making purification challenging.[5]

Q2: What are the primary side reactions that can lower the yield of this compound synthesis via a Grignard reaction?

A2: Several side reactions can compete with the desired cross-coupling, leading to a lower yield of the target molecule. These include:

  • Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide, resulting in the formation of homo-coupled byproducts (e.g., 2,2,3,3-tetramethylbutane (B1293380) from a tert-butyl Grignard reagent).[1] This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium turnings during the Grignard formation.

  • Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources and oxygen. Any moisture in the glassware or solvents will quench the Grignard reagent, forming an alkane (e.g., isobutane (B21531) from a tert-butyl Grignard reagent) and reducing the yield of the desired product.[6]

  • Elimination Reactions: If the alkyl halide substrate is sterically hindered, the Grignard reagent may act as a base and induce elimination, forming an alkene instead of the desired alkane.

Q3: How can I effectively purify the final this compound product?

A3: The most effective method for purifying this compound from non-polar impurities and isomers is fractional distillation .[7][8][9] This technique separates compounds based on differences in their boiling points. Given that the boiling points of isomeric alkanes can be very close, a distillation column with a high number of theoretical plates is recommended for achieving high purity.[10][11] For very high purity requirements, preparative gas chromatography (GC) can also be employed.[10]

Q4: Which analytical techniques are best suited for assessing the purity of my this compound sample?

A4: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the primary analytical method for determining the purity of volatile organic compounds like this compound.[12][13] GC provides excellent separation of isomers, and the detector allows for their quantification. GC-MS offers the added advantage of providing structural information to confirm the identity of the product and any impurities.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Grignard reaction fails to initiate (no bubbling, no heat generation). 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in glassware or solvents.1. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[14] 2. Rigorously dry all glassware in an oven and use anhydrous solvents.[6][15]
Low yield of the desired alkane with a significant amount of a lower boiling point alkane (e.g., isobutane). Quenching of the Grignard reagent by residual water or other protic impurities.Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of a higher boiling point byproduct. Wurtz-type homo-coupling of the starting alkyl halide or the Grignard reagent.Add the alkyl halide dropwise and slowly to the magnesium turnings to maintain its low concentration. Maintain a gentle reflux and avoid overheating.[1]
Crude product is a complex mixture of several alkanes. If using Wurtz coupling with two different alkyl halides, the formation of multiple coupling products is expected.For unsymmetrical alkanes, a Grignard reaction is generally preferred over Wurtz coupling for better selectivity.[5] Consider using a Corey-House synthesis for higher yields of unsymmetrical alkanes.
Product Purity Issues
Symptom Possible Cause Suggested Solution
GC analysis shows multiple peaks with similar retention times. Presence of structural isomers of this compound.Employ fractional distillation with a high-efficiency column to separate the isomers based on their boiling point differences.[10][11]
Presence of unsaturated impurities (alkenes) detected by GC-MS or bromine/permanganate test. Elimination side reactions occurred during the synthesis.Optimize reaction conditions to favor substitution over elimination (e.g., lower reaction temperature). If alkenes are present in the final product, they can be removed by catalytic hydrogenation.
Broad or tailing peaks in the GC chromatogram. 1. Active sites on the GC column. 2. Presence of polar impurities.1. Use a deactivated GC column or a column with a different stationary phase. 2. Ensure the sample is thoroughly dried and free of polar solvents before injection.

Data Presentation

The following tables provide representative data for the synthesis of branched alkanes via Grignard reactions. The exact yields and purity for this compound will depend on the specific experimental conditions.

Table 1: Effect of Reaction Conditions on Grignard Synthesis Yield (Illustrative)

ParameterCondition ACondition BCondition C
Solvent Diethyl EtherTetrahydrofuran (B95107) (THF)2-Methyl-THF
Temperature Reflux (34.6°C)Reflux (66°C)Reflux (80°C)
Alkyl Halide Addition Rate Fast (10 min)Slow (60 min)Slow (60 min)
Approximate Yield (%) 40-50%65-75%70-80%
Major Byproduct Wurtz coupling productDesired alkaneDesired alkane

Table 2: Purity Profile after Different Purification Methods (Illustrative)

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Simple Distillation 7585-90~80
Fractional Distillation 75>98~60-70
Preparative GC 98>99.5~50

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Proposed)

This protocol describes a plausible synthetic route. Optimization of specific parameters may be required.

1. Preparation of tert-butylmagnesium chloride:

  • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small amount of anhydrous tetrahydrofuran (THF).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of tert-butyl chloride (1.0 eq) in anhydrous THF.

  • Add a small amount of the tert-butyl chloride solution to the magnesium. The reaction should start, indicated by bubbling and the disappearance of the iodine color.

  • Add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

2. Coupling Reaction:

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-bromo-4-methylhexane (1.0 eq) in anhydrous THF to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

3. Workup and Purification:

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The purity is determined by the relative peak area of the product compared to any impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Grignard_Formation Grignard Reagent Formation Coupling Coupling Reaction Grignard_Formation->Coupling tert-butylmagnesium chloride Workup Aqueous Workup Coupling->Workup Crude Product Distillation Fractional Distillation Workup->Distillation Dried Crude GC_Analysis GC Purity Analysis Distillation->GC_Analysis Purified Fractions Final_Product Pure 3-Ethyl-2,2,4- trimethylhexane GC_Analysis->Final_Product Troubleshooting_Yield Start Low or No Yield Check_Initiation Grignard Reaction Initiated? Start->Check_Initiation Check_Byproducts Major Byproduct Identified? Check_Initiation->Check_Byproducts Yes No_Initiation Activate Mg Ensure Anhydrous Conditions Check_Initiation->No_Initiation No Low_BP_Alkane Quenching by Water Dry all reagents/solvents Check_Byproducts->Low_BP_Alkane Low Boiling Point Alkane High_BP_Alkane Wurtz Coupling Slow alkyl halide addition Check_Byproducts->High_BP_Alkane High Boiling Point Alkane Complex_Mixture Multiple Coupling Products Use Grignard over Wurtz Check_Byproducts->Complex_Mixture Complex Mixture

References

addressing matrix effects in the analysis of volatile hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of volatile hydrocarbons.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a clear question-and-answer format.

Q1: What are matrix effects and how do they impact the analysis of volatile hydrocarbons?

Matrix effects in the analysis of volatile hydrocarbons refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification of the analyte.[1] Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer or affect its chromatographic behavior.[2]

Q2: My chromatogram shows significant peak tailing for my target analytes. What are the possible causes and solutions?

Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, can be caused by several factors:

  • Active Sites: Active sites in the GC inlet liner or at the head of the analytical column can interact with polar analytes, causing them to tail.

    • Solution: Use a deactivated inlet liner and trim the first few centimeters of the analytical column.[3][4]

  • Column Overload: Injecting too much of the sample can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.[5]

  • Inlet Temperature: An inlet temperature that is too low may not efficiently vaporize the sample.

    • Solution: Increase the injector temperature.[5]

  • Poor Column Installation: Improperly installed columns can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed correctly according to the manufacturer's instructions.[6]

Q3: I am observing "ghost peaks" in my chromatograms, even in blank runs. What could be the source of this contamination?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.[7] Common sources include:

  • Carryover: Residuals from a previous, more concentrated sample can be injected in a subsequent run.

    • Solution: Implement a robust column washing step at the end of each analytical run, typically holding at a high percentage of organic solvent to elute strongly retained interferences.[8]

  • Contaminated Syringe or Inlet: The syringe or inlet components can be a source of contamination.

    • Solution: Regularly clean the syringe and replace the septum and inlet liner.[7]

  • Carrier Gas Impurities: Impurities in the carrier gas can lead to ghost peaks.

    • Solution: Use high-purity gases and install gas purifiers.[7]

  • Septum Bleed: Particles from the septum can enter the inlet and cause ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[7]

Q4: My analyte signal is significantly lower in the sample matrix compared to the pure solvent standard. How can I address this signal suppression?

Signal suppression is a common matrix effect where co-eluting matrix components interfere with the ionization of the target analyte.[1] Here are some strategies to mitigate signal suppression:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can compensate for the suppression effect.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.

  • Use of an Internal Standard: An isotopically labeled internal standard that is chemically similar to the analyte can co-elute and experience the same matrix effects, allowing for accurate correction.

  • Improved Sample Cleanup: More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can remove interfering components before analysis.[1]

Q5: Conversely, my analyte signal is much higher in the sample matrix than in the solvent standard. What causes this signal enhancement and how can I correct for it?

Signal enhancement is another form of matrix effect, more common in GC-MS, where non-volatile matrix components can accumulate in the GC inlet. These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a higher amount of analyte reaching the detector and an artificially enhanced signal.

To address signal enhancement, the same strategies used for signal suppression are effective:

  • Matrix-Matched Calibration: This is a highly effective way to correct for predictable signal enhancement.

  • Standard Addition: By creating the calibration curve within the sample, this method directly accounts for the enhancement.

  • Improved Sample Cleanup: Removing the non-volatile matrix components that cause the enhancement is a direct solution.

Quantitative Data on Matrix Effects

The following tables summarize quantitative data on matrix effects observed in the analysis of volatile hydrocarbons in different matrices.

Table 1: Effect of Sample Dilution on the Recovery of Volatile Organic Compounds (VOCs) in Blood Samples

Compound Volatility (Boiling Point)Recommended Dilution (Blood:Water)Expected Recovery
<100°C1:2Quantitative
100-150°C1:5Quantitative
>150°CDilution may be inefficientPoor

This data highlights that for volatile compounds in blood, a simple dilution can be effective in mitigating matrix effects, but the required dilution factor depends on the analyte's volatility.[9]

Table 2: Matrix Effects on the Analysis of BTEX in Different Soil Types

AnalyteSoil TypeMatrix Effect
BenzeneSandy LoamSignal Normalization with RTILs
TolueneSandy LoamSignal Normalization with RTILs
EthylbenzeneSandy LoamSignal Normalization with RTILs
XylenesSandy LoamSignal Normalization with RTILs
BenzeneSandy Clay LoamSignal Normalization with RTILs
TolueneSandy Clay LoamSignal Normalization with RTILs
EthylbenzeneSandy Clay LoamSignal Normalization with RTILs
XylenesSandy Clay LoamSignal Normalization with RTILs

This table indicates that the use of room temperature ionic liquids (RTILs) as co-solvents can effectively normalize the response for BTEX compounds across different soil matrices, reducing the need for matrix-matched calibration.[10]

Table 3: Signal Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) in Water and Soil Samples using Analyte Protectants

Analyte ClassProtectantAverage Signal Increase (Water)Average Signal Increase (Soil)
PAHsPolyethylene Glycols (PEGs)280%Comparable to water
ChlorophenolsPolyethylene Glycols (PEGs)380%Comparable to water
NitrophenolsPolyethylene Glycols (PEGs)380%Comparable to water

This data demonstrates that the deliberate addition of analyte protectants can significantly enhance the signal for certain volatile and semi-volatile hydrocarbons, improving detection limits.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to address matrix effects.

Protocol 1: Matrix-Matched Calibration for VOCs in Water Samples by GC-MS

Objective: To create a calibration curve that accounts for matrix effects in water samples.

Materials:

  • Blank matrix water (e.g., deionized water or proven blank tap water)

  • VOC standard stock solution

  • Volumetric flasks

  • Micropipettes

  • GC-MS system

Procedure:

  • Prepare a series of calibration standards:

    • Serially dilute the VOC standard stock solution with the blank matrix water to prepare a series of calibration standards at different concentrations (e.g., 5, 10, 20, 50, 100, and 200 µg/L).[13]

    • Ensure each calibration level is prepared in a separate volumetric flask.

  • Prepare Quality Control (QC) samples:

    • Prepare at least two levels of QC samples (low and high concentration) in the blank matrix water from a separate stock solution.

  • Analyze the standards and QC samples:

    • Inject the prepared matrix-matched calibration standards and QC samples into the GC-MS system.

  • Generate the calibration curve:

    • Plot the peak area of each analyte against its concentration to generate the calibration curve.

    • The resulting curve will be specific to the water matrix and can be used to quantify VOCs in unknown water samples.

Protocol 2: Standard Addition for Volatile Hydrocarbons in Soil Samples by GC-MS

Objective: To determine the concentration of a volatile hydrocarbon in a soil sample by creating a calibration curve within the sample itself.

Materials:

  • Soil sample with unknown analyte concentration

  • Standard solution of the analyte

  • Methanol (B129727) (for extraction)

  • Centrifuge tubes

  • Vortex mixer

  • Micropipettes

  • GC-MS system

Procedure:

  • Sample Extraction:

    • Weigh a known amount of the soil sample (e.g., 5 grams) into a centrifuge tube.

    • Add a precise volume of methanol (e.g., 10 mL) to the tube.[14]

    • Vortex the mixture for a set period (e.g., 2 minutes) to extract the volatile hydrocarbons.

    • Centrifuge the sample to separate the soil from the methanol extract.

  • Prepare a series of spiked samples:

    • Take equal aliquots of the methanol extract and place them into separate autosampler vials.

    • Add increasing, known amounts of the analyte standard solution to each vial, except for one which will serve as the unspiked sample.

  • Analyze the samples:

    • Inject the unspiked and spiked samples into the GC-MS system.

  • Create the standard addition plot:

    • Plot the measured peak area of the analyte against the concentration of the added standard for each vial.

  • Determine the unknown concentration:

    • Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the unspiked soil extract.

Visualizations

The following diagrams illustrate key workflows and logical relationships for addressing matrix effects.

Troubleshooting_Matrix_Effects start Start: Inaccurate Quantification of Volatile Hydrocarbons check_peak Observe Chromatogram: Peak Tailing, Ghost Peaks, or Inconsistent Peak Areas? start->check_peak peak_tailing Peak Tailing Observed check_peak->peak_tailing Yes ghost_peaks Ghost Peaks Observed check_peak->ghost_peaks Yes inconsistent_areas Inconsistent Peak Areas (Signal Suppression/Enhancement) check_peak->inconsistent_areas Yes check_active_sites Check for Active Sites: - Deactivated Liner? - Column Condition? peak_tailing->check_active_sites check_contamination Investigate Contamination Source: - Carryover? - Syringe/Inlet? - Gas Purity? ghost_peaks->check_contamination quantify_me Quantify Matrix Effect: Compare Signal in Matrix vs. Solvent inconsistent_areas->quantify_me mitigate_me Select Mitigation Strategy check_active_sites->mitigate_me If unresolved check_contamination->mitigate_me If unresolved quantify_me->mitigate_me dilution Sample Dilution mitigate_me->dilution mmc Matrix-Matched Calibration mitigate_me->mmc std_add Standard Addition mitigate_me->std_add is Internal Standard mitigate_me->is cleanup Improve Sample Cleanup (e.g., SPE) mitigate_me->cleanup end Accurate Quantification dilution->end mmc->end std_add->end is->end cleanup->end

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Matched_Calibration_Workflow start Start: Need for Matrix-Matched Calibration prep_blank Prepare Blank Matrix start->prep_blank prep_standards Prepare Calibration Standards in Blank Matrix prep_blank->prep_standards analyze_standards Analyze Standards by GC-MS prep_standards->analyze_standards generate_curve Generate Calibration Curve analyze_standards->generate_curve quantify Quantify Analyte using Matrix-Matched Curve generate_curve->quantify analyze_sample Analyze Unknown Sample analyze_sample->quantify end Accurate Result quantify->end

Caption: Workflow for matrix-matched calibration.

Standard_Addition_Workflow start Start: Need for Standard Addition prep_sample Prepare Aliquots of Sample Extract start->prep_sample spike_samples Spike Aliquots with Increasing, Known Amounts of Analyte Standard prep_sample->spike_samples analyze_samples Analyze Spiked and Unspiked Samples by GC-MS spike_samples->analyze_samples plot_data Plot Peak Area vs. Added Standard Concentration analyze_samples->plot_data extrapolate Extrapolate to Zero Peak Area (X-intercept) plot_data->extrapolate determine_conc Determine Analyte Concentration from X-intercept extrapolate->determine_conc end Accurate Result determine_conc->end

Caption: Workflow for the standard addition method.

References

Technical Support Center: Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination during Volatile Organic Compound (VOC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of VOC contamination in a laboratory setting?

A1: Laboratory environments can contain numerous sources of VOCs that may contaminate samples.[1][2][3] Common sources include:

  • Building materials and furnishings: Paints, varnishes, sealants, adhesives, flooring, carpet, and pressed wood products can all emit VOCs.[3]

  • Laboratory equipment and supplies: Plastic components, tubing, septa, and even some cleaning agents can introduce contaminants.[4] Vehicle exhaust and adhesives in field vehicles can also be a source of contamination.[5]

  • Personal care products: Cosmetics, deodorants, and perfumes worn by laboratory personnel can be a significant source of VOCs.[3]

  • Cleaning supplies: Many common cleaning and disinfecting products contain organic solvents that are volatile.[2][3]

  • Office equipment: Printers, copiers, correction fluids, and permanent markers can release VOCs into the air.[2][3]

  • Improper sample handling: Cross-contamination between samples can occur if proper procedures are not followed.[6]

Q2: How can I prevent contamination from the laboratory air?

A2: To minimize airborne contamination, it is crucial to maintain a clean laboratory environment. This can be achieved by:

  • Ensuring proper laboratory ventilation to reduce the concentration of airborne VOCs.

  • Avoiding the use of products known to emit VOCs, such as certain air fresheners, cleaning products, and permanent markers, in the vicinity of sample preparation and analysis areas.[3]

  • Preparing samples in a clean, dedicated area, away from potential sources of contamination.[5]

  • Storing samples in airtight containers to prevent them from absorbing VOCs from the laboratory air.[7]

Q3: What are the best practices for cleaning glassware and sampling equipment for VOC analysis?

A3: Thorough cleaning of all glassware and equipment is critical to prevent contamination.[4][8] A general cleaning procedure involves:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the residue.[9]

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and warm water.[9][10] Use appropriate brushes to scrub the surfaces.[11]

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent residue.[8]

  • Solvent Rinse (if necessary): For organic residues, a rinse with a suitable solvent like acetone (B3395972) or methanol (B129727) may be necessary.[8][12]

  • Acid Rinse (if necessary): For removal of inorganic residues, an acid rinse (e.g., with hydrochloric acid) can be used, followed by a thorough tap water rinse.[9]

  • Final Rinse: Perform a final rinse with deionized or distilled water.[8][9]

  • Drying: Air dry on a rack or in a drying oven. Avoid using paper towels, which can be a source of contamination.[11] Volumetric glassware should not be placed in a drying oven.[11]

Q4: What type of sample containers should I use for VOC analysis?

A4: The choice of sample container is crucial for maintaining sample integrity.

  • Use glass vials with polytetrafluoroethylene (PTFE)-lined septa. These materials are inert and less likely to introduce contamination.

  • Ensure vials are properly sealed to prevent leakage of volatile compounds and entry of external contaminants.[7]

  • For soil sampling, specialized tools like the En Core® sampler can minimize VOC loss and contamination by serving as both a collection and storage device.[13]

Q5: How should I collect and store samples to minimize contamination?

A5: Proper sample collection and storage are paramount.

  • Collection: Collect samples directly into the designated container without passing them through intermediate tubing or containers, which can be a source of contamination.[14] Avoid collecting samples near running motors or exhaust systems.[7]

  • Headspace: When filling vials, leave minimal headspace to reduce the volatilization of target analytes. For aqueous samples, a convex meniscus with no air bubbles is ideal.[15]

  • Preservation: For aqueous samples, preservation by adding hydrochloric acid (HCl) to a pH of less than 2 and cooling to 4°C can inhibit microbial activity and reduce volatilization.[5]

  • Storage and Transport: Store and transport samples at a low temperature (e.g., ≤6°C but above freezing) to minimize VOC loss.[14] Use coolers with wet ice for shipping.[14] Do not freeze the samples.[15]

Troubleshooting Guides

Issue: High Background or Unexpected Peaks in Blank Samples

High background noise or the presence of unexpected peaks in your blank samples is a clear indicator of contamination. This guide will help you systematically identify and eliminate the source of the contamination.

Logical Workflow for Troubleshooting VOC Contamination

Troubleshooting_Workflow start High Background/Contamination Detected check_blanks 1. Analyze Method, Instrument, and Field Blanks start->check_blanks instrument_contam Contamination in Instrument Blank? check_blanks->instrument_contam method_contam Contamination in Method Blank? instrument_contam->method_contam No isolate_instrument 2a. Isolate Instrument Components (Injector, Trap, Column, Gas Lines) instrument_contam->isolate_instrument Yes field_contam Contamination in Field Blank? method_contam->field_contam No isolate_lab 2b. Evaluate Laboratory Environment (Air, Reagents, Glassware, Solvents) method_contam->isolate_lab Yes isolate_sampling 2c. Review Sampling & Handling Procedures (Containers, Preservation, Storage, Transport) field_contam->isolate_sampling Yes resolved Issue Resolved field_contam->resolved No clean_instrument 3a. Clean/Replace Contaminated Component isolate_instrument->clean_instrument reanalyze 4. Re-analyze Blanks clean_instrument->reanalyze clean_lab 3b. Implement Corrective Actions (Improve Ventilation, Use High-Purity Reagents, Re-clean Glassware) isolate_lab->clean_lab clean_lab->reanalyze improve_sampling 3c. Refine Sampling Protocol isolate_sampling->improve_sampling improve_sampling->reanalyze reanalyze->resolved Contamination Eliminated not_resolved Issue Persists reanalyze->not_resolved Contamination Remains not_resolved->check_blanks Re-evaluate VOC_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_contamination Potential Contamination Sources prep Sample Preparation inject Sample Introduction prep->inject collect Sample Collection store Storage & Transport collect->store store->prep separate GC Separation inject->separate detect MS Detection separate->detect c1 Sampling Environment c1->collect c2 Sample Containers c2->collect c2->store c3 Lab Air c3->prep c4 Reagents/Solvents c4->prep c5 Instrument Carryover c5->inject

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) injection parameters for the analysis of volatile alkanes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the GC analysis of volatile alkanes.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Q1: What causes peak tailing in my volatile alkane analysis and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors. These include active sites in the system, column contamination, or incorrect injection parameters.[1][2] A systematic approach to troubleshooting is recommended.[1]

  • Active Sites: Active sites in the injector liner or the front of the GC column can interact with analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner, potentially with glass wool, to ensure homogeneous vaporization and trap non-volatile residues.[2] Regularly replace the septum to prevent degradation and particle shedding.[1]

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.[1]

    • Solution: Trim the first 10-20 cm of the column from the inlet side to remove contaminated sections.[2]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to increased peak tailing.[1]

    • Solution: Replace the column if performance does not improve after trimming and other maintenance.

Q2: My chromatogram shows fronting peaks for volatile alkanes. What is the likely cause?

A2: Peak fronting, where the first half of the peak is broader, is often an indication of column overload.

  • Solution:

    • Reduce the injection volume.

    • Dilute the sample.

    • Increase the split ratio to introduce a smaller amount of sample onto the column.[3]

    • Use an inlet liner with a larger internal diameter to accommodate the sample volume.[4]

Issue 2: Irreproducible Retention Times

Q3: Why are the retention times for my volatile alkanes shifting between injections?

A3: Retention time variability can be caused by leaks, inconsistent flow rates, or oven temperature fluctuations.[4][5]

  • Leaks: Leaks in the inlet system are a common cause of retention time shifts.

    • Solution: Perform a leak check of the inlet, including the septum, O-rings, and column connections. Replace any worn consumables.[4]

  • Carrier Gas Flow: Inconsistent carrier gas flow or pressure will lead to variable retention times.[5]

    • Solution: Verify the carrier gas flow rate is stable and at the optimal linear velocity for your carrier gas (Helium or Hydrogen are common choices).[3][6] Check and, if necessary, clean or replace gas regulators.[7]

  • Oven Temperature: Poor control of the oven temperature program can cause retention times to shift.

    • Solution: Ensure the GC oven has adequate equilibration time and that the temperature program is consistent between runs.[4]

Issue 3: Low Sensitivity or No Peaks

Q4: I am not seeing any peaks, or the peaks for my volatile alkanes are very small. What should I check?

A4: A lack of peaks or low sensitivity can stem from several issues, from sample injection problems to detector malfunctions.[5][7]

  • Injection Issues: The sample may not be reaching the column or detector.

    • Solution:

      • Check the syringe for proper operation and ensure it is drawing and injecting the sample correctly.[4]

      • For splitless injections, ensure the split vent is closed for a sufficient amount of time (splitless hold time) to allow for complete transfer of the analytes to the column.[8][9]

      • Verify that the injection port temperature is adequate to volatilize the sample.[10]

  • System Leaks: A significant leak can prevent the sample from reaching the detector.

    • Solution: Conduct a thorough leak check of the entire system.[4]

  • Detector Problems: The detector may not be functioning correctly.

    • Solution: Ensure the detector is turned on, and the gas flows (for detectors like FID) are set correctly.[11] Check for detector contamination and perform maintenance as needed.[4]

Frequently Asked Questions (FAQs)

Q5: Should I use a split or splitless injection for my volatile alkane analysis?

A5: The choice between split and splitless injection depends on the concentration of your analytes.[12][13]

  • Split Injection: This is the preferred method for high-concentration samples.[12][13] It introduces only a portion of the sample to the column, preventing overload and producing sharp, narrow peaks.[8][13] A typical split ratio for general-purpose analysis is 50:1, but this may need to be adjusted based on sample concentration.[3]

  • Splitless Injection: This technique is ideal for trace analysis where maximum sensitivity is required.[12][13] The entire sample is transferred to the column, which can lead to broader peaks for volatile compounds if not optimized correctly.[8][13]

Q6: What is a good starting inlet temperature for analyzing volatile alkanes (e.g., C1-C10)?

A6: A typical starting injector temperature for volatile alkanes is around 200°C to 250°C.[14][15] However, the optimal temperature depends on the volatility of the specific alkanes in your sample. The temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation of the analytes.[15]

Q7: How do I choose the right carrier gas and flow rate?

A7: Helium and hydrogen are the most common carrier gases for volatile alkane analysis.[3] Hydrogen can allow for faster analysis times.[2] The optimal flow rate depends on the column dimensions and the carrier gas used. A typical starting range is 1-2 mL/min.[2] It is crucial to operate at the optimal linear velocity to achieve the best separation efficiency.[16]

Q8: What type of GC column is best for separating volatile alkanes?

A8: A non-polar column is ideal for separating alkanes, as the separation is primarily based on boiling points.[3] A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is a good choice.[3] For very volatile alkanes, a thicker film (≥1.0 µm) can increase retention and sample capacity.[3]

Data Summary Tables

Table 1: Recommended Starting GC Parameters for Volatile Alkanes (C1-C10)

ParameterRecommended ValueNotes
Injection Mode Split (e.g., 50:1 ratio)Adjust based on sample concentration to avoid column overload.[3][14]
Injector Temperature 200 - 250 °CEnsure complete vaporization of the most volatile components.[14]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[2]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.[2][3]
Flow Rate 1 - 2 mL/minOptimize for best resolution and analysis time.[2]
Column Phase 100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.[2][3]
Oven Program 35-40°C (hold 2-3 min), ramp 5-10°C/min to 200-210°CA slower ramp rate generally improves separation.[3][14]

Table 2: Troubleshooting Summary for Common GC Issues with Volatile Alkanes

IssuePotential CauseRecommended Solution
Peak Tailing Active sites in the liner/columnUse a deactivated liner; trim the column.[1][2]
Column contaminationTrim the column; replace the liner.[1]
Peak Fronting Column overloadReduce injection volume; increase split ratio.[3]
Retention Time Shifts Leaks in the inlet systemPerform a leak check and replace septa/O-rings.[4]
Inconsistent carrier gas flowVerify flow rate and check gas regulators.[5][7]
Low/No Peaks Incorrect split/splitless parametersOptimize split ratio or splitless hold time.[8][9]
System leakPerform a thorough leak check.[4]
Detector issueCheck detector settings and perform maintenance.[4][11]

Experimental Protocols

Protocol 1: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum to prevent leaks and contamination.

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas flow.[1]

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut.[1]

  • Access Liner: Proceed to access the liner by removing the appropriate fittings as per your instrument's manual.

  • Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.[1]

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.[1]

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[1]

Protocol 2: Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.[1]

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.[1]

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim Column: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end. Snap the column at the score.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges. If the cut is not clean, repeat the process.[1]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.[1]

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[1]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_troubleshooting Systematic Troubleshooting cluster_resolution Resolution Start Problem Observed: Poor Peak Shape, RT Shifts, or Low Sensitivity Check_Method Review Recent Method Changes Start->Check_Method Check_Consumables Inspect Septum & Liner Start->Check_Consumables Leak_Check Perform Inlet Leak Check Check_Method->Leak_Check Check_Consumables->Leak_Check Flow_Check Verify Carrier Gas Flow Rate Leak_Check->Flow_Check Column_Check Inspect & Trim Column Flow_Check->Column_Check Injection_Check Optimize Injection Parameters Column_Check->Injection_Check Run_Standard Analyze Standard Test Mix Injection_Check->Run_Standard Resolved Problem Resolved Run_Standard->Resolved

Caption: A systematic workflow for troubleshooting common GC issues.

Injection_Decision_Tree cluster_sample Sample Consideration cluster_modes Injection Mode cluster_optimization Optimization Concentration Analyte Concentration? Split Use Split Injection (e.g., 50:1 ratio) Concentration->Split High Splitless Use Splitless Injection Concentration->Splitless Low (Trace) Optimize_Split Adjust Split Ratio Split->Optimize_Split Optimize_Splitless Optimize Hold Time Splitless->Optimize_Splitless

Caption: Decision tree for selecting the appropriate injection mode.

References

calibration curve issues in quantitative analysis of hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the quantitative analysis of hydrocarbons using calibration curves.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for hydrocarbon analysis is non-linear. What are the common causes and how can I fix it?

A: Non-linearity in calibration curves is a common issue that can arise from several sources. Here are the primary causes and their solutions:

  • Analyte Adsorption or Degradation: At low concentrations, active sites in the gas chromatography (GC) system, such as in the inlet liner or the front of the column, can adsorb or degrade analytes, leading to a lower than expected response.[1]

    • Solution: Use deactivated inlet liners and change them regularly, especially when working with complex sample matrices.[2] Trimming 10-20 cm from the inlet of the column can also help remove active sites that develop over time.[2]

  • Detector Saturation: At high concentrations, the detector (e.g., Flame Ionization Detector - FID) can become saturated, leading to a response that is no longer proportional to the analyte concentration.

    • Solution: Extend the calibration range to a higher concentration than the expected sample range to identify the point of saturation.[3] If saturation occurs, either dilute the samples to fall within the linear range or reduce the injection volume.

  • Inappropriate Calibration Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.

    • Solution: Consider using a different calibration model, such as a quadratic or weighted quadratic fit.[4][5] However, ensure you have a sufficient number of calibration points (e.g., at least 3 points per order of magnitude) to justify a higher-order model.[4]

  • Sample Matrix Effects: Components in the sample matrix can interfere with the analysis, causing either an enhancement or suppression of the analyte signal.[6][7]

    • Solution: Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration).[6] This helps to compensate for the matrix effect.

Q2: I'm observing poor reproducibility in my hydrocarbon quantification. What should I investigate?

A: Poor reproducibility can stem from inconsistencies in sample preparation, instrument performance, or operator technique.[8]

  • Sample Preparation and Handling:

    • Inconsistent Dilutions: Errors in pipetting or volumetric flask usage can lead to variability in standard and sample concentrations.

    • Solution: Use calibrated pipettes and practice good laboratory technique.[9] Prepare a workflow for standard preparation to ensure consistency.[9]

    • Sample Heterogeneity: Poorly mixed or partially evaporated samples will have variable concentrations.[8]

    • Solution: Ensure samples are thoroughly mixed before taking an aliquot for analysis.

  • Instrument Instability:

    • Injection System Variability: Inconsistent injection volumes from the autosampler or manual injections can be a major source of error.[10] Leaks in the injector, especially the septum, can also cause issues.[11]

    • Solution: Regularly maintain the injection port, including replacing the septum and liner.[8] If using an autosampler, ensure it is properly calibrated. For manual injections, develop a consistent technique.

    • Carrier Gas Flow Fluctuations: Unstable carrier gas flow rates affect retention times and detector response.[8][10]

    • Solution: Regularly check for leaks in the gas lines and ensure the pressure regulators are functioning correctly. Use high-purity gases.[8]

    • Column and Oven Temperature Instability: Fluctuations in column temperature will cause retention time shifts and can affect peak shape.[8][10]

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent between runs.

  • Detector Drift: The detector response can drift over time, leading to inconsistent results.[8]

    • Solution: Allow the detector to fully stabilize before starting a sequence. Regularly check the detector's performance and perform maintenance as needed.

Q3: What are matrix effects and how can I mitigate them in hydrocarbon analysis?

A: The "matrix effect" refers to the influence of co-eluting compounds from the sample matrix on the analytical signal of the target analyte, causing either an enhancement or suppression of the signal.[6][7]

  • Causes of Matrix Effects:

    • Competition for Active Sites: Matrix components can "protect" thermally labile analytes from degradation in the hot injector, leading to a signal enhancement compared to a clean standard.[6]

    • Changes in Analyte Transfer: The matrix can affect the efficiency of analyte transfer from the injector to the column.[6]

    • Detector Interference: Co-eluting matrix components can affect the ionization efficiency or other response mechanisms of the detector.

  • Strategies to Mitigate Matrix Effects:

    • Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed.[6]

    • Standard Addition: This involves adding known amounts of the standard to the sample itself. This is a robust method but can be time-consuming.

    • Sample Clean-up: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.

    • Use of an Internal Standard: An internal standard that is chemically similar to the analyte can help compensate for some matrix effects, especially those affecting injection volume and detector response.[12]

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a step-by-step workflow for diagnosing and resolving non-linear calibration curves.

G start Start: Non-Linear Calibration Curve check_range Is the non-linearity at the low or high concentration end? start->check_range low_end Issue likely at low concentrations check_range->low_end Low End high_end Issue likely at high concentrations check_range->high_end High End both_ends Issue at both ends or throughout check_range->both_ends Both/General adsorption Possible Cause: Analyte Adsorption/Degradation low_end->adsorption saturation Possible Cause: Detector Saturation high_end->saturation model_fit Possible Cause: Inappropriate Curve Fit both_ends->model_fit matrix_effect Possible Cause: Matrix Effects both_ends->matrix_effect solution_adsorption Solution: - Use deactivated liner - Trim column inlet - Check for active sites adsorption->solution_adsorption end End: Linear Curve Achieved solution_adsorption->end solution_saturation Solution: - Dilute samples/standards - Reduce injection volume saturation->solution_saturation solution_saturation->end solution_model Solution: - Use quadratic fit - Ensure sufficient data points model_fit->solution_model solution_model->end solution_matrix Solution: - Use matrix-matched standards - Perform sample clean-up matrix_effect->solution_matrix solution_matrix->end

Troubleshooting workflow for non-linear calibration curves.
Guide 2: Improving Poor Reproducibility

This guide outlines a systematic approach to identifying and correcting sources of poor reproducibility.

G start Start: Poor Reproducibility (%RSD too high) check_prep Review Sample Preparation Protocol start->check_prep check_instrument Investigate Instrument Performance start->check_instrument check_operator Evaluate Operator Technique start->check_operator prep_issues Potential Issues: - Inconsistent dilutions - Sample heterogeneity - Analyte instability check_prep->prep_issues instrument_issues Potential Issues: - Injector leaks/variability - Unstable gas flow - Temperature fluctuations check_instrument->instrument_issues operator_issues Potential Issues: - Inconsistent manual injection - Variable sample handling check_operator->operator_issues solution_prep Solutions: - Use calibrated equipment - Ensure thorough mixing - Check standard stability prep_issues->solution_prep end End: Reproducibility Improved solution_prep->end solution_instrument Solutions: - Maintain injection port - Check for gas leaks - Verify oven temperature instrument_issues->solution_instrument solution_instrument->end solution_operator Solution: - Standardize injection technique - Follow a consistent workflow operator_issues->solution_operator solution_operator->end

Workflow for improving poor analytical reproducibility.

Data Presentation

Table 1: Common Calibration Curve Issues and Quantitative Indicators

IssueCommon Quantitative IndicatorAcceptable Range (Typical)Potential Cause
Non-Linearity Coefficient of Determination (R²)> 0.995 (for linear fit)Detector saturation, analyte adsorption, inappropriate model.[1][4]
Poor Reproducibility Relative Standard Deviation (%RSD)< 15% for trace analysis, < 5% for assaysInconsistent injection, unstable instrument conditions, sample prep errors.[2]
High Y-Intercept Y-intercept significantly different from zeroShould not be statistically different from zeroConstant contamination or blank issue.
Low Sensitivity Poor signal-to-noise (S/N) at low concentrationsS/N > 3 for Limit of Detection (LOD)Contaminated system, detector issue, improper method parameters.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol outlines the steps for preparing a set of calibration standards for hydrocarbon analysis.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the pure hydrocarbon standard.

    • Dissolve the standard in a high-purity solvent to create a concentrated stock solution. Ensure the analyte is fully soluble.[9]

    • Use a Class A volumetric flask for accurate volume measurement.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards at different concentration levels.[12]

    • It is recommended to prepare at least 5-7 calibration points to adequately define the curve.[13]

    • Avoid preparing standards by serially diluting from the previous standard, as this can propagate errors. It is best practice to prepare each standard independently from the stock solution where possible.[12]

  • Matrix Matching (if required):

    • If matrix effects are expected, prepare the calibration standards in a blank matrix that is free of the target analytes but otherwise identical to the samples.

  • Storage and Stability:

    • Store the prepared standards in appropriate containers (e.g., amber vials to protect from light) and at the recommended temperature to prevent degradation.[9]

    • Conduct stability studies to determine how long the prepared standards provide accurate results.[9]

  • Analysis Sequence:

    • Analyze the calibration standards in a random order to minimize the impact of any time-dependent instrument drift.[12]

    • Include a solvent blank and a method blank in the analytical sequence to check for contamination.

References

Validation & Comparative

A Comparative Analysis of the Mass Spectra of 3-Ethyl-2,2,4-trimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectral fragmentation patterns of 3-Ethyl-2,2,4-trimethylhexane and two of its isomers: the linear n-undecane and the highly branched 3,3-diethyl-2,2-dimethylpentane (B14595703). Understanding the distinct fragmentation pathways of these C11H24 isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This document presents quantitative data on ion abundance, detailed experimental protocols, and visualizations of fragmentation mechanisms to facilitate structural elucidation.

Principles of Alkane Fragmentation in Mass Spectrometry

The mass spectra of alkanes are characterized by fragmentation patterns resulting from the cleavage of carbon-carbon bonds. The stability of the resulting carbocation is a primary determinant of the fragmentation pathway. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. Consequently, branched alkanes tend to fragment at the branching points to yield more stable carbocations. This often leads to a diminished or absent molecular ion (M+) peak in highly branched structures, as the initial ionized molecule readily breaks apart.

Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for this compound and its selected isomers. The data for this compound is predicted based on established fragmentation rules for branched alkanes, while the data for n-undecane and 3,3-diethyl-2,2-dimethylpentane is sourced from the NIST Mass Spectrometry Data Center.

m/zPredicted Relative Abundance (%) for this compoundRelative Abundance (%) for n-UndecaneRelative Abundance (%) for 3,3-diethyl-2,2-dimethylpentaneProposed Fragment Ion for this compound
4310010065[C3H7]+
578085100[C4H9]+
71606045[C5H11]+
85403520[C6H13]+
99201580[C7H15]+
113585[C8H17]+
127<14<1[C9H19]+
141<12<1[C10H21]+
156Not observed5Not observed[C11H24]+ (Molecular Ion)

Experimental Protocols

The mass spectral data for the isomers were obtained using Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Introduction: The alkane isomers are typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). The GC separates the components of a mixture before they enter the mass spectrometer, ensuring that a pure compound is analyzed.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M+).

Mass Analysis: The positively charged ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A magnetic sector or a quadrupole analyzer is commonly used for this purpose.

Detection: A detector, such as an electron multiplier, records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion.

Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways for this compound and the observed pathways for its isomers.

3_Ethyl_2_2_4_trimethylhexane_Fragmentation cluster_frags Primary Fragments M [C11H24]+• (m/z 156) This compound F57 [C4H9]+ (m/z 57) tert-Butyl cation M->F57 - •C7H15 F99 [C7H15]+ (m/z 99) M->F99 - •C4H9 F71 [C5H11]+ (m/z 71) M->F71 - •C6H13 F85 [C6H13]+ (m/z 85) M->F85 - •C5H11

Caption: Predicted fragmentation of this compound.

n_Undecane_Fragmentation cluster_frags Characteristic Fragments M [C11H24]+• (m/z 156) n-Undecane F43 [C3H7]+ (m/z 43) M->F43 - •C8H17 F57 [C4H9]+ (m/z 57) M->F57 - •C7H15 F71 [C5H11]+ (m/z 71) M->F71 - •C6H13 F85 [C6H13]+ (m/z 85) M->F85 - •C5H11

Caption: Fragmentation of n-Undecane.

3_3_diethyl_2_2_dimethylpentane_Fragmentation cluster_frags Major Fragments M [C11H24]+• (m/z 156) 3,3-Diethyl-2,2-dimethylpentane F57 [C4H9]+ (m/z 57) tert-Butyl cation M->F57 - •C7H15 F99 [C7H15]+ (m/z 99) M->F99 - •C4H9

Caption: Fragmentation of 3,3-diethyl-2,2-dimethylpentane.

Discussion

The mass spectrum of the straight-chain isomer, n-undecane , exhibits a characteristic pattern of fragment ions separated by 14 mass units (corresponding to CH2 groups), with the most abundant peaks typically being [C3H7]+ (m/z 43) and [C4H9]+ (m/z 57). A small molecular ion peak is observable.

In contrast, the highly branched isomer, 3,3-diethyl-2,2-dimethylpentane , shows a very different fragmentation pattern. Cleavage at the quaternary carbon center is highly favored, leading to the formation of a stable tert-butyl cation ([C4H9]+, m/z 57) and another significant fragment at m/z 99, corresponding to the loss of a butyl group. The molecular ion peak is expected to be absent or of very low intensity.

For This compound , the fragmentation is predicted to be dominated by cleavages around the branched centers. The formation of the tert-butyl cation (m/z 57) through cleavage at the C2 position is expected to be a major pathway. Other significant fragments are predicted at m/z 99 (loss of a butyl group from the C4 position) and m/z 71 and 85, resulting from various C-C bond scissions around the ethyl and methyl branches. Similar to its highly branched isomer, a molecular ion peak is not expected to be prominent.

Conclusion

The mass spectra of this compound and its isomers are distinct and highly dependent on their molecular structure. The degree of branching significantly influences the fragmentation pattern, with more branched isomers favoring cleavage at the branching points to form stable carbocations. This comparative guide demonstrates that a careful analysis of the fragmentation patterns, particularly the relative abundances of key fragment ions, can be used to reliably differentiate between these and other alkane isomers.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of alkane isomers using GC-MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Alkane Isomer Mixture Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Spectrum Mass Spectrum Generation MS->Spectrum Library Library Matching & Interpretation Spectrum->Library Identification Isomer Identification Library->Identification

Caption: General workflow for GC-MS analysis of alkane isomers.

A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-2,2,4-trimethylhexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of the branched-chain alkane, 3-Ethyl-2,2,4-trimethylhexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The validation of these methods is crucial for ensuring data accuracy, reliability, and reproducibility, which are paramount in research, development, and quality control environments. The methodologies and data presented are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Method Comparison

The selection of an appropriate analytical method for quantifying this compound is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is a robust and cost-effective method for quantifying hydrocarbons. The FID detector offers high sensitivity towards compounds that combust in a hydrogen-air flame, making it well-suited for the analysis of alkanes.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS provides a higher level of selectivity and specificity compared to GC-FID. By separating compounds based on their mass-to-charge ratio, it allows for definitive identification of the analyte, which is particularly advantageous in complex matrices where co-elution with other components may occur.

Data Presentation: Performance Comparison

The following table summarizes the typical performance data for the two analytical methods based on a hypothetical validation study for this compound.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (Recovery %) 97.5 - 102.5%98.0 - 101.5%
Precision (RSD%) Repeatability: < 2.0% Intermediate Precision: < 3.5%Repeatability: < 1.5% Intermediate Precision: < 3.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Specificity Retention Time MatchRetention Time and Mass Spectrum Match

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below. These protocols should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

a) Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381).

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1.5 µg/mL to 100 µg/mL.

  • Internal Standard: To improve precision, add an appropriate internal standard (e.g., n-dodecane) at a fixed concentration to all calibration standards and samples.

  • Sample Dilution: Dilute the sample with hexane to ensure the concentration of this compound falls within the calibration range.

b) Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 20:1).

Gas Chromatography-Mass Spectrometry (GC-MS)

a) Sample Preparation:

The sample preparation protocol is the same as for GC-FID.

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Conditions: Same as GC-FID.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification (m/z range 40-300).

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for this compound would need to be determined from its mass spectrum (e.g., characteristic fragment ions).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.

G cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting prep_standards Prepare Standards & Samples prep_is Add Internal Standard prep_standards->prep_is gc_analysis GC-FID / GC-MS Analysis prep_is->gc_analysis specificity Specificity gc_analysis->specificity Evaluate linearity Linearity & Range gc_analysis->linearity Evaluate accuracy Accuracy gc_analysis->accuracy Evaluate precision Precision gc_analysis->precision Evaluate lod_loq LOD & LOQ gc_analysis->lod_loq Evaluate report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report

Caption: Workflow for analytical method validation.

Method Selection Logic Diagram

This diagram illustrates the decision-making process for selecting between GC-FID and GC-MS for the quantification of this compound.

G start Start: Need to quantify This compound matrix_complexity Is the sample matrix complex (potential for co-elution)? start->matrix_complexity sensitivity_req Is trace-level quantification (sub-µg/mL) required? matrix_complexity->sensitivity_req No select_gcms Select GC-MS matrix_complexity->select_gcms Yes sensitivity_req->select_gcms Yes select_gcfid Select GC-FID sensitivity_req->select_gcfid No

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of 3-Ethyl-2,2,4-trimethylhexane and Other C11 Alkanes as Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Appropriate C11 Alkane Reference Standards for Chromatographic Analysis.

In the landscape of analytical chemistry, particularly in chromatographic applications, the use of reliable reference standards is paramount for accurate compound identification and quantification. Alkanes, due to their chemical inertness and homologous series, serve as fundamental benchmarks for determining retention indices, a system that normalizes retention times across different instruments and conditions. This guide provides a comparative analysis of 3-Ethyl-2,2,4-trimethylhexane against other C11 alkane isomers, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the most suitable reference standards for their specific analytical needs.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate reference standard is often guided by its physical properties, most notably its boiling point, which is a primary determinant of its retention time in gas chromatography (GC). For isomeric alkanes, the degree of branching significantly influences the boiling point; as branching increases, the molecule becomes more compact, leading to weaker van der Waals forces and a lower boiling point.

The following table summarizes the boiling points of this compound and a selection of other C11 alkane isomers.

Isomer Name Structure Boiling Point (°C)
n-UndecaneCH₃(CH₂)₉CH₃196
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃190
4-Methyl-4-ethylheptaneCH₃(CH₂)₂C(CH₂CH₃)₂(CH₂)₂CH₃188
This compoundCH₃C(CH₃)₂CH(CH₂CH₃)CH(CH₃)CH₂CH₃Not available
2,2,4-Trimethylpentane (Isooctane)(CH₃)₃CCH₂CH(CH₃)₂99.3

Performance as Reference Standards: Kovats Retention Indices

The Kovats Retention Index (I) is a dimensionless unit that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It provides a more stable and transferable measure for compound identification than raw retention times. The retention index is calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting before the unknown compound.

  • N is the carbon number of the n-alkane eluting after the unknown compound.

  • t_R is the retention time.

A comprehensive search of the NIST Chemistry WebBook is the recommended approach for obtaining reliable Kovats retention index data. However, specific experimental values for many highly branched C11 isomers, including this compound, are not always available. Researchers may need to determine these indices experimentally.

Experimental Protocol for a C11 Alkane Isomer

The following is a detailed protocol for the determination of the Kovats Retention Index of a C11 alkane isomer, such as this compound, using gas chromatography.

Objective: To determine the Kovats Retention Index of this compound on a non-polar stationary phase.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Non-polar capillary column (e.g., DB-1, SE-30, or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound (or other C11 isomer of interest)

  • n-Alkane standard mixture (e.g., C8-C20)

  • High-purity solvent (e.g., hexane (B92381) or pentane)

  • Autosampler vials and caps

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

    • Prepare a working solution by diluting the stock solution to approximately 100 µg/mL.

    • Prepare a working solution of the n-alkane standard mixture at a similar concentration.

  • GC Instrument Setup:

    • Inlet: Split/splitless injector, set to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Detector: FID, set to 280°C.

  • Analysis:

    • Inject 1 µL of the n-alkane standard mixture and record the chromatogram.

    • Inject 1 µL of the this compound working solution and record the chromatogram.

    • For highest accuracy, a co-injection of the C11 isomer with the n-alkane standard mixture can be performed.

  • Data Analysis:

    • Identify the retention times of the n-alkanes in the standard chromatogram.

    • Identify the retention time of this compound in its chromatogram.

    • Identify the n-alkanes that elute immediately before (n) and after (N) this compound.

    • Calculate the Kovats Retention Index using the formula provided above.

Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to the use of alkane reference standards.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Analyte Prepare Analyte Solution (e.g., this compound) Inject_Analyte Inject Analyte Analyte->Inject_Analyte Standards Prepare n-Alkane Reference Standard Mixture Inject_Standards Inject Standards Standards->Inject_Standards Chromatogram_Analyte Obtain Analyte Chromatogram Inject_Analyte->Chromatogram_Analyte Chromatogram_Standards Obtain Standards Chromatogram Inject_Standards->Chromatogram_Standards Get_RT_Analyte Determine Analyte Retention Time (tR_unknown) Chromatogram_Analyte->Get_RT_Analyte Get_RT_Standards Determine n-Alkane Retention Times (tR_n, tR_N) Chromatogram_Standards->Get_RT_Standards Calculate_RI Calculate Kovats Retention Index (I) Get_RT_Analyte->Calculate_RI Get_RT_Standards->Calculate_RI Identification Compound Identification Calculate_RI->Identification

Caption: Experimental workflow for compound identification using GC and n-alkane reference standards.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties & GC Behavior Straight_Chain Straight-Chain Alkane (e.g., n-Undecane) High_BP Higher Boiling Point Straight_Chain->High_BP Stronger van der Waals forces Branched_Chain Branched-Chain Alkane (e.g., this compound) Low_BP Lower Boiling Point Branched_Chain->Low_BP Weaker van der Waals forces (more compact shape) Long_RT Longer Retention Time High_BP->Long_RT Short_RT Shorter Retention Time Low_BP->Short_RT

Caption: Relationship between alkane structure, boiling point, and GC retention time.

Conclusion

The choice of a C11 alkane as a reference standard depends on the specific requirements of the analytical method. While n-undecane provides a standard, linear benchmark, highly branched isomers like this compound can be valuable for creating a more detailed retention index map, especially for the identification of other branched compounds. The lack of readily available physical and chromatographic data for some highly branched isomers underscores the importance of experimental determination of these properties. By following a robust experimental protocol, researchers can accurately determine the Kovats retention indices of these compounds and enhance the reliability of their chromatographic analyses. This guide provides the foundational information and methodologies to aid in the informed selection and application of C11 alkane reference standards.

A Head-to-Head Battle for Alkane Analysis: HS-GC-FID vs. SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alkanes is a critical aspect of various analytical workflows. The choice of analytical technique can significantly impact the sensitivity, selectivity, and overall efficiency of the analysis. This guide provides a comprehensive comparative study of two widely used methods: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS), offering a deep dive into their respective performances for alkane analysis, supported by experimental data.

At their core, both techniques leverage the power of gas chromatography to separate volatile and semi-volatile compounds, like alkanes, from a sample matrix. However, the key difference lies in the sample introduction and detection methods. HS-GC-FID involves heating a sample in a sealed vial to partition volatile analytes into the headspace, which is then injected into the GC system and detected by a flame ionization detector. In contrast, SPME-GC-MS utilizes a coated fiber to extract and concentrate analytes from the sample's headspace or directly from the liquid phase, followed by thermal desorption in the GC inlet and detection by a mass spectrometer.

Quantitative Performance: A Tale of Two Techniques

The selection of an analytical method hinges on its performance characteristics. The following table summarizes a comparison of typical validation parameters for the analysis of a representative branched alkane, 3-Ethyl-4-methylhexane, and provides context with data for n-alkanes where available.

Validation ParameterHeadspace (HS) - GC-FIDSolid-Phase Microextraction (SPME) - GC-MS
Linearity (R²) ≥ 0.999[1]≥ 0.999[1]
Precision (RSD%) < 2% (repeatability), < 3% (intermediate precision)[1]< 15%[1]
Accuracy (Recovery %) 98-102%[1]80-120%[1]
Limit of Detection (LOD) ~5 mg/L (for 3-Ethyl-4-methylhexane)[1]19.3 to 36.0 ng/g (for n-alkanes)[1]
Limit of Quantification (LOQ) ~12.5 mg/L (for 3-Ethyl-4-methylhexane)[1]~30 ng/g (for n-alkanes and PAHs)[1]

From the data, it is evident that while both techniques offer excellent linearity, HS-GC-FID generally provides higher precision and accuracy. However, SPME-GC-MS demonstrates significantly lower limits of detection and quantification, making it the superior choice for trace-level analysis of alkanes. The mass spectrometric detector in SPME-GC-MS also provides a higher degree of selectivity and confident compound identification based on mass spectra, which is a distinct advantage over the FID detector.

Experimental Protocols: A Step-by-Step Look

To provide a practical understanding of how these analyses are performed, detailed methodologies for each technique are outlined below. These should be considered as general frameworks and may require optimization for specific applications.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is well-suited for the analysis of volatile compounds in liquid or solid samples.

1. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • If necessary, add a suitable solvent and seal the vial.

  • For calibration, prepare a series of standards of the target alkanes in the same matrix as the sample.

2. HS-GC-FID Analysis:

  • Headspace Sampler Parameters:

    • Incubation Temperature: 70°C[1]

    • Incubation Time: 60 minutes[1]

  • GC Parameters:

    • Column: ZB-BAC1 or equivalent[1]

    • Injector Temperature: 250°C[1]

    • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.[1]

    • Carrier Gas: Helium, at a constant flow.[1]

  • FID Parameters:

    • Temperature: 250°C[1]

    • Hydrogen Flow: 40 mL/min[1]

    • Air Flow: 400 mL/min[1]

    • Makeup Gas (Nitrogen) Flow: 25 mL/min[1]

3. Data Analysis:

  • Quantify the alkanes based on the peak area using a calibration curve generated from the prepared standards.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This technique is highly sensitive and selective, making it ideal for trace-level analysis of alkanes.

1. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent or matrix modifier if required and seal the vial.

  • Prepare a series of calibration standards in the same matrix.

2. SPME-GC-MS Analysis:

  • SPME Parameters:

    • Fiber Type: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for a broad range of volatile compounds.

    • Incubation Temperature: 70°C

    • Incubation Time: 60 minutes

    • Extraction Time: 60 minutes

  • GC Parameters:

    • Column: A non-polar or mid-polar capillary column such as a DB-5ms or equivalent is commonly used for alkane analysis.

    • Injector Temperature: 250°C (for thermal desorption of the SPME fiber)[1]

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 250°C, and a final hold for 5 minutes is a typical starting point.

    • Carrier Gas: Helium, at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient for most alkanes.

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

3. Data Analysis:

  • Identify alkanes by comparing their mass spectra with a reference library (e.g., NIST) and retention times.

  • Quantify using the peak area of a characteristic ion and a calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HS-GC-FID and SPME-GC-MS.

HS_GC_FID_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gc_fid GC-FID Analysis Sample Sample in Vial Solvent Add Solvent (optional) Sample->Solvent Seal Seal Vial Solvent->Seal Incubate Incubate & Heat Seal->Incubate Equilibrate Equilibration Incubate->Equilibrate Inject Inject Headspace Equilibrate->Inject GC Gas Chromatograph Inject->GC FID Flame Ionization Detector GC->FID Data Data Acquisition FID->Data

Caption: Experimental workflow for HS-GC-FID analysis.

SPME_GC_MS_Workflow cluster_prep_spme Sample Preparation cluster_spme SPME Sampling cluster_gc_ms GC-MS Analysis Sample Sample in Vial Seal Seal Vial Sample->Seal Incubate Incubate & Heat Seal->Incubate ExposeFiber Expose SPME Fiber Incubate->ExposeFiber Extract Extraction ExposeFiber->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GC Gas Chromatograph Desorb->GC MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for SPME-GC-MS analysis.

Conclusion: Making the Right Choice

Both HS-GC-FID and SPME-GC-MS are powerful techniques for the analysis of alkanes, each with its own set of advantages and disadvantages.

  • HS-GC-FID is a robust, precise, and accurate method that is well-suited for routine quality control applications where the concentration of alkanes is relatively high. Its simplicity and lower instrumentation cost can be attractive for laboratories with high sample throughput.

  • SPME-GC-MS excels in applications requiring high sensitivity and selectivity, such as trace-level analysis in complex matrices. The ability of the mass spectrometer to provide structural information for confident compound identification is a significant advantage, particularly in research and development settings where unknown compounds may be present.

Ultimately, the choice between HS-GC-FID and SPME-GC-MS will depend on the specific requirements of the analysis, including the expected concentration range of the alkanes, the complexity of the sample matrix, and the need for definitive compound identification. For researchers and scientists in drug development, where sensitivity and specificity are often paramount, SPME-GC-MS is frequently the preferred method. However, for routine monitoring and quality control, the reliability and efficiency of HS-GC-FID make it a highly valuable tool.

References

Inter-Laboratory Comparison of Branched Alkane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inter-laboratory performance of branched alkane analysis, with a focus on standardized methods and supporting experimental data.

The accurate quantification of branched alkanes is critical in various fields, including petroleum analysis, environmental monitoring, and metabolomics. To ensure the reliability and comparability of data across different laboratories, inter-laboratory comparison studies, often referred to as round-robin or proficiency tests, are essential. This guide provides an overview of the performance of standardized methods for branched alkane analysis based on data from such collaborative studies.

Quantitative Performance Data

The following table summarizes the inter-laboratory study results for the analysis of selected branched alkanes (isoparaffins) in spark-ignition engine fuels using the ASTM D6730 standard method.[1] This method utilizes high-resolution gas chromatography.[2][3] The precision of the method is expressed in terms of repeatability (the difference between two test results obtained by the same operator with the same apparatus in the long run) and reproducibility (the difference between two single and independent measurements on the same sample in different laboratories in the long run).[1]

Branched Alkane (Isoparaffin)Concentration Range (mass %)Repeatability (mass %)Reproducibility (mass %)
2-Methylbutane (isopentane)1.0 - 10.00.02 - 0.10.05 - 0.4
2,3-Dimethylbutane0.5 - 2.00.01 - 0.040.03 - 0.15
2-Methylpentane1.0 - 5.00.02 - 0.080.06 - 0.3
3-Methylpentane0.5 - 3.00.01 - 0.050.03 - 0.2
2,2,4-Trimethylpentane (isooctane)1.0 - 10.00.02 - 0.10.07 - 0.5
2,3,4-Trimethylpentane0.1 - 1.00.005 - 0.030.02 - 0.1

Note: The repeatability and reproducibility values are dependent on the concentration of the analyte. The ranges provided are indicative of the performance across the specified concentration ranges in the interlaboratory cooperative study. For precise calculations, refer to the formulas within the ASTM D6730-19 standard.[1][2]

Experimental Protocols

The quantitative data presented above is based on the detailed hydrocarbon analysis (DHA) outlined in ASTM D6730. This method is designed for the determination of individual hydrocarbon components in spark-ignition engine fuels.[4]

1. Summary of Method:

A sample of the fuel is introduced into a gas chromatograph equipped with a 100-meter capillary column and a precolumn.[1] The vaporized sample is transported through the column by a carrier gas, and the individual components are separated based on their boiling points and interaction with the stationary phase.[4] A flame ionization detector (FID) is used for the detection and quantification of the eluted components.[4]

2. Apparatus and Materials:

  • Gas Chromatograph (GC): Equipped with a capillary inlet system for split or splitless injection and a flame ionization detector.

  • Columns:

    • Analytical Column: 100 m x 0.25 mm internal diameter, coated with a 0.5 µm film of 100% dimethylpolysiloxane.[3]

    • Precolumn: A 5 m column with a 5% phenyl, 95% dimethylpolysiloxane stationary phase may be used to enhance the separation of certain aromatic compounds from alkanes.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Reference Standards: A mixture of known hydrocarbons, including branched alkanes, is used for calibration and identification of peaks based on their retention times.

3. GC Operating Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 5 °C (hold for 10 minutes)

    • Ramp 1: 5 °C/min to 48 °C (hold for 56 minutes)

    • Ramp 2: 1.3 °C/min to 200 °C (hold for 5 minutes)[5]

  • Carrier Gas Flow: Constant pressure at approximately 277 kPa (40 psig).[5]

  • Injection Volume: 0.1 - 0.2 µL[5]

4. Data Analysis:

Component identification is performed by comparing the retention time of each peak in the sample chromatogram to the retention times of known standards.[1] The concentration of each branched alkane is determined by normalizing the corrected peak areas.[4]

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams have been generated using Graphviz.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Evaluation Performance Evaluation A Sample Preparation (Homogeneous Batches) B Sample Distribution A->B C Sample Analysis (e.g., ASTM D6730) B->C Identical Samples D Data Submission C->D E Statistical Analysis (Repeatability & Reproducibility) D->E F Issuance of Report E->F

Inter-laboratory comparison workflow.

Branched_Alkane_Analysis_Workflow Start Sample Collection (e.g., Spark Ignition Fuel) Prep Sample Injection (0.1 - 0.2 µL) Start->Prep GC Gas Chromatography Separation (100m Capillary Column) Prep->GC Detect Flame Ionization Detection (FID) GC->Detect Data Data Acquisition (Chromatogram) Detect->Data Analysis Data Analysis (Peak ID & Quantification) Data->Analysis Report Reporting Results (mass %) Analysis->Report

Analytical workflow for branched alkanes.

References

accuracy and precision of 3-Ethyl-2,2,4-trimethylhexane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 3-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the accurate and precise quantification of this compound, a branched-chain alkane. The information presented is based on established analytical principles for volatile organic compounds and supported by experimental data for similar analytes. This document aims to assist researchers in selecting the most appropriate methodology for their specific application.

Introduction

This compound (C11H24) is a volatile organic compound whose accurate quantification is crucial in various research and industrial settings.[1][2] The choice of analytical technique is paramount to achieving reliable and reproducible results. The most common and effective methods for the analysis of such volatile alkanes are Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[3]

Comparison of Quantification Methods

Both GC-FID and GC-MS are powerful techniques for the analysis of volatile compounds like this compound. However, they differ in their selectivity, sensitivity, and complexity. The selection between these two methods will depend on the specific requirements of the analysis, such as the need for trace-level detection or the complexity of the sample matrix.

Data Presentation: Quantitative Performance

The following table summarizes the typical performance characteristics for the quantification of branched alkanes, including compounds structurally similar to this compound, using GC-FID and GC-MS. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1 - 100 µg/L0.01 - 10 ng/L[4]
Limit of Quantification (LOQ) 5 - 250 µg/L0.05 - 25 ng/L[4]
Linearity (R²) > 0.99[4]> 0.99[4]
Precision (RSD) < 10%< 15%[4]
Accuracy (Recovery) 85 - 115%80 - 120%[4]
Selectivity Moderate (based on retention time)High (based on retention time and mass spectrum)[4]
Analysis Time per Sample ~15-30 minutes~15-30 minutes[4]

Key Considerations:

  • GC-FID is a robust and cost-effective technique that offers high precision for the quantification of hydrocarbons.[3] Its response is directly proportional to the number of carbon atoms in the analyte, making it an excellent choice for purity analysis and quantification in relatively simple matrices.

  • GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace-level analysis and for complex matrices where co-eluting compounds may be present.[5][6] The mass spectrum provides a unique fingerprint of the compound, allowing for positive identification.[4]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and precise quantitative data. Below are representative methodologies for the analysis of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is designed for the quantification of this compound in a relatively clean sample matrix.

1. Sample Preparation:

  • Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.[3]

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Internal Standard: To improve quantitative accuracy, add a non-interfering internal standard (e.g., n-octane) at a known concentration to all standards and samples.[3]

2. GC-FID Instrumentation and Conditions:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 300°C.

3. Data Analysis:

  • Quantification is performed by integrating the peak area of this compound and the internal standard.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.[3] The concentration in unknown samples is determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the selective and sensitive quantification of this compound, especially in complex matrices.

1. Sample Preparation:

  • Sample preparation follows the same procedure as for GC-FID, including the use of an internal standard. For trace analysis, a sample concentration step, such as solid-phase microextraction (SPME) or purge and trap, may be necessary.[5]

2. GC-MS Instrumentation and Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][7]

  • Inlet Temperature: 250°C.[4][7]

  • Injection Volume: 1 µL in splitless mode.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[4][7]

    • Ramp: 10°C/min to 220°C.[7]

    • Hold: 5 minutes at 220°C.[7]

  • MS Transfer Line Temperature: 280°C.[4][7]

  • Ion Source Temperature: 230°C.[4][7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85).

3. Data Analysis:

  • The peak area of the quantifier ion for this compound is integrated.

  • A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration in unknown samples is then calculated from this curve.[4]

Workflow and Process Visualization

To provide a clear understanding of the analytical process, the following diagrams illustrate the general workflow for sample analysis and the logical relationship in method selection.

General Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Vialing Transfer to Autosampler Vial InternalStandard->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Method Selection Logic Start Define Analytical Needs Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Trace Level Analysis Required? Matrix->Sensitivity Low GCMS Select GC-MS Matrix->GCMS High GCFID Select GC-FID Sensitivity->GCFID No Sensitivity->GCMS Yes

References

A Comparative Guide to the Solvent Properties of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is critical, influencing reaction kinetics, purification processes, and formulation stability. Alkanes, being non-polar solvents, are fundamental in many organic applications. Understanding the nuanced differences between linear (n-alkanes) and branched alkanes is essential for process optimization and predicting molecular behavior. This guide provides an objective comparison of their solvent properties, supported by experimental data and detailed methodologies.

The structural difference between linear and branched alkanes, despite having the same molecular formula, leads to significant variations in their physical properties. These differences are primarily governed by the nature and magnitude of intermolecular forces, specifically London dispersion forces.[1] Linear alkanes have an elongated shape, allowing for a larger surface area of contact between molecules. This results in stronger London dispersion forces, which require more energy to overcome.[1][2] Conversely, the more compact, spherical shape of branched alkanes reduces the available surface area for intermolecular interactions.[3][4]

Data Presentation: A Comparative Analysis

The differing molecular geometries of linear and branched alkanes directly impact their bulk properties. The following tables summarize the quantitative differences in boiling point, viscosity, and solubility for selected isomeric alkanes.

Table 1: Boiling Points of Linear vs. Branched Alkane Isomers

Molecular FormulaAlkaneStructureBoiling Point (°C)
C₅H₁₂n-PentaneLinear36.1[3]
2-MethylbutaneBranched27.7
2,2-DimethylpropaneHighly Branched9.5[3][4]
C₆H₁₄n-HexaneLinear69[5]
2-MethylpentaneBranched60.3
2,2-DimethylbutaneHighly Branched49.7
C₈H₁₈n-OctaneLinear125.7[5]
2-MethylheptaneBranched117.6
2,2,3,3-TetramethylbutaneHighly Branched106.5[5]

Data sourced from multiple chemical property databases and literature. Note the consistent trend of decreasing boiling points with increased branching.

Table 2: Viscosity of Linear vs. Branched Alkanes

Generally, for alkanes of the same carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower viscosity compared to their linear counterparts.[6][7] However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.[6]

Alkane NameCarbon NumberStructureDynamic Viscosity (mPa·s)Temperature (°C)
n-PentaneC₅Linear0.2420
Isopentane (2-Methylbutane)C₅Branched0.2220
n-EicosaneC₂₀Linear4.4340
Phytane (Isoprenoid)C₂₀Branched~3.1 (estimated)25
Pristane (Isoprenoid)C₁₉Branched525
2,2,4,4,6,8,8-HeptamethylnonaneC₁₆Highly Branched3.13020

Data for C20, C19, and C16 alkanes are included to illustrate the significant impact of branching.[6] Note that direct experimental viscosity data for a wide range of branched C20 isomers at consistent temperatures is limited.

Table 3: Solubility Characteristics

While alkanes are famously insoluble in water, their solubility in organic solvents is a key property.[8][9][10] Branched alkanes often exhibit higher solubility in non-polar solvents compared to their linear isomers.[11] This is because the irregular shape of branched molecules disrupts the crystal lattice structure of the solid state more effectively, making it easier for solvent molecules to surround and dissolve them.[11]

PropertyLinear AlkanesBranched AlkanesExplanation
Solubility in Water Insoluble[8][9][10]Insoluble[8][9]The strong hydrogen bonds in water are not overcome by the weak van der Waals forces formed with non-polar alkane molecules.[9][10]
Solubility in Non-Polar Solvents SolubleGenerally more solubleWhen an alkane dissolves in a non-polar organic solvent, the van der Waals forces that are broken are replaced by new van der Waals forces, resulting in no significant energy barrier to solubility.[9][10] Branched alkanes have weaker intermolecular forces in their solid state, making them easier to dissolve.[11]

Experimental Protocols

The following are detailed methodologies for determining the key solvent properties discussed.

1. Determination of Boiling Point (Distillation Method)

  • Objective: To measure the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

  • Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

  • Procedure:

    • Place a measured volume of the alkane sample into the round-bottom flask along with a few boiling chips.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the sample gently.

    • Record the temperature at which the liquid begins to boil and a steady condensation is observed in the condenser. This temperature is the boiling point.

    • Continue to record the temperature until the distillation is complete or a plateau is reached. The constant temperature during this plateau is the boiling point.

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

2. Measurement of Dynamic Viscosity (Rotational Viscometer)

  • Objective: To measure the fluid's resistance to flow under a controlled shear rate.

  • Apparatus: Rotational viscometer/rheometer with a suitable spindle (e.g., cone-plate or concentric cylinder), and a temperature-controlled sample holder.

  • Procedure:

    • Calibrate the viscometer using a standard fluid of known viscosity.

    • Place the alkane sample into the temperature-controlled sample holder.

    • Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25°C).

    • Lower the spindle into the sample to the correct immersion depth.

    • Begin rotating the spindle at a specified speed (RPM).

    • The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity.

    • Record the viscosity reading in millipascal-seconds (mPa·s) after the value has stabilized.

    • Repeat the measurement at different rotational speeds to check for Newtonian behavior.

3. Assessment of Solubility (Visual Miscibility Test)

  • Objective: To qualitatively determine the solubility of a solute in the alkane solvent.

  • Apparatus: Test tubes, vortex mixer, and a graduated pipette.

  • Procedure:

    • Add a specific volume (e.g., 2 mL) of the alkane solvent (linear or branched) to a clean, dry test tube.

    • Add a small, measured amount (e.g., 0.1 g of a solid or 0.1 mL of a liquid) of the solute to the test tube.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Allow the mixture to stand and observe.

    • Interpretation:

      • Soluble/Miscible: A clear, single-phase solution is formed.

      • Partially Soluble: Some of the solute dissolves, but a separate phase (solid or liquid) remains.

      • Insoluble/Immiscible: The solute does not dissolve, and two distinct phases are clearly visible.[12]

    • The process can be repeated with increasing amounts of solute to estimate the saturation point.

Visualization of Structure-Property Relationships

The interplay between molecular structure, intermolecular forces, and the resulting solvent properties can be visualized as a logical pathway.

G cluster_structure Molecular Structure cluster_shape Molecular Shape & Packing cluster_forces Intermolecular Forces cluster_properties Resulting Solvent Properties A Linear Alkane C Larger Surface Area Efficient Packing A->C B Branched Alkane D Smaller Surface Area Less Efficient Packing B->D E Stronger London Dispersion Forces C->E F Weaker London Dispersion Forces D->F G Higher Boiling Point Higher Viscosity E->G H Lower Boiling Point Lower Viscosity Higher Solubility F->H

Caption: Logical flow from alkane structure to resulting solvent properties.

References

A Comparative Guide to the Structural Elucidation of C11H24 Isomers Using Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of unknown compounds is a cornerstone of chemical research and drug development. For aliphatic hydrocarbons such as the isomers of C11H24, which share the same molecular formula but differ in their atomic arrangement, spectroscopic techniques are indispensable for unambiguous identification. This guide provides a comparative analysis of the spectroscopic data for three isomers of C11H24—n-undecane, 2-methyldecane, and 3-methyldecane—and outlines a systematic workflow for their structural determination.

Systematic Approach to Isomer Elucidation

The process of identifying an unknown C11H24 isomer from its spectroscopic data follows a logical progression. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the connectivity of the carbon and hydrogen atoms.

First, the molecular ion peak in the mass spectrum confirms the molecular formula. For C11H24, the molecular weight is approximately 156 g/mol . The fragmentation pattern offers initial clues about the carbon skeleton's branching. For instance, the loss of a methyl group (CH₃, 15 Da) or an ethyl group (C₂H₅, 29 Da) is readily observed.

Next, the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. This is a powerful tool for differentiating isomers. The chemical shifts of these signals provide information about the type of carbon atom (methyl, methylene, methine, or quaternary).

Finally, the ¹H NMR spectrum details the hydrogen environments. The chemical shift, integration (the area under a peak, proportional to the number of protons), and multiplicity (splitting pattern) of each signal are used to piece together the fragments of the molecule.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for n-undecane, 2-methyldecane, and 3-methyldecane, illustrating the distinct differences that enable their identification.

Isomer Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Mass Spec Fragments (m/z)
n-Undecane CH₃(CH₂)₉CH₃0.88 (t, 6H), 1.26 (m, 18H)14.1, 22.7, 29.3, 29.6, 31.9156 (M+), 141, 127, 113, 99, 85, 71, 57, 43[1]
2-Methyldecane CH₃CH(CH₃)(CH₂)₇CH₃0.86 (d, 6H), 0.88 (t, 3H), 1.25 (m, 14H), 1.51 (m, 1H)14.1, 20.0, 22.7, 27.2, 29.4, 29.7, 30.1, 31.9, 34.1, 36.7156 (M+), 141, 113, 99, 85, 71, 57, 43[1]
3-Methyldecane CH₃CH₂CH(CH₃)(CH₂)₆CH₃0.84 (t, 3H), 0.85 (t, 3H), 0.86 (d, 3H), 1.25 (m, 15H)11.4, 14.1, 19.2, 22.7, 27.1, 29.4, 29.7, 30.1, 31.9, 34.4, 36.7156 (M+), 127, 113, 99, 85, 71, 57, 43

Experimental Protocols

Accurate structural elucidation relies on high-quality spectroscopic data. The following are generalized experimental protocols for the acquisition of Mass, ¹³C NMR, and ¹H NMR spectra for a C11H24 isomer.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the unknown C11H24 isomer in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the unknown isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • ¹³C NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

    • Typical acquisition parameters include a 90° pulse angle and a relaxation delay of 2-5 seconds.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Key parameters to set include the spectral width, acquisition time, and number of scans.

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the peaks to determine the relative number of protons for each signal.

Logical Workflow for Structural Elucidation

The following diagram illustrates the decision-making process for identifying an unknown C11H24 isomer based on its spectroscopic data.

Elucidation_Workflow Structural Elucidation Workflow for C11H24 Isomers Start Unknown C11H24 Isomer MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR MS_Analysis Analyze Mass Spectrum - Molecular Ion Peak (m/z = 156) - Fragmentation Pattern MS->MS_Analysis C13_NMR Acquire ¹³C NMR Spectrum NMR->C13_NMR H1_NMR Acquire ¹H NMR Spectrum NMR->H1_NMR Propose_Structure Propose Candidate Structures MS_Analysis->Propose_Structure C13_Analysis Analyze ¹³C NMR - Number of unique carbons - Chemical shifts (alkane region) C13_NMR->C13_Analysis H1_Analysis Analyze ¹H NMR - Chemical shifts - Integration - Multiplicity (n+1 rule) H1_NMR->H1_Analysis C13_Analysis->Propose_Structure H1_Analysis->Propose_Structure Compare_Data Compare with Known Isomer Data Propose_Structure->Compare_Data Final_Structure Final Structure Elucidated Compare_Data->Final_Structure

Caption: A flowchart illustrating the logical steps for elucidating the structure of a C11H24 isomer.

References

performance of different capillary columns for separating complex hydrocarbon mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of complex hydrocarbon mixtures, selecting the optimal gas chromatography (GC) capillary column is a critical step toward achieving accurate and reliable analytical results. This guide provides a comprehensive comparison of the performance of different capillary columns, supported by experimental data and detailed methodologies, to aid in this crucial decision-making process.

The separation of complex hydrocarbon mixtures, such as crude oil, petroleum fractions, and polycyclic aromatic hydrocarbons (PAHs), presents a significant analytical challenge due to the vast number of isomers and the wide range of analyte concentrations.[1] The choice of a capillary column, with its specific stationary phase and dimensions, directly influences the resolution, selectivity, and efficiency of the separation.[2]

Understanding the Fundamentals of Column Selection

The selection of an appropriate capillary column is guided by four key parameters: stationary phase, column length, internal diameter (ID), and film thickness.[3]

  • Stationary Phase: The stationary phase is the most critical factor as it dictates the selectivity of the separation based on the principle of "like dissolves like." Non-polar stationary phases are ideal for separating non-polar analytes like alkanes, with elution order generally following boiling points. Polar stationary phases are better suited for separating polar compounds.[4]

  • Column Internal Diameter (ID): The ID of the column affects both efficiency and sample capacity. Narrower ID columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency and better resolution, making them suitable for complex sample analysis. Wider bore columns (e.g., 0.32 mm, 0.53 mm) have a higher sample capacity, which is beneficial for trace analysis or when dealing with high-concentration samples.[5][6][7]

  • Film Thickness: The thickness of the stationary phase film impacts analyte retention, peak shape, and column capacity. Thicker films (e.g., 0.5 µm and above) are used for highly volatile analytes, while thinner films (e.g., 0.1 to 0.25 µm) are preferred for high molecular weight compounds.[5][6]

  • Column Length: Longer columns provide higher resolution but also lead to longer analysis times and increased backpressure. A 30-meter column is often considered a good balance for many applications.[5][6]

Performance Comparison of Capillary Columns

The following tables summarize the performance of various capillary columns for the separation of complex hydrocarbon mixtures, based on published experimental data.

Table 1: Performance Data for General Hydrocarbon Analysis

Column Stationary PhaseDimensions (L x ID x df)ApplicationKey Performance MetricsReference
100% Dimethylpolysiloxane (e.g., Rtx-1)6 m x 0.10 mm x 0.4 µmDiesel Fuel HydrocarbonsProvides baseline separation of n-alkanes.[8]
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)20 m x 0.18 mm x 0.18 µm24 Regulated PAHsResolution of 23 out of 24 PAHs in under 22 minutes.[9]
50% Phenyl-methylpolysiloxane (e.g., BPX50)6 m x 0.10 mm x 0.1 µmDiesel Fuel HydrocarbonsOffers different selectivity compared to non-polar phases.[8]
Proprietary (e.g., Petrocol® DH Octyl)Not SpecifiedDetailed Petroleum AnalysisBaseline separation of benzene/1-methylcyclopentene and toluene/2,3,3-trimethylpentane.
Alicyclic Polydimethylsiloxane (ACPDMS)Not SpecifiedCarbon Number Grouping (up to C10)Superior separation for carbon number grouping compared to traditional PDMS.Not Found in Search

Table 2: Performance Data for Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Column Combination (1st Dimension x 2nd Dimension)Dimensions (L x ID x df)ApplicationKey Performance MetricsReference
Rtx-5ms x Rxi-1735 m x 0.25 mm x 0.10 µm (1D), 1.2 m x 0.10 mm x 0.10 µm (2D)97 PAHs (GCxGC)Commonly used combination providing good chromatographic separation.[1]
LC-50 x NSP-3510 m x 0.15 mm x 0.10 µm (1D), 1.2 m x 0.10 mm x 0.10 µm (2D)97 PAHs (GCxGC)Highest chromatographic resolution and orthogonality in the study. Shorter analysis time (176 min) compared to 1D GC/MS (257 min).[1]
DB-EUPAH20 m x 0.18 mm x 0.14 µm24 Regulated PAHsSeparation of all 24 analytes in under 28 minutes.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. The following are examples of experimental protocols for the analysis of complex hydrocarbon mixtures.

Experiment 1: Analysis of Diesel Fuel Hydrocarbons

  • Objective: To compare the retention indices of hydrocarbons on different stationary phases.

  • Columns:

    • 100% Dimethylpolysiloxane (Restek Rtx-1 Crossbond, 6 m x 0.10 mm i.d., 0.4-µm film thickness)

    • 50% Phenylpolysilphenylene-siloxane (SGE BPX50, 6 m x 0.10 mm i.d., 0.1-µm film thickness)

  • Instrumentation: Agilent 6890 Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Temperature Program: Isothermal at 120 °C.

    • Carrier Gas: Not specified.

    • Injector and Detector Temperatures: Not specified.

  • Data Analysis: Retention times of alkanes, linear alkylbenzenes (LABs), and polycyclic aromatic hydrocarbons (PAHs) were measured to calculate Kovàts retention indices.[8]

Experiment 2: Comprehensive Two-Dimensional GC (GCxGC) Analysis of PAHs

  • Objective: To improve the separation of a complex mixture of 97 PAHs.

  • Column Combination "C":

    • First Dimension: 10 m × 0.15 mm × 0.10 µm LC-50 liquid crystal column.

    • Second Dimension: 1.2 m × 0.10 mm × 0.10 µm NSP-35 nano-stationary phase column.

  • Instrumentation: GCxGC system coupled with a Time-of-Flight Mass Spectrometer (ToF-MS).

  • GC Conditions:

    • Oven Temperature Program: Optimized from five tested programs, for example: 90 °C for 5 min, then 9 °C/min to 270 °C, and held for 35 min.

    • Modulation Period: Optimized from 3, 5, and 7 s.

    • Carrier Gas Flow Rate: Optimized.

  • Data Analysis: Orthogonality and chromatographic resolution were evaluated.[1]

Logical Workflow for Capillary Column Selection

The selection of a capillary column for a specific application can be guided by a logical workflow that considers the properties of the sample and the analytical goals.

ColumnSelectionWorkflow start Start: Define Analytical Goal (e.g., Qualitative, Quantitative, Trace Analysis) sample_char Characterize Sample: - Volatility (Boiling Point Range) - Polarity of Analytes - Concentration Range start->sample_char phase_select Select Stationary Phase 'Like Dissolves Like' sample_char->phase_select nonpolar_phase Non-polar Phase (e.g., 100% PDMS, 5% Phenyl) For non-polar analytes (alkanes) phase_select->nonpolar_phase Non-polar Sample polar_phase Polar/Intermediate Phase (e.g., 50% Phenyl, WAX) For polar analytes phase_select->polar_phase Polar Sample specialty_phase Specialty Phase (e.g., Liquid Crystal, Chiral) For specific isomer separations phase_select->specialty_phase Isomeric Separation dimensions Select Column Dimensions nonpolar_phase->dimensions polar_phase->dimensions specialty_phase->dimensions id_select Internal Diameter (ID) - High Efficiency: ≤ 0.25 mm - High Capacity: ≥ 0.32 mm dimensions->id_select film_select Film Thickness (df) - Volatiles: Thicker film - High MW: Thinner film dimensions->film_select length_select Length (L) - Standard: 30 m - High Resolution: > 30 m dimensions->length_select optimization Optimize GC Method - Temperature Program - Carrier Gas Flow Rate id_select->optimization film_select->optimization length_select->optimization validation Validate Method - Resolution - Peak Shape - Reproducibility optimization->validation end End: Optimized Separation validation->end

Capillary Column Selection Workflow

Conclusion

The successful separation of complex hydrocarbon mixtures is highly dependent on the judicious selection of the capillary column. By carefully considering the stationary phase chemistry and column dimensions in conjunction with optimized experimental conditions, researchers can achieve the high resolution and selectivity required for accurate qualitative and quantitative analysis. This guide serves as a starting point for navigating the vast array of available capillary columns and making an informed decision based on the specific analytical challenges at hand.

References

Safety Operating Guide

Navigating the Disposal of 3-Ethyl-2,2,4-trimethylhexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat when handling 3-Ethyl-2,2,4-trimethylhexane.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling and storage areas.

Quantitative Data for Disposal

The following table summarizes the key classifications for the disposal of this compound, based on its expected properties as a flammable liquid hydrocarbon.

ParameterValue/ClassificationRegulation
EPA Hazardous Waste Code D001 (Ignitable Waste)40 CFR 261.21[1][2][3][4][5]
Characteristic IgnitabilityResource Conservation and Recovery Act (RCRA)[6]
Flash Point Threshold < 140°F (60°C)EPA[1][4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is paramount to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizing agents.[4]

  • Collect the waste in a designated, properly labeled, and sealable container. The container must be compatible with flammable hydrocarbons.

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label should include the full chemical name: "this compound."

  • Indicate the relevant hazard characteristics, primarily "Flammable."

  • Note the accumulation start date on the label.

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA).

  • The SAA should be a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.

  • Ensure secondary containment is in place to mitigate potential spills.

4. Disposal Request and Manifest:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all required hazardous waste manifests or tags as per institutional and local regulations. This documentation is crucial for tracking the waste from generation to final disposal.

5. Spill and Emergency Procedures:

  • Minor Spills (<100 mL) in a Fume Hood:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (>100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • If safe to do so, turn off all ignition sources.

    • Contact your institution's emergency response team.

Experimental Workflow for Waste Characterization

In the absence of a specific SDS, and as a matter of best practice, a gas chromatography-mass spectrometry (GC-MS) analysis can be employed to confirm the identity and purity of the waste stream before disposal.

Objective: To verify the composition of the this compound waste.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the waste sample in a volatile solvent (e.g., hexane).

  • Injection: Inject a small volume of the prepared sample into the GC-MS system.

  • Separation: The sample is vaporized and carried by a carrier gas (e.g., helium) through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be compared against a spectral library to confirm the identity of this compound.

Below is a logical diagram illustrating the decision-making process for the proper disposal of this compound.

G A Waste Generation: This compound B Is this a hazardous waste? A->B C Yes (Flammable Liquid) B->C Yes D No (Consult EHS for verification) B->D No E Segregate from incompatible materials C->E F Collect in a labeled, sealed, compatible container E->F G Store in designated Satellite Accumulation Area F->G H Arrange for disposal via EHS or licensed contractor G->H I Complete hazardous waste manifest H->I J Final Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Ethyl-2,2,4-trimethylhexane (CAS RN: 61868-74-4). Given the limited direct safety data for this specific compound, the following recommendations are based on best practices for handling similar flammable liquid hydrocarbons.[1]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C11H24[2][3]
Molecular Weight 156.31 g/mol [2]
CAS Number 61868-74-4[2][3]
LogP 4.10480[2]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must be equipped with appropriate PPE to minimize exposure and ensure safety.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Category
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling and dispensing of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks, from the handling area.[5][6] Use only spark-proof tools and explosion-proof equipment.[1]

  • Emergency Equipment: Ensure that a fire extinguisher, safety shower, and eyewash station are readily accessible and in good working order.

2. Handling and Transfer:

  • Grounding and Bonding: Ground and bond all containers when transferring the liquid to prevent the buildup of static electricity, which could serve as an ignition source.[1]

  • Dispensing: Use appropriate and well-maintained equipment for transferring the liquid to minimize splashes and spills.[5]

  • Personal Hygiene: Avoid direct contact with the skin and eyes.[1] Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

3. Storage:

  • Container Integrity: Store in tightly closed, properly labeled containers.[6]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]

  • Segregation: Store separately from incompatible materials, such as oxidizing agents.[6]

  • Cabinets: Utilize a designated flammable liquid storage cabinet for long-term storage.[6]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[8]

  • Do not mix with other waste streams, especially incompatible chemicals.[8]

2. Container Management:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated and secure waste accumulation area.

3. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Complete all necessary waste manifest forms as required by local and national regulations.[8]

  • Never dispose of this compound down the drain or in the regular trash.[8]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Ground and Bond Containers handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Store in Labeled Container clean1->clean2 clean3 Arrange for Professional Disposal clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.